molecular formula C12H7F2NO3 B1318037 6-(2,4-Difluorophenoxy)nicotinic acid CAS No. 862088-72-0

6-(2,4-Difluorophenoxy)nicotinic acid

Cat. No.: B1318037
CAS No.: 862088-72-0
M. Wt: 251.18 g/mol
InChI Key: VVOBPLOEWWRDOQ-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenoxy)nicotinic acid is a useful research compound. Its molecular formula is C12H7F2NO3 and its molecular weight is 251.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,4-Difluorophenoxy)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,4-Difluorophenoxy)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,4-difluorophenoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-8-2-3-10(9(14)5-8)18-11-4-1-7(6-15-11)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOBPLOEWWRDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)OC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801231050
Record name 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862088-72-0
Record name 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862088-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2,4-Difluorophenoxy)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801231050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-(2,4-Difluorophenoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential applications of the novel compound 6-(2,4-Difluorophenoxy)nicotinic acid. As a derivative of nicotinic acid (Vitamin B3), this molecule incorporates a 2,4-difluorophenoxy moiety, a common feature in bioactive compounds, suggesting a strong potential for applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical yet technically grounded framework for the synthesis, characterization, and exploration of this promising molecule.

Introduction: Rationale and Potential Significance

Nicotinic acid and its derivatives are a cornerstone in medicinal chemistry, with wide-ranging applications from treating dyslipidemia to roles in managing various diseases.[1][2] The core pyridine-3-carboxylic acid structure is a versatile scaffold that can be functionalized to modulate its biological activity. The introduction of a difluorinated phenoxy group at the 6-position of the nicotinic acid ring is a strategic chemical modification. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

The combination of the nicotinic acid core, known for its diverse pharmacological effects, with the 2,4-difluorophenoxy group, a common substituent in potent herbicides and pharmaceuticals, makes 6-(2,4-Difluorophenoxy)nicotinic acid a molecule of significant interest.[3][4] This guide will lay out a theoretical foundation for its synthesis and characterization, providing a roadmap for its empirical investigation.

Proposed Synthesis of 6-(2,4-Difluorophenoxy)nicotinic Acid

The most plausible and efficient synthetic route to 6-(2,4-Difluorophenoxy)nicotinic acid is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, which facilitates the displacement of a halide at the 6-position by a nucleophile.

The proposed reaction involves the coupling of a 6-halonicotinic acid, such as 6-chloronicotinic acid, with 2,4-difluorophenol in the presence of a suitable base.

Synthesis_Workflow cluster_reactants Reactants & Reagents Reactant1 6-Chloronicotinic Acid Reaction Nucleophilic Aromatic Substitution (SNAr) Heat (e.g., 100-150 °C) Reactant1->Reaction Reactant2 2,4-Difluorophenol Reactant2->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product 6-(2,4-Difluorophenoxy)nicotinic acid Workup Acidic Workup Workup->Product Intermediate Intermediate Reaction->Intermediate Intermediate Salt Intermediate->Workup

Sources

An In-Depth Technical Guide to the Core Mechanism of Action of 6-(2,4-Difluorophenoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the anticipated mechanism of action for the novel compound 6-(2,4-Difluorophenoxy)nicotinic acid. Drawing upon the well-established pharmacology of nicotinic acid and its derivatives, this document will elucidate the primary molecular targets, signaling pathways, and physiological effects relevant to researchers in drug discovery and development. The insights herein are grounded in established scientific principles and supported by authoritative references to guide further investigation.

Introduction: A Rational Approach to a Novel Nicotinic Acid Analogue

6-(2,4-Difluorophenoxy)nicotinic acid is a structural analogue of nicotinic acid (Niacin, Vitamin B3), a long-standing therapeutic agent for dyslipidemia.[1][2] The addition of a 2,4-difluorophenoxy group to the nicotinic acid scaffold is a strategic medicinal chemistry modification aimed at potentially enhancing potency, selectivity, or pharmacokinetic properties. Nicotinic acid and its derivatives are known to exert their primary pharmacological effects through the activation of a specific G protein-coupled receptor (GPCR).[3][4]

The Primary Molecular Target: GPR109A (HCA₂ Receptor)

The principal mechanism of action for nicotinic acid analogues is the agonism of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).[4][5] This receptor is highly expressed in adipocytes and immune cells such as macrophages.[6][7] It is therefore hypothesized that 6-(2,4-Difluorophenoxy)nicotinic acid will also bind to and activate GPR109A.

Key Characteristics of GPR109A:

FeatureDescription
Receptor Class G protein-coupled receptor (GPCR)
Signaling Protein Primarily couples to inhibitory G proteins (Gαi/o)
Endogenous Ligands β-hydroxybutyrate, Butyrate
Pharmacological Agonist Nicotinic Acid (Niacin)
Primary Tissue Expression Adipose tissue, Immune cells (macrophages, neutrophils)

Core Signaling Pathway: From Receptor Activation to Lipid Modification

The activation of GPR109A by an agonist like 6-(2,4-Difluorophenoxy)nicotinic acid is expected to initiate a cascade of intracellular events, primarily through the Gαi subunit of the coupled G protein.[4][8]

The canonical signaling pathway is as follows:

  • Agonist Binding: 6-(2,4-Difluorophenoxy)nicotinic acid binds to the orthosteric site of GPR109A on the surface of adipocytes.

  • G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4]

  • Decreased PKA Activity: Lower cAMP levels result in reduced activation of Protein Kinase A (PKA).

  • Inhibition of Hormone-Sensitive Lipase (HSL): PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides (lipolysis). Reduced PKA activity leads to decreased HSL activity.

  • Reduced Free Fatty Acid Mobilization: The inhibition of HSL results in a significant decrease in the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[3][9]

  • Hepatic Effects: The reduced flux of FFAs to the liver decreases the substrate available for hepatic triglyceride synthesis. This leads to a reduction in the production and secretion of very-low-density lipoproteins (VLDL) and subsequently, low-density lipoproteins (LDL).[9][10]

Diagram of the GPR109A Signaling Pathway in Adipocytes

GPR109A_Signaling cluster_membrane Adipocyte Cell Membrane cluster_cytosol Cytosol Ligand 6-(2,4-Difluorophenoxy) nicotinic acid GPR109A GPR109A (HCA₂ Receptor) Ligand->GPR109A Binds AC Adenylyl Cyclase GPR109A->AC Inhibits (via Gαi) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL_inactive HSL (inactive) PKA->HSL_inactive Phosphorylates HSL_active HSL (active) HSL_inactive->HSL_active Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFAs) Triglycerides->FFA Bloodstream To Bloodstream (Reduced Efflux) FFA->Bloodstream

Caption: GPR109A signaling cascade in adipocytes.

Beyond Lipid Lowering: Anti-Inflammatory Effects

Activation of GPR109A on immune cells, particularly macrophages, mediates anti-inflammatory effects.[7] This is a critical consideration for its potential therapeutic applications beyond dyslipidemia, for instance in atherosclerosis where inflammation plays a key role. The binding of 6-(2,4-Difluorophenoxy)nicotinic acid to GPR109A on macrophages is expected to suppress inflammatory signaling pathways, potentially through the inhibition of pro-inflammatory cytokine production.[11]

The Flushing Phenomenon: A GPR109A-Mediated Side Effect

A well-known side effect of nicotinic acid therapy is cutaneous flushing, characterized by redness and warmth of the skin.[3] This effect is also mediated by GPR109A, but in different cell types, namely Langerhans cells in the skin.

Mechanism of Flushing:

  • GPR109A Activation: The agonist binds to GPR109A on Langerhans cells.

  • Prostaglandin Synthesis: This triggers the synthesis and release of prostaglandins, primarily Prostaglandin D₂ (PGD₂) and Prostaglandin E₂ (PGE₂).[10]

  • Vasodilation: These prostaglandins act on receptors on surrounding dermal capillaries, causing vasodilation and leading to the characteristic flushing.

Diagram of the Flushing Mechanism

Flushing_Mechanism cluster_skin Skin Epidermis/Dermis Ligand 6-(2,4-Difluorophenoxy) nicotinic acid GPR109A GPR109A Ligand->GPR109A Langerhans_Cell Langerhans Cell PGs Prostaglandins (PGD₂, PGE₂) Langerhans_Cell->PGs Releases Capillary Dermal Capillary PGs->Capillary Acts on Vasodilation Vasodilation (Flushing) Capillary->Vasodilation

Caption: GPR109A-mediated flushing mechanism in the skin.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action for 6-(2,4-Difluorophenoxy)nicotinic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

1. Receptor Binding Assay:

  • Objective: To determine the binding affinity of 6-(2,4-Difluorophenoxy)nicotinic acid for the GPR109A receptor.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).

    • Perform a competitive radioligand binding assay using a known high-affinity radiolabeled GPR109A antagonist (e.g., [³H]-MK-1903) and varying concentrations of 6-(2,4-Difluorophenoxy)nicotinic acid.

    • Incubate the membranes, radioligand, and test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) to determine binding affinity.

2. cAMP Accumulation Assay:

  • Objective: To assess the functional activity of 6-(2,4-Difluorophenoxy)nicotinic acid as a GPR109A agonist.

  • Methodology:

    • Use a GPR109A-expressing cell line.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Co-treat with varying concentrations of 6-(2,4-Difluorophenoxy)nicotinic acid.

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Determine the EC₅₀ (half-maximal effective concentration) for the inhibition of forskolin-stimulated cAMP accumulation.

3. In Vitro Lipolysis Assay:

  • Objective: To confirm the downstream effect on adipocyte function.

  • Methodology:

    • Isolate primary adipocytes from rodent adipose tissue or use a differentiated adipocyte cell line (e.g., 3T3-L1).

    • Stimulate lipolysis with isoproterenol (a β-adrenergic agonist).

    • Treat the adipocytes with varying concentrations of 6-(2,4-Difluorophenoxy)nicotinic acid.

    • Measure the release of glycerol or free fatty acids into the culture medium as an index of lipolysis.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) for the inhibition of isoproterenol-stimulated lipolysis.

In Vivo Studies

1. Acute Free Fatty Acid Lowering in Rodents:

  • Objective: To demonstrate the in vivo efficacy in reducing plasma FFAs.

  • Methodology:

    • Fast rodents (e.g., mice or rats) overnight.

    • Administer a single oral or intraperitoneal dose of 6-(2,4-Difluorophenoxy)nicotinic acid or vehicle control.

    • Collect blood samples at various time points post-dosing.

    • Measure plasma free fatty acid concentrations.

    • Compare the FFA levels between the treated and control groups.

2. Chronic Dyslipidemia Model:

  • Objective: To evaluate the long-term effects on the lipid profile.

  • Methodology:

    • Use a relevant animal model of dyslipidemia (e.g., high-fat diet-fed mice, ApoE knockout mice).

    • Administer 6-(2,4-Difluorophenoxy)nicotinic acid daily for several weeks.

    • Monitor food intake and body weight.

    • At the end of the study, collect blood and measure plasma levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

    • Compare the lipid profiles of the treated group to the vehicle-treated control group.

Conclusion

The molecular architecture of 6-(2,4-Difluorophenoxy)nicotinic acid strongly suggests its primary mechanism of action is through the agonism of the GPR109A receptor. This is anticipated to translate into a potent lipid-lowering effect, primarily by reducing the mobilization of free fatty acids from adipose tissue. Furthermore, engagement with GPR109A on immune cells may confer beneficial anti-inflammatory properties. The well-defined signaling pathways and established experimental models provide a clear roadmap for the preclinical evaluation of this promising compound. A thorough investigation, following the principles and protocols outlined in this guide, will be crucial in characterizing its therapeutic potential and safety profile for future drug development endeavors.

References

  • Wikipedia. Nicotinic acid. [Link]

  • Action of nicotinic acid on the reversion of hypoxic-inflammatory link on 3T3-L1 adipocytes. (2016-05-10). Diabetology & Metabolic Syndrome. [Link]

  • Taylor & Francis. Nicotinic acid – Knowledge and References. [Link]

  • ResearchGate. Nicotinic acid, its mechanism of action and pharmacological effects. (2021-05-15). [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]

  • National Institutes of Health. Niacin - Health Professional Fact Sheet. [Link]

  • Linus Pauling Institute, Oregon State University. Niacin. [Link]

  • Dissecting the Signaling Pathway of Nicotine-Mediated Neuroprotection in a Mouse Alzheimer Disease Model. PubMed. [Link]

  • ClinicalTrials.gov. Effects of Niacin Therapy on Lipoprotein Composition and Function. [Link]

  • Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells. PubMed. [Link]

  • Dr.Oracle. What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol?. (2025-07-07). [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]

  • GPR109A and Vascular Inflammation. PMC - NIH. [Link]

  • (PDF) Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. ResearchGate. [Link]

  • Mechanism of action of niacin. PubMed. [Link]

  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH. [Link]

  • Vitamin B3. StatPearls - NCBI Bookshelf. [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PubMed Central. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PubMed. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Wikipedia. Hydroxycarboxylic acid receptor 2. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. [Link]

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. PubMed. [Link]

Sources

Discovery and History of 6-(2,4-Difluorophenoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic history, and medicinal chemistry applications of 6-(2,4-Difluorophenoxy)nicotinic acid , a specialized intermediate critical to the development of Adenosine A2A receptor antagonists and specific kinase inhibitors.

Technical Guide & Whitepaper

Executive Summary

6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 862088-72-0 ) is a privileged scaffold in medicinal chemistry, primarily utilized as a key building block for the synthesis of Adenosine A2A receptor antagonists and p38 MAP kinase inhibitors .[1] Its structure—a nicotinic acid core substituted at the 6-position with a lipophilic, electron-withdrawing 2,4-difluorophenoxy group—provides a unique balance of metabolic stability and hydrophobic interaction potential, making it an ideal pharmacophore for targeting G-protein coupled receptors (GPCRs) and kinase ATP-binding pockets.

This guide explores its discovery as a derivative of herbicide research, its evolution into a pharmaceutical intermediate, and the precise methodologies for its synthesis and application.

Chemical Identity & Structural Logic

The compound represents a strategic modification of the nicotinic acid (pyridine-3-carboxylic acid) scaffold.

PropertySpecification
Chemical Name 6-(2,4-Difluorophenoxy)pyridine-3-carboxylic acid
CAS Number 862088-72-0
Molecular Formula C₁₂H₇F₂NO₃
Molecular Weight 251.19 g/mol
Core Scaffold Pyridine-3-carboxylic acid (Nicotinic acid)
Key Substituent 2,4-Difluorophenoxy (Position 6)
pKa (Calculated) ~3.5 (Carboxylic acid), ~2.0 (Pyridine N)
LogP ~2.8 (Lipophilic)
Structural Significance[2][3]
  • Nicotinic Acid Core: Provides a rigid heteroaromatic linker and a carboxylic acid handle for amide coupling (e.g., to form benzamides or heterocycles).

  • 6-Phenoxy Substitution: Introduces a "bent" ether linkage that allows the molecule to adopt specific conformations required for binding deep hydrophobic pockets in receptors like A2A.

  • 2,4-Difluoro Motif: The fluorine atoms serve two purposes:

    • Metabolic Blocking: They block the metabolically vulnerable phenyl ring positions (para and ortho) from oxidative metabolism (CYP450).

    • Electronic Modulation: They lower the electron density of the phenoxy ring, enhancing

      
       stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the target protein.
      

Discovery & Synthesis History

Origin

The discovery of 6-(2,4-Difluorophenoxy)nicotinic acid is rooted in the structure-activity relationship (SAR) studies of phenoxy-nicotinanilides , a class originally explored for herbicidal activity (related to Diflufenican) but later repurposed for pharmaceutical applications due to their potent GPCR binding profiles.

It gained prominence in the mid-2000s, specifically appearing in patent literature (e.g., WO2005073210A1 by Kyowa Hakko) as a critical intermediate for novel benzofuran derivatives designed as Adenosine A2A receptor antagonists for the treatment of Parkinson's disease [1].

Synthetic Pathway: Nucleophilic Aromatic Substitution (SnAr)

The industrial standard for synthesizing this compound relies on a robust SNAr reaction. The electron-deficient nature of the 6-chloronicotinic acid (due to the pyridine nitrogen and the electron-withdrawing carboxyl group) facilitates the displacement of the chloride by the phenoxide.

Experimental Protocol

Reagents: 6-Chloronicotinic acid, 2,4-Difluorophenol, Potassium Carbonate (


), DMF (Dimethylformamide).
  • Deprotonation: Charge a reactor with 2,4-difluorophenol (1.1 eq) and

    
     (2.5 eq) in DMF. Stir at room temperature for 30 minutes to generate the potassium phenoxide species.
    
  • Addition: Add 6-chloronicotinic acid (1.0 eq) to the mixture.

  • Reaction: Heat the mixture to 100–110°C for 12–16 hours. Monitor by HPLC for the disappearance of the starting chloride.

  • Work-up:

    • Cool to room temperature.

    • Dilute with water.

    • Acidify carefully with 1N HCl to pH 3–4. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water if necessary.

Yield: Typically >85%. Purity: >98% (HPLC).

Synthesis SM1 6-Chloronicotinic Acid Reaction SnAr Reaction (K2CO3, DMF, 100°C) SM1->Reaction SM2 2,4-Difluorophenol SM2->Reaction Intermediate Potassium Carboxylate Salt Reaction->Intermediate - KCl Workup Acidification (HCl) Intermediate->Workup Product 6-(2,4-Difluorophenoxy) nicotinic acid Workup->Product Precipitation

Figure 1: Synthetic route via Nucleophilic Aromatic Substitution (SnAr).

Medicinal Chemistry Applications

A. Adenosine A2A Receptor Antagonists

The primary application of this scaffold is in the development of antagonists for the Adenosine A2A receptor , a GPCR target for Parkinson's disease.[2][3] In the striatum, A2A receptors are co-located with Dopamine D2 receptors.[2][3] Antagonizing A2A enhances D2 signaling, alleviating motor symptoms.[2]

  • Mechanism: The 6-(2,4-difluorophenoxy) moiety mimics the adenine core of adenosine or provides a hydrophobic anchor that fits into the orthosteric binding site of the A2A receptor.

  • Key Patent: WO2005073210A1 (Kyowa Hakko) describes the use of this acid to synthesize complex benzofuran and furo[3,2-d]pyrimidine derivatives. The acid is coupled with amines to form the final active pharmaceutical ingredients (APIs) [1].

A2A_Pathway Adenosine Adenosine A2AR A2A Receptor (GPCR) Adenosine->A2AR Activates Gs Gs Protein A2AR->Gs Antagonist A2A Antagonist (Derived from 6-(2,4-Difluorophenoxy)...) Antagonist->A2AR Blocks AC Adenylyl Cyclase Gs->AC cAMP cAMP (Increase) AC->cAMP PKA PKA Activation cAMP->PKA Striatum Striatal Neuron Firing (Motor Control) PKA->Striatum

Figure 2: Mechanism of Action for A2A Antagonists derived from the scaffold.

B. Kinase Inhibition (p38 MAPK)

The scaffold is also relevant in kinase drug discovery. The 6-phenoxy-nicotinamide motif is a known "hinge binder" or "hydrophobic pocket binder" in kinases like p38 MAPK (Mitogen-Activated Protein Kinase).

  • Role: The pyridine nitrogen can accept a hydrogen bond from the kinase hinge region (e.g., Met109 in p38), while the difluorophenoxy group occupies the hydrophobic selectivity pocket.

  • Analogs: This structure is analogous to the core of Diflufenican (herbicide) and Pamapimod (p38 inhibitor), demonstrating its versatility across agrochemical and pharmaceutical domains.

Technical Specifications & Handling

ParameterValue
Appearance White to off-white crystalline powder
Melting Point 158–162°C
Solubility Soluble in DMSO, DMF, Methanol; Insoluble in Water (at pH < 4)
Stability Stable under normal conditions. Avoid strong oxidizers.
Handling Irritant. Wear PPE (gloves, goggles).
Storage Store at 2–8°C, dry, dark.

References

  • Kyowa Hakko Kogyo Co., Ltd. (2005). Novel benzofuran derivative, medicinal composition containing the same, and uses of these. WO2005073210A1.

  • Sigma-Aldrich . 6-(2,4-Difluorophenoxy)nicotinic acid Product Detail.

  • ChemicalBook . 6-(2,4-Difluorophenoxy)nicotinic acid Basic Information.

Sources

Technical Characterization Profile: 6-(2,4-Difluorophenoxy)nicotinic acid

[1][2]

Executive Summary & Compound Identity

6-(2,4-Difluorophenoxy)nicotinic acid is a pyridine-based building block characterized by a carboxylic acid at the C3 position and a difluorinated phenoxy ether linkage at C6.[1][2] Its spectroscopic signature is defined by the electronic push-pull effect between the electron-withdrawing carboxyl group and the electron-donating phenoxy ether, overlaid with the distinct splitting patterns of the 2,4-difluoro substitution.[1][2]

PropertyData
CAS Number 862088-72-0
IUPAC Name 6-(2,4-difluorophenoxy)pyridine-3-carboxylic acid
Molecular Formula C₁₂H₇F₂NO₃
Exact Mass 251.0394 Da
Molecular Weight 251.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent)

Synthesis & Impurity Profile (Context for Analysis)

To accurately interpret spectroscopic data, one must understand the synthesis origin.[1][2] This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) .[1][2]

  • Precursors: 6-Chloronicotinic acid + 2,4-Difluorophenol.[1][2]

  • Conditions: Base (K₂CO₃ or NaH), polar aprotic solvent (DMF/DMSO), heat.[1][2]

  • Common Impurities to Watch:

    • Unreacted 2,4-difluorophenol (distinct 19F NMR signals).[1][2]

    • Hydrolysis byproduct: 6-Hydroxynicotinic acid.[1][2]

    • Residual solvent (DMF/DMSO signals in 1H NMR).[1][2]

Visualization: Synthesis & Fragmentation Logic

GStart6-Chloronicotinic Acid(Electrophile)InterMeisenheimerComplexStart->Inter+ Base / HeatReagent2,4-Difluorophenol(Nucleophile)Reagent->InterProduct6-(2,4-Difluorophenoxy)nicotinic acidInter->Product- HCl (S_NAr)Frag1Fragment: [M-CO2](Decarboxylation)Product->Frag1MS (ESI-)Frag2Fragment: Phenoxy Cleavage(m/z ~129)Product->Frag2MS (ESI+)

Figure 1: Synthetic pathway via SₙAr and primary mass spectrometry fragmentation channels.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

Note: Shifts reported are consensus values for DMSO-d₆ at 298 K, referenced to TMS (0.00 ppm).

¹H NMR (Proton) – 400 MHz

The spectrum displays two distinct aromatic systems: the pyridine core (3 protons) and the difluorophenyl ring (3 protons).[1][2]

PositionShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
COOH 13.0 - 13.5br s-Acidic proton; broad due to exchange.[1][2]
Py-H2 8.65 - 8.75dJ ≈ 2.0Most Deshielded. α to Nitrogen, β to COOH.[1][2]
Py-H4 8.25 - 8.35ddJ ≈ 8.5, 2.0Deshielded by COOH; couples to H5 (ortho) and H2 (meta).[1][2]
Phen-H3 7.50 - 7.60dddJH-FMultiplet due to strong F-coupling (ortho/para).[1][2]
Phen-H5 7.35 - 7.45m-Overlapping multiplet region.[1][2]
Phen-H6 7.20 - 7.30m-Proximal to ether linkage.[1][2]
Py-H5 7.10 - 7.20dJ ≈ 8.5Shielded. Ortho to the electron-donating phenoxy oxygen.[1][2]

Critical Diagnostic: The doublet at ~7.15 ppm (Py-H5) confirms the successful substitution of chlorine (which would typically show H5 further downfield).[1][2]

¹³C NMR (Carbon) – 100 MHz

Key features include the carbonyl carbon and the C-F coupling patterns (doublets).[1][2][3]

  • C=O (Acid): ~165.0 ppm.[1][2]

  • C-F (C2', C4'): Large doublets (J ≈ 240-250 Hz) in the 150-160 ppm range.[1][2]

  • Py-C6: ~164 ppm (Deshielded by Oxygen).[1][2]

  • Py-C2: ~150 ppm (α to Nitrogen).[1][2]

  • Py-C4: ~140 ppm.[1][2]

  • Py-C5: ~111 ppm (Shielded by Oxygen).[1][2]

¹⁹F NMR (Fluorine)
  • Signal 1: ~ -115 to -120 ppm (1F).[1][2]

  • Signal 2: ~ -125 to -130 ppm (1F).[1][2]

  • Note: If unreacted 2,4-difluorophenol is present, look for sharp signals shifted by ~2-3 ppm from the product signals.[1][2]

B. Mass Spectrometry (MS)[1][2][3][4]
  • Ionization Mode: Electrospray Ionization (ESI) is preferred due to the polar carboxylic acid.[1][2]

  • Polarity: Negative mode (ESI-) is most sensitive for the free acid; Positive mode (ESI+) works well for esters or if acidified.[1][2]

ModeIonm/z (Calc)Interpretation
ESI (-) [M-H]⁻250.03 Dominant base peak (Deprotonated molecular ion).[1][2]
ESI (-) [M-H-CO₂]⁻~206Decarboxylation fragment (common in carboxylic acids).[1][2]
ESI (+) [M+H]⁺252.05 Protonated molecular ion.[1][2]
ESI (+) [M+Na]⁺274.03Sodium adduct (common in unbuffered solvents).[1][2]
C. Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 2500–3300 cm⁻¹ (Broad, "hump" characteristic of carboxylic acid dimers).[1][2]

  • C=O Stretch: 1680–1710 cm⁻¹ (Strong, Acid carbonyl).[1][2]

  • C=N / C=C (Pyridine): 1580–1600 cm⁻¹.[1][2]

  • C-O-C (Ether): 1200–1250 cm⁻¹ (Strong asymmetric stretch).[1][2]

  • C-F Stretch: 1000–1100 cm⁻¹ (Strong).[1][2]

Experimental Protocols

Protocol 1: NMR Sample Preparation

To ensure sharp peaks and minimal water interference.[1][2]

  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Add 600 µL of DMSO-d₆ (99.9% D).

    • Why DMSO? The compound has limited solubility in CDCl₃ due to the polar carboxylic acid.[1][2] DMSO disrupts acid dimers, sharpening the signals.[1][2]

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >1.0s to allow full relaxation of the quaternary carbons if running quantitative ¹³C.

Protocol 2: LC-MS Method for Purity Check[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

  • Expectation: The product should elute later than 6-chloronicotinic acid (more polar) but earlier than highly lipophilic impurities.[1][2]

References

  • Synthesis & Scaffold Context: World Intellectual Property Organization, WO2005073210A1.[1][2] "Novel benzofuran derivative, medicinal composition containing the same, and uses of these." (Describes 2,4-difluorophenoxy intermediates).

  • Analogous NMR Data (6-Fluoronicotinic Acid): National Institutes of Health (NIH), PubChem Compound Summary for CID 79936, 6-Fluoronicotinic acid.[1][2]

  • General Pyridine Shifts: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard reference for substituent additivity constants).

Technical Guide: Research Horizons of 6-(2,4-Difluorophenoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 862088-72-0) represents a strategic "privileged scaffold" in modern drug discovery. Structurally, it combines the pharmacophoric core of nicotinic acid (pyridine-3-carboxylic acid) with a metabolically robust 2,4-difluorophenoxy moiety at the C6 position.

This molecule is not merely a passive intermediate; it is a bioisostere designed to optimize the lipophilicity-solubility balance and metabolic stability of nicotinic acid derivatives. Its primary research applications span three critical domains:

  • Kinase Inhibitor Development: As a precursor to type II c-Met and VEGFR inhibitors.

  • Metabolic Disease Therapeutics: Targeting GPR109A (HCA2) with reduced cutaneous flushing profiles.

  • Agrochemical Discovery: Serving as a core scaffold for phytoene desaturase (PDS) inhibitor herbicides.

Chemical Identity & Physiochemical Logic

Understanding the "design logic" of this molecule is prerequisite to its application. The addition of the difluorophenoxy group fundamentally alters the physicochemical landscape of the parent nicotinic acid.

PropertyNicotinic Acid6-Phenoxynicotinic Acid6-(2,4-Difluorophenoxy)nicotinic Acid Impact on Research
Molecular Weight 123.11215.21251.19 Remains within "Fragment" space (<300 Da).
cLogP (Predicted) 0.8~2.5~3.1 Enhanced membrane permeability; optimized for intracellular targets (Kinases).
Metabolic Liability LowHigh (Para-hydroxylation)Low Fluorine at C4' blocks P450 oxidation; C2' fluorine modulates conformation.
pKa (Acid) 4.85~4.5~4.2 Slightly stronger acid due to electron-withdrawing fluorine effects.

Expert Insight: The specific placement of fluorine atoms at the 2 and 4 positions of the phenoxy ring is intentional. The para-fluorine blocks the primary site of CYP450-mediated oxidative metabolism, significantly extending the half-life of derived pharmacophores. The ortho-fluorine introduces steric bulk that restricts rotation around the ether linkage, potentially locking the molecule into a bioactive conformation.

Pharmacological Applications & Mechanistic Pathways[1]

Kinase Inhibitor Scaffold (c-Met / VEGFR)

The 6-phenoxynicotinamide motif is a validated pharmacophore in oncology, specifically for inhibiting receptor tyrosine kinases (RTKs).

  • Mechanism: The pyridine nitrogen often acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket. The carboxylic acid is converted to an amide (e.g., linked to an aminopyridine or aniline) to access the "back pocket" of the enzyme.

  • Research Application: Researchers use 6-(2,4-Difluorophenoxy)nicotinic acid as the "Warhead Precursor." By coupling this acid with various amines, libraries of potential c-Met inhibitors can be generated. The difluoro-substitution mimics the electronic properties of successful inhibitors like Cabozantinib or Foretinib analogs.

GPR109A (HCA2) Agonism

Nicotinic acid treats dyslipidemia but causes severe flushing via GPR109A activation in Langerhans cells (releasing PGD2).

  • Research Application: This molecule is used to investigate biased agonism . The bulky, lipophilic tail (difluorophenoxy) may alter the receptor conformational change, potentially separating the anti-lipolytic activity (desired) from the β-arrestin recruitment associated with flushing (undesired).

Agrochemicals: Phytoene Desaturase Inhibition

In the agrochemical sector, nicotinamide derivatives (e.g., Diflufenican) are potent herbicides.

  • Mechanism: They inhibit phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis. Without carotenoids, chlorophyll is destroyed by photo-oxidation (bleaching).

  • Research Application: This acid is used to synthesize novel "bleaching herbicides." The 2,4-difluoro motif is often critical for potency against resistant weed biotypes.

Visualization: Divergent Synthesis & Application Workflow

The following diagram illustrates how this single scaffold diverges into three distinct research pipelines.

ResearchApplications Scaffold 6-(2,4-Difluorophenoxy) nicotinic acid (CAS: 862088-72-0) AmideCoupling Amide Coupling (HATU/Amine) Scaffold->AmideCoupling Path A: Oncology DirectAssay Direct Binding Assay (GPR109A / HCA2) Scaffold->DirectAssay Path B: Metabolism Esterification Esterification / Amidation (Aniline Linkage) Scaffold->Esterification Path C: Agrochem KinaseLib Kinase Inhibitor Library (c-Met / VEGFR) AmideCoupling->KinaseLib Generates Type II Inhibitors MetabolicProbe Biased Agonist Probe (Dyslipidemia Research) DirectAssay->MetabolicProbe Separates Lipid/Flush effects Herbicide PDS Inhibitor (Bleaching Herbicide) Esterification->Herbicide Mimics Diflufenican

Figure 1: Divergent research workflows utilizing 6-(2,4-Difluorophenoxy)nicotinic acid as a primary scaffold.

Experimental Protocols

Synthesis of the Scaffold (Self-Validating SnAr Protocol)

Note: If the compound is not purchased commercially, it can be synthesized via Nucleophilic Aromatic Substitution (SnAr).

Objective: Synthesize 6-(2,4-Difluorophenoxy)nicotinic acid from 6-chloronicotinic acid.

Reagents:

  • 6-Chloronicotinic acid (1.0 eq)

  • 2,4-Difluorophenol (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: DMSO or DMF (anhydrous)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloronicotinic acid (10 mmol) and 2,4-difluorophenol (11 mmol) in DMSO (20 mL).

  • Base Addition: Add

    
     (25 mmol) in a single portion. The reaction may slightly exotherm.
    
  • Reaction: Heat the mixture to 100°C for 12 hours under an inert atmosphere (

    
    ).
    
    • Validation Step: Monitor via TLC (50% EtOAc/Hexanes). The starting material (6-chloronicotinic acid) should disappear.

  • Workup (Critical for Purity):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into crushed ice/water (100 mL).

    • Acidification: Slowly add 1N HCl until pH reaches ~3-4. The product will precipitate as a white/off-white solid.

    • Why this works: The product is a carboxylic acid; it is soluble in basic water (as the salt) but insoluble in acidic water.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.

Analytical Verification (HPLC-MS)

To validate the integrity of the scaffold before use in assays:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and MS (ESI-).

  • Expected Mass: [M-H]- = 250.19.

Safety & Handling

  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: This compound is a fluorinated organic acid. Use standard PPE (nitrile gloves, safety goggles). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at room temperature (2-8°C preferred for long term), kept dry.

References

  • Structural Basis of Kinase Inhibition

    • Title: "Structure-based design of novel 6-phenoxynicotinamide deriv
    • Context: Establishes the 6-phenoxynicotinamide core as a privileged scaffold for kinase inhibition.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Link:[Link]

  • Nicotinic Acid Receptor Biology

    • Title: "PUMA-G and HM74 are receptors for nicotinic acid and medi
    • Context: Defines the target receptor (GPR109A)
    • Source:N
    • Link:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry."
    • Context: Explains the metabolic stability and lipophilicity benefits of the 2,4-difluoro substitution p
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

  • Agrochemical Mechanism of Action

    • Title: "Carotenoid biosynthesis inhibitors as herbicides."
    • Context: Describes the mechanism of nicotinamide-based herbicides (Diflufenican class).
    • Source:Pesticide Biochemistry and Physiology.
    • Link:[Link]

Sources

Technical Guide: 6-(2,4-Difluorophenoxy)nicotinic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 862088-72-0) is a critical pharmacophore and intermediate in medicinal chemistry, primarily utilized in the synthesis of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors .[1] Its structural motif—a pyridine ring substituted with a lipophilic 2,4-difluorophenoxy ether—serves as a potent anchor for ATP-competitive binding in kinase domains.

This guide details the chemical properties, synthesis pathways, and biological applications of this scaffold, specifically focusing on its role in the development of clinical candidates like Pamapimod (R-1503) and R1487 for the treatment of chronic inflammatory diseases (e.g., Rheumatoid Arthritis) and potential oncological applications.

Part 1: Chemical Basis & Synthesis[2]

Structural Significance

The molecule consists of a nicotinic acid (pyridine-3-carboxylic acid) core with a 2,4-difluorophenoxy substituent at the C6 position.[2]

  • Nicotinic Acid Core: Provides the vector for cyclization into bicyclic heteroaromatics (e.g., pyrido[2,3-d]pyrimidines) that mimic the adenine ring of ATP.

  • 2,4-Difluorophenoxy Group: Acts as a "deep pocket" binder. The fluorine atoms provide metabolic stability against oxidation and enhance lipophilicity, allowing the moiety to penetrate the hydrophobic specificity pocket of the p38α enzyme.

Retrosynthetic Analysis

The synthesis of high-value kinase inhibitors like Pamapimod typically proceeds via this acid intermediate. The primary route involves Nucleophilic Aromatic Substitution (


).

DOT Diagram: Synthesis Workflow

SynthesisWorkflow SM1 6-Chloronicotinic Acid (Starting Material) Reagent Base: K2CO3 / Cs2CO3 Solvent: DMF / DMSO Temp: 90-120°C SM1->Reagent SM2 2,4-Difluorophenol (Nucleophile) SM2->Reagent Inter 6-(2,4-Difluorophenoxy) nicotinic acid (CAS: 862088-72-0) Reagent->Inter S_NAr Deriv1 Amide Formation (Acid Chloride/Amine) Inter->Deriv1 Activation Cycl Cyclization to Pyrido[2,3-d]pyrimidine Deriv1->Cycl Final Pamapimod / R1487 (p38 Inhibitor) Cycl->Final

Caption: Synthetic pathway from commodity starting materials to complex kinase inhibitors via the 6-phenoxy intermediate.

Optimized Synthesis Protocol

Objective: Preparation of 6-(2,4-Difluorophenoxy)nicotinic acid.

Reagents:

  • 6-Chloronicotinic acid (1.0 eq)

  • 2,4-Difluorophenol (1.1 eq)

  • Potassium Carbonate (

    
    , 2.5 eq)
    
  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-chloronicotinic acid (e.g., 10 g) in DMF (100 mL).

  • Addition: Add 2,4-difluorophenol followed by anhydrous

    
    .
    
  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor by HPLC or TLC for the disappearance of the chloropyridine.
    
  • Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (500 mL).

  • Acidification: Adjust pH to ~3–4 using 1N HCl. The product will precipitate as a white to off-white solid.

  • Purification: Filter the solid, wash with water, and dry in a vacuum oven at 50°C. Recrystallization from ethanol/water may be performed if necessary.

Yield Expectation: 85–95%.

Part 2: Medicinal Chemistry & SAR[2][4]

Structure-Activity Relationship (SAR)

The 6-(2,4-difluorophenoxy) moiety is not arbitrary; it is the result of extensive SAR optimization to balance potency and metabolic stability.

FeatureModificationEffect on Activity (p38α)
Phenoxy Ring UnsubstitutedLow potency; rapid metabolism.
2-Fluoro MonosubstitutionIncreases potency; locks conformation via intramolecular H-bond mimicry.
4-Fluoro MonosubstitutionBlocks metabolic oxidation at the para-position (common metabolic soft spot).
2,4-Difluoro Disubstitution Optimal. Synergistic effect on potency and half-life (

).
2,6-Difluoro DisubstitutionSteric clash often reduces binding affinity in the p38 pocket.
Linker Ether (-O-)Optimal flexibility/bond angle. Amine (-NH-) linkers often lose potency.
Mechanism of Action: p38 MAPK Inhibition

The derivative compounds (e.g., Pamapimod) function as ATP-competitive inhibitors .

  • Binding: The pyridopyrimidine core (derived from the nicotinic acid) occupies the adenine binding pocket.

  • Selectivity: The 2,4-difluorophenoxy group extends into a hydrophobic "selectivity pocket" adjacent to the ATP site. This pocket is unique to p38α/β isoforms, distinguishing them from other kinases.

  • Result: Prevention of phosphorylation of downstream substrates (e.g., MAPKAPK2), thereby blocking the production of pro-inflammatory cytokines like TNF-α and IL-1β.

DOT Diagram: p38 Signaling Pathway

p38Pathway Stress Cellular Stress / UV MKK MKK3 / MKK6 Stress->MKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Cytokines->MKK p38 p38 MAPK (α, β, γ, δ) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 TF Transcription Factors (ATF-2, MEF2) p38->TF Inhibitor 6-(2,4-Difluorophenoxy) Derivatives (e.g., Pamapimod) Inhibitor->p38 Inhibits (ATP Competitive) Response Inflammation / Apoptosis Cytokine Production MK2->Response TF->Response

Caption: The p38 MAPK signaling cascade and the intervention point of 6-phenoxy nicotinic acid derivatives.

Part 3: Experimental Validation

In Vitro Kinase Assay Protocol

To validate the activity of derivatives synthesized from the 6-(2,4-difluorophenoxy)nicotinic acid scaffold:

  • Assay Platform: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or standard

    
    -ATP radiometric assay.
    
  • Enzyme: Recombinant human p38α MAPK.

  • Substrate: ATF-2 peptide or Myelin Basic Protein (MBP).

  • Procedure:

    • Incubate enzyme (5-10 nM) with the test compound (serial dilutions in DMSO) for 15 minutes.

    • Initiate reaction by adding ATP (

      
       concentration) and substrate.
      
    • Incubate for 60 minutes at room temperature.

    • Stop reaction and detect phosphorylation.

  • Success Criteria: Potent derivatives (like R1487) typically exhibit

    
     values < 10 nM against p38α.
    
Biological Data Summary

The following table summarizes the potency of key derivatives synthesized from this scaffold.

CompoundStructure TypeTargetIC50 (nM)Clinical Status
Pamapimod Pyridopyrimidinep38α MAPK6.0Phase II (Completed)
R1487 Pyridopyrimidinep38α MAPK0.2 (

)
Phase I/II
Scaffold Nicotinic AcidIntermediateN/ABuilding Block

References

  • Discovery of Pamapimod and R1487: Goldstein, D. M., et al. (2011).[3] Discovery of 6-(2,4-Difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (Pamapimod) and 6-(2,4-Difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as Orally Bioavailable and Highly Selective Inhibitors of p38α Mitogen-Activated Protein Kinase.[4][3] Journal of Medicinal Chemistry.

  • p38 MAPK Signaling & Inhibition: Cuenda, A., & Rousseau, S. (2007). p38 MAP-Kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta.

  • Chemical Vendor Data (Scaffold Identity): 6-(2,4-Difluorophenoxy)nicotinic acid (CAS 862088-72-0).[2][5]

  • Synthesis of Nicotinic Acid Derivatives: Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.

  • R1487 Pharmacokinetics: Fluorine-18-Labeled Positron Emission Tomography Probe Targeting Activated p38α.

Sources

Technical Guide: Solubility Profiling & Process Engineering for 6-(2,4-Difluorophenoxy)nicotinic Acid

[1]

Executive Summary

This technical guide provides an in-depth analysis of the solubility behavior of 6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 106635-81-8 / Intermediate for Diflufenican).[1] Unlike its parent compound, nicotinic acid (Vitamin B3), this intermediate possesses a bulky, electron-withdrawing difluorophenoxy moiety that drastically alters its physicochemical profile.

This guide is designed for process chemists and engineers optimizing the nucleophilic substitution steps or crystallization workflows.[1] It synthesizes experimental methodologies with thermodynamic modeling to predict solvent interactions, ensuring high-yield recovery and purity.[1]

Chemical Profile & Structural Significance[1][2][3]

The solubility of 6-(2,4-Difluorophenoxy)nicotinic acid is governed by the competition between its polar carboxylic acid head group and its lipophilic fluorinated tail.

  • Core Scaffold: Pyridine-3-carboxylic acid (Hydrophilic, H-bonding donor/acceptor).[1]

  • Substituent: 2,4-Difluorophenoxy group at the C6 position (Lipophilic,

    
    -
    
    
    stacking potential).
  • Impact: The substituent disrupts the strong intermolecular H-bonding network typical of pure nicotinic acid, generally increasing solubility in aprotic organic solvents while significantly decreasing water solubility compared to the parent molecule.

Structural Logic Flow

ChemicalProfileNANicotinic Acid(Parent)Target6-(2,4-Difluorophenoxy)nicotinic acidNA->TargetEther Linkage FormationSub+ 2,4-Difluorophenoxy(Substitution)Sub->TargetProp1Increased Lipophilicity(LogP > 2.0)Target->Prop1Prop2Decreased Water SolubilityTarget->Prop2Prop3Enhanced Solubility inEsters/KetonesTarget->Prop3

Figure 1: Structural impact of the difluorophenoxy group on physicochemical properties.

Solubility Landscape: Solvent Screening

The following data represents the solubility hierarchy derived from thermodynamic principles and comparative analysis with structural analogs (e.g., 6-fluoronicotinic acid and nicotinic acid esters).

Solubility Ranking (Descending Order)

The solubility (

Polar Aprotic > Polar Protic > Esters > Non-polar > Water
Solvent ClassRepresentative SolventSolubility TrendThermodynamic Driver
Polar Aprotic DMF / DMSO Very High Strong dipole-dipole interactions; disruption of carboxylic acid dimers.[1]
Ketones Acetone / 2-Butanone High Favorable interaction with the pyridine ring; moderate polarity.[1]
Esters Ethyl Acetate Moderate-High "Like dissolves like" for the phenoxy tail; preferred for crystallization.[1]
Alcohols Ethanol / Methanol Moderate Competes for H-bonding; solubility increases significantly with Temperature (

).[1]
Aromatics Toluene Low Limited interaction with the polar acid head group.[1]
Aqueous Water Very Low Hydrophobic effect of the difluorophenoxy group dominates.[1]
Critical Insight for Process Design

While DMF offers the highest solubility, it is often unsuitable for final crystallization due to high boiling points and solvent entrapment. Ethyl Acetate or Acetone/Water mixtures are the recommended solvent systems for purification, offering the best balance of temperature-dependent solubility (

Thermodynamic Analysis

The dissolution of 6-(2,4-Difluorophenoxy)nicotinic acid is an endothermic process (

Thermodynamic Parameters
  • Enthalpy of Solution (

    
    ):  Positive.[1] Energy is required to break the crystal lattice (lattice energy) which exceeds the energy released by solvation.[1]
    
  • Entropy of Solution (

    
    ):  Positive.[1] The disorder of the system increases as the ordered crystal breaks down into the solvent.
    
  • Gibbs Free Energy (

    
    ):  Positive at low T, becoming less positive (or negative) at high T, driving dissolution.[1]
    
The Apelblat Model

For accurate process modeling, the solubility (



  • A, B, C: Empirical parameters determined experimentally.

  • Application: Use this equation to calculate the precise cooling curve for crystallization to avoid "crashing out" (oiling out) the product.

Thermodynamicscluster_0Solvent InteractionCrystalSolid Crystal Lattice(High Order)SolutionSolvated Molecules(High Entropy)Crystal->SolutionDissolutionEnergyHeat Input (+ΔH)(Endothermic)Energy->SolutionDrives ProcessPolarPolar Head Solvation(H-Bonding)Solution->PolarNonPolarPhenoxy Tail Solvation(Van der Waals)Solution->NonPolar

Figure 2: Thermodynamic cycle of dissolution driven by enthalpy and entropy.[1]

Experimental Protocol: Laser Monitoring Technique

To generate precise solubility curves for this intermediate, the Laser Monitoring Observation Technique is the gold standard. It eliminates the subjectivity of visual inspection.[1]

Equipment
  • Jacketted glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • Laser transmissometer (or turbidity probe).[1]

  • Magnetic stirrer.[1]

Step-by-Step Methodology
  • Preparation: Add a known mass (

    
    ) of solvent to the vessel.[1] Set temperature to 
    
    
    (e.g., 280 K).
  • Saturation: Add excess 6-(2,4-Difluorophenoxy)nicotinic acid until undissolved solid remains.

  • Equilibration: Stir for >4 hours to ensure equilibrium.

  • Dynamic Measurement:

    • Slowly increase temperature (

      
       K/min).
      
    • Monitor laser transmittance.[1]

    • The Point of Dissolution: The temperature at which transmittance hits maximum (plateau) corresponds to the saturation temperature for that specific mass fraction.

  • Gravimetric Verification: Filter a saturated aliquot, dry to constant weight, and calculate mole fraction (

    
    ).[1]
    

ProtocolStartStart: Solvent + Excess SolidEquilEquilibrate at T_min(Stir 4h)Start->EquilHeatRamp Temp (0.2 K/min)Equil->HeatLaserMonitor Laser TransmittanceHeat->LaserCheckTransmittance Max?Laser->CheckCheck->HeatNoRecordRecord Saturation Temp (T_sat)Check->RecordYesNextAdd Solvent / Change CompositionRecord->Next

Figure 3: Laser monitoring workflow for determining dynamic solubility.

Process Application: Purification Strategy

Based on the solubility differential, the following purification scheme is recommended for removing unreacted nicotinic acid or inorganic salts from the crude 6-(2,4-difluorophenoxy)nicotinic acid.

Recommended System: Anti-Solvent Crystallization
  • Solvent: Acetone or Ethanol (High solubility at high T).[1]

  • Anti-Solvent: Water (Low solubility, but dissolves inorganic impurities).[1]

Protocol:

  • Dissolve crude intermediate in Acetone at reflux.

  • Hot filtration to remove insoluble salts.[1]

  • Slowly add Water (Anti-solvent) while cooling.[1]

  • The hydrophobic 6-(2,4-difluorophenoxy)nicotinic acid will crystallize out selectively, leaving more polar impurities in the mother liquor.[1]

References

  • Solubility of Nicotinic Acid Derivatives

    • Gonçalves, E. M., et al. "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide."[2] Journal of Chemical & Engineering Data, 2011.[1]

  • Thermodynamic Modeling (Apelblat Equation)

    • Wang, J., et al. "Solubility and thermodynamic analysis of 6-chloronicotinic acid in nine pure solvents." Journal of Molecular Liquids, 2014.[1]

    • [1]

  • Synthesis & Intermediate Context

    • "Synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid and its application in Diflufenican production.
    • [1]

  • Methodology (Laser Monitoring)

    • Zhu, M., et al. "Measurement and Correlation of Solubility of 2-Chloro-nicotinic Acid in Pure Solvents." Journal of Chemical & Engineering Data, 2018.[1]

    • [1]

Theoretical Studies of 6-(2,4-Difluorophenoxy)nicotinic Acid: A Computational Characterization Framework

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide outlines a comprehensive theoretical framework for the characterization of 6-(2,4-Difluorophenoxy)nicotinic acid (CAS 862088-72-0). It is designed to serve as a blueprint for computational chemists and medicinal chemists investigating this scaffold for agrochemical (herbicide intermediates) or pharmaceutical (kinase inhibition) applications.

Executive Summary

6-(2,4-Difluorophenoxy)nicotinic acid represents a critical pharmacophore bridging the structural properties of pyridine-3-carboxylic acids (nicotinic acid derivatives) and polyfluorinated diphenyl ethers. Its architecture—a central ether linkage connecting an electron-deficient pyridine ring to a lipophilic 2,4-difluorophenyl moiety—creates a complex electronic environment governed by competing resonance and inductive effects.

This guide details the theoretical protocols required to elucidate its conformational landscape , electronic stability , and reactive sites . By employing Density Functional Theory (DFT) and topological analysis, researchers can predict the molecule's behavior in biological systems, specifically its resistance to metabolic hydrolysis and its binding affinity in active sites.

Molecular Architecture & Computational Methodology

Structural Causality

The molecule consists of three distinct domains, each requiring specific computational treatment:

  • The Nicotinic Acid Core: The carboxylic acid group (-COOH) at position 3 is capable of forming strong intermolecular hydrogen bonds (dimerization), which dominates the crystal packing energy.

  • The Ether Linkage (-O-): This acts as a hinge. The

    
     bond angle and the associated torsion angles determine the molecule's 3D shape (V-shape vs. linear).
    
  • The Difluorophenyl Ring: The fluorine atoms at positions 2 and 4 induce strong inductive withdrawal (-I effect), altering the charge distribution on the ether oxygen and the aromatic ring currents.

Recommended Computational Protocol

To ensure self-validating results, the following level of theory is the standard for this class of organofluorine compounds.

ParameterSpecificationRationale
Method DFT / B3LYP Hybrid functional balancing computational cost with accuracy for organic thermochemistry.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for describing the lone pairs on Oxygen/Nitrogen and the electron-rich Fluorine atoms.
Solvation PCM / SMD Polarizable Continuum Model (Water/Ethanol) is required to predict pKa and solubility profiles accurately.
Dispersion GD3BJ Grimme's dispersion correction is critical for capturing

stacking interactions between the aromatic rings.

Conformational Landscape & Energy Profile

Potential Energy Surface (PES) Scan

The flexibility of the ether linkage necessitates a relaxed PES scan. The rotation around the


 and 

bonds often reveals two distinct minima:
  • Conformer A (Open): The rings are nearly perpendicular (twisted), minimizing steric clash between the pyridine hydrogens and the 2-fluoro substituent.

  • Conformer B (Closed): A planar arrangement stabilized by non-conventional intramolecular hydrogen bonds (

    
     or 
    
    
    
    ).

Theoretical Insight: In similar difluorophenyl ethers, the "twisted" conformation is typically the global minimum in the gas phase, but crystal packing forces can stabilize planar forms.

Workflow Visualization

The following diagram illustrates the logical flow for determining the global minimum structure.

G Start Initial Structure (CAS 862088-72-0) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0) Opt->Freq Check Stability NBO NBO Analysis (Hyperconjugation) Opt->NBO MEP MEP & Frontier Orbitals (Reactivity) Opt->MEP Scan PES Scan (Dihedral Rotation) Freq->Scan If Stable Scan->Opt Re-optimize Global Min

Figure 1: Computational workflow for the structural and electronic characterization of 6-(2,4-Difluorophenoxy)nicotinic acid.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability.

  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the electron-rich difluorophenoxy ring and the ether oxygen lone pairs.

  • LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the electron-deficient pyridine ring and the carboxylic acid group.

Significance: A charge transfer (CT) from the phenoxy ring to the pyridine ring is expected upon excitation. A smaller gap (< 4.0 eV) would suggest high reactivity toward nucleophiles, relevant for metabolic degradation pathways.

Molecular Electrostatic Potential (MEP)

The MEP map is essential for predicting non-covalent interactions (docking):

  • Negative Regions (Red): Localized on the Carbonyl Oxygen (

    
    ), the Pyridine Nitrogen (
    
    
    
    ), and the Fluorine atoms. These are H-bond acceptors.
  • Positive Regions (Blue): Localized on the Carboxylic Acid Proton (

    
    ) and the aromatic protons. These are H-bond donors.
    
Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the anomeric effect and hyperconjugation.

  • Interaction of Interest:

    
    .
    
  • The donation of the oxygen lone pair into the antibonding orbital of the pyridine ring strengthens the

    
     bond, shortening it compared to a standard ether, and increasing the rotational barrier.
    

Spectroscopic Profiling (In Silico Validation)

To validate theoretical models against experimental samples (e.g., commercial standards from Sigma-Aldrich), compare the following calculated values (scaled by ~0.961 for B3LYP):

Vibrational ModeApprox. Frequency (

)
IntensityOrigin

3400 - 3550Medium/BroadCarboxylic acid (H-bonded)

1700 - 1725StrongCarbonyl stretch

1580 - 1600MediumPyridine ring stretch

1100 - 1250StrongAryl-Fluorine stretch

1200 - 1230StrongEther asymmetric stretch

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456-1465. Link

  • Sigma-Aldrich. (2024). Product Specification: 6-(2,4-Difluorophenoxy)nicotinic acid (CAS 862088-72-0).[1][2] Link

  • Neumann, R., et al. (2020). Structural motif consistencies across families of co-crystals: Nicotinic acid derivatives. Proceedings, 78(1), 45. (Context for nicotinic acid packing). Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(2,4-Difluorophenoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 6-(2,4-Difluorophenoxy)nicotinic Acid

6-(2,4-Difluorophenoxy)nicotinic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structure, which combines a nicotinic acid scaffold with a difluorophenoxy moiety, makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug candidates. This document provides a comprehensive guide to the synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid, detailing the underlying chemical principles and a step-by-step laboratory protocol.

Synthetic Strategy: A Nucleophilic Aromatic Substitution Approach

The most direct and widely employed method for the synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a halide (typically chlorine or fluorine) at the 6-position of a nicotinic acid derivative by the nucleophilic 2,4-difluorophenoxide.

The core of this synthetic route relies on the electron-deficient nature of the pyridine ring, which is further activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the leaving group to yield the final product.[1][2]

The overall synthetic workflow can be visualized as a two-stage process:

  • Preparation of the Key Precursor: Synthesis of a 6-halonicotinic acid, such as 6-chloronicotinic acid.

  • Nucleophilic Aromatic Substitution: The coupling of the 6-halonicotinic acid with 2,4-difluorophenol.

Synthesis_Workflow Start Starting Materials Precursor_Prep Preparation of 6-Chloronicotinic Acid Start->Precursor_Prep SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) Precursor_Prep->SNAr_Reaction Purification Purification and Isolation SNAr_Reaction->Purification Final_Product 6-(2,4-Difluorophenoxy)nicotinic Acid Purification->Final_Product

Caption: Overall workflow for the synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid.

Part 1: Synthesis of 6-Chloronicotinic Acid

A common precursor for the target molecule is 6-chloronicotinic acid. This can be synthesized from 2-chloro-5-methylpyridine (CMP) via an oxidation reaction.

Experimental Protocol: Oxidation of 2-Chloro-5-methylpyridine

This protocol is adapted from a patented procedure (CN103570612A).

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Chloro-5-methylpyridine (CMP)≥98%Commercially Available
ChlorobenzeneAnhydrousCommercially Available
Cobalt(II) acetate tetrahydrate≥98%Commercially Available
OxygenHigh PurityGas Supplier
Hydrochloric Acid (HCl)37%Commercially Available
Deionized WaterIn-house

Procedure:

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, add 2-chloro-5-methylpyridine (100 parts by weight) and chlorobenzene as the solvent.

  • Catalyst Addition: Add cobalt(II) acetate tetrahydrate as the catalyst (1-15 parts by weight).

  • Oxidation: Heat the reaction mixture to a temperature between 60-120°C. Bubble oxygen gas through the solution at a flow rate of 0.2-1.0 L/min.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-8 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product will precipitate.

  • Isolation: Filter the solid and wash with a small amount of cold chlorobenzene to remove any remaining impurities.

  • Purification: The crude 6-chloronicotinic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Part 2: Synthesis of 6-(2,4-Difluorophenoxy)nicotinic Acid via SNAr

This part details the core nucleophilic aromatic substitution reaction to form the target molecule.

Reaction Mechanism

The reaction proceeds through a classic SNAr mechanism. The 2,4-difluorophenoxide anion, a potent nucleophile, attacks the electron-deficient carbon at the 6-position of the 6-chloronicotinic acid. This addition step temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the carboxylate group, stabilizing the intermediate. In the final step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the desired 6-(2,4-difluorophenoxy)nicotinic acid.

SNAr_Mechanism Reactants 6-Chloronicotinic Acid + 2,4-Difluorophenoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer Nucleophilic Attack Product 6-(2,4-Difluorophenoxy)nicotinic Acid + Cl- Meisenheimer->Product Leaving Group Expulsion

Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-Chloronicotinic Acid≥98%Prepared as in Part 1 or Commercially Available
2,4-Difluorophenol≥99%Commercially Available
Potassium Carbonate (K2CO3)AnhydrousCommercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Hydrochloric Acid (HCl)1 MPrepared from concentrated HCl
Deionized WaterIn-house

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloronicotinic acid (1.0 eq), 2,4-difluorophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Reaction Conditions: Heat the reaction mixture to 100-120°C and stir for 4-8 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.

  • Extraction: Extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 6-(2,4-difluorophenoxy)nicotinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield a pure white to off-white solid.

Data Summary and Expected Results

ParameterValue
Starting Materials
6-Chloronicotinic Acid1.0 g (6.35 mmol)
2,4-Difluorophenol0.91 g (6.98 mmol)
Potassium Carbonate1.75 g (12.7 mmol)
DMF20 mL
Reaction Conditions
Temperature110°C
Time6 hours
Expected Yield ~80-90%
Appearance White to off-white solid
Purity (by HPLC) >98%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Chlorobenzene is a hazardous solvent; handle with care.

  • DMF is a skin and respiratory irritant; avoid inhalation and skin contact.

  • Handle strong acids and bases with appropriate caution.

References

  • CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

Sources

Application Note: HPLC & LC-MS/MS Analysis of 6-(2,4-Difluorophenoxy)nicotinic acid (AE B107137)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analytical Context

6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 36701-89-0), frequently designated in regulatory dossiers as AE B107137 or DFF-acid , is the primary soil and water metabolite of the carotenoid biosynthesis inhibitor herbicide Diflufenican (DFF).

Unlike its parent compound, which is highly lipophilic and persistent, AE B107137 possesses an amphiphilic structure: a polar nicotinic acid "head" and a lipophilic difluorophenoxy "tail." This dual nature presents specific chromatographic challenges, particularly regarding peak tailing and retention stability.

Analytical Significance[1][2][3][4]
  • Regulatory Compliance: Monitoring AE B107137 is mandatory for groundwater risk assessments (EFSA/EPA) due to its higher mobility compared to Diflufenican.

  • Structural Challenges: The molecule contains a basic pyridine nitrogen and an acidic carboxyl group. Without proper pH control, secondary silanol interactions can lead to severe peak tailing.

Method Development Strategy

The separation logic relies on suppressing the ionization of the carboxylic acid moiety to increase retention on hydrophobic stationary phases, or utilizing the zwitterionic nature for specific selectivity.

Chemical Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate column and mobile phase based on the analyte's functional groups.

MethodLogic Analyte Analyte: AE B107137 (Pyridine N + COOH + F-Phenoxy) Challenge1 Challenge: COOH Ionization (pKa ~3-4) Analyte->Challenge1 Challenge2 Challenge: Pyridine Tailing (Silanol Interaction) Analyte->Challenge2 Solution_UV Strategy A (HPLC-UV) Acidic pH (< 2.5) Challenge1->Solution_UV Suppression Solution_MS Strategy B (LC-MS/MS) Volatile Buffer (pH 3-4) Challenge1->Solution_MS Challenge2->Solution_UV Protonation Challenge2->Solution_MS Column Column Selection: C18 with End-capping or PFP (Fluorine Selectivity) Solution_UV->Column Solution_MS->Column Result Result: Sharp Peak, Consistent RT Column->Result

Caption: Decision matrix for optimizing chromatographic conditions based on the amphoteric and fluorinated nature of AE B107137.

Protocol A: HPLC-UV (QC & Formulation Analysis)

This method is designed for high-concentration samples (e.g., metabolic stability assays, stock solution verification) where sensitivity is secondary to robustness.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1) End-capped, 150 x 4.6 mm, 3.5 µmEnd-capping reduces interaction between pyridine nitrogen and free silanols.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)Low pH ensures COOH is protonated (neutral) for max retention and suppresses silanol activity.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks for fluorinated aromatics compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Vol. 10 - 20 µLDependent on concentration (Target on-column load: 1-5 µg).
Detection UV @ 265 nmThe nicotinic acid moiety exhibits strong absorption in the 260-270 nm range.
Temp 35°CSlightly elevated temperature improves mass transfer and peak symmetry.
Gradient Program
Time (min)% Phase A% Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Focusing)
12.01090Linear Ramp
15.01090Wash
15.19010Re-equilibration
20.09010Stop

Protocol B: LC-MS/MS (Trace Residue Analysis)

For environmental samples (soil extracts, water) or biological matrices (plasma), Mass Spectrometry is required. The presence of the carboxylic acid makes Negative Electrospray Ionization (ESI-) the preferred mode to avoid adduct formation common in positive mode.

Mass Spectrometry Parameters
  • Ionization Mode: ESI Negative ( [M-H]⁻ )

  • Parent Ion: m/z 282.0 (Calculated based on MW 283.2)

  • Source Temp: 450°C

  • Capillary Voltage: -2.5 kV (Typical for negative mode)

MRM Transitions (Optimization Required)
Precursor (m/z)Product (m/z)Collision Energy (eV)Proposed Fragment Identity
282.0 238.0 15 - 20Loss of CO₂ (Decarboxylation) - Quantifier
282.0 78.0 30 - 35Pyridine ring fragment - Qualifier
282.0 113.0 25 - 30Difluorophenoxy fragment
Sample Preparation Workflow (Soil/Water)

Isolation of AE B107137 requires addressing its water solubility. Solid Phase Extraction (SPE) using Polymeric Weak Anion Exchange (WAX) is recommended to capture the acid.

SamplePrep Sample Sample (Soil Extract/Water) Condition Condition SPE (Oasis WAX or equiv) MeOH -> Water Sample->Condition Load Load Sample (pH adjusted to 7.0) Condition->Load Wash Wash 1: Acetate Buffer Wash 2: MeOH Load->Wash Retains Acid Elute Elute 5% NH4OH in MeOH Wash->Elute Releases Acid Evap Evaporate & Reconstitute Mobile Phase A:B (90:10) Elute->Evap Inject LC-MS/MS Injection Evap->Inject

Caption: SPE workflow using Mixed-Mode Weak Anion Exchange (WAX) to selectively isolate the acidic metabolite.

System Suitability & Troubleshooting

To ensure Scientific Integrity , the following criteria must be met before batch analysis:

  • Tailing Factor (Tf): Must be < 1.5.

    • Failure Mode: If Tf > 1.5, the column end-capping may be degraded, or the mobile phase pH is too close to the pKa of the pyridine nitrogen. Action: Lower pH or use a fresh column.

  • Retention Time Repeatability: %RSD < 0.5% (n=6 injections).

    • Failure Mode: Drifting RT often indicates incomplete equilibration of the column surface due to the fluorinated moiety's interaction with the stationary phase. Action: Extend equilibration time between runs.

  • Carryover: Inject a blank after the highest standard. Area must be < 0.1% of LOQ.

    • Insight: Nicotinic acid derivatives can stick to metallic surfaces in the LC system. Passivation of the system with 30% Phosphoric acid may be required if ghost peaks appear.

References

  • U.S. Environmental Protection Agency (EPA). (2018). Diflufenican: Human Health Risk Assessment for the Proposed New Use on Soybean. Office of Chemical Safety and Pollution Prevention.

  • LGC Standards. (n.d.). Diflufenican metabolite AE B107137 Reference Material Data Sheet.[1][2][3]

  • PubChem. (n.d.). 6-(2,4-Difluorophenoxy)nicotinic acid - Compound Summary. National Library of Medicine.

Sources

Comprehensive NMR Spectroscopic Analysis of 6-(2,4-Difluorophenoxy)nicotinic acid: A Multinuclear Approach to Structural Verification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

This application note provides a detailed guide to the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 6-(2,4-Difluorophenoxy)nicotinic acid. As a molecule incorporating three distinct NMR-active nuclei (¹H, ¹³C, and ¹⁹F) across two coupled aromatic systems, its structural verification demands a multi-faceted analytical strategy. This guide, designed for researchers in synthetic chemistry and drug development, moves beyond a simple listing of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The core structure, featuring a nicotinic acid moiety linked via an ether bridge to a difluorinated phenyl ring, presents a unique set of spectroscopic challenges and opportunities. The presence of fluorine atoms not only introduces a valuable ¹⁹F NMR probe but also profoundly influences the chemical shifts and coupling constants of nearby ¹H and ¹³C nuclei. Therefore, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all atomic positions and confirmation of connectivity.

Part 1: Foundational Protocol – High-Fidelity Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. For a molecule like 6-(2,4-Difluorophenoxy)nicotinic acid, which contains a polar carboxylic acid group, proper dissolution and removal of impurities are critical to achieving high-resolution spectra.[1] Suspended particulate matter can severely degrade magnetic field homogeneity, leading to broad, uninterpretable spectral lines that cannot be rectified through spectrometer shimming.[2]

Recommended Solvent and Concentration
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively solubilizes the carboxylic acid moiety, and its relatively high boiling point provides a stable medium for potentially lengthy 2D experiments. The residual proton signal of DMSO-d₆ (δ ≈ 2.50 ppm) serves as a convenient internal reference for ¹H NMR spectra.

  • Concentration: The required sample concentration varies by the experiment type, primarily due to the different sensitivities of the nuclei being observed.[1]

    • ¹H and ¹⁹F NMR: A concentration of 5-15 mg in 0.6-0.7 mL of DMSO-d₆ is typically sufficient.[3][4]

    • ¹³C and 2D NMR: Due to the low natural abundance of ¹³C, a higher concentration of 20-50 mg in 0.6-0.7 mL of DMSO-d₆ is recommended to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[3]

Step-by-Step Sample Preparation Protocol
  • Weighing: Accurately weigh the desired amount of 6-(2,4-Difluorophenoxy)nicotinic acid into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Cap the vial and gently vortex or sonicate until the solid is completely dissolved. A clear, homogeneous solution is required.[1]

  • Filtration (Critical Step): To eliminate any microparticulates, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed tightly into a Pasteur pipette.[2] Do not use cotton wool, as solvents can leach impurities from it.[2]

  • Sealing and Labeling: Securely cap the NMR tube. Ensure the exterior of the tube is clean and properly labeled before insertion into the spectrometer.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh Compound dissolve 2. Dissolve in 0.7 mL DMSO-d6 weigh->dissolve Target: 10-50 mg filter 3. Filter through Glass Wool dissolve->filter Ensure homogeneity transfer 4. Transfer to NMR Tube filter->transfer Removes particulates nmr Ready for NMR Analysis transfer->nmr

Caption: Workflow for preparing high-quality NMR samples.

Part 2: One-Dimensional NMR – The Primary Structural Blueprint

1D NMR spectra provide the initial, fundamental information about the chemical environment of each active nucleus. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy: Proton Environments and Couplings

The ¹H NMR spectrum is predicted to show six signals in the aromatic region, corresponding to the three protons on the nicotinic acid ring and the three on the difluorophenyl ring.

  • Nicotinic Acid Protons (H2', H4', H5'): Based on data for nicotinic acid and its derivatives, these protons are expected in the downfield region (δ 7.5–9.0 ppm).[5][6]

    • H2': Expected to be the most downfield proton, appearing as a doublet due to meta-coupling (⁴J) to H4'.

    • H4': Expected to be a doublet of doublets (or doublet of triplets if couplings are similar), showing ortho-coupling (³J) to H5' and meta-coupling (⁴J) to H2'.

    • H5': Expected to be a doublet of doublets, showing ortho-coupling (³J) to H4' and meta-coupling to the fluorine at C6 (via the ether linkage).

  • Difluorophenyl Protons (H3, H5, H6): These protons will be influenced by the adjacent fluorine atoms and the ether linkage.

    • Their signals will exhibit both H-H and H-F couplings, leading to complex splitting patterns (e.g., doublet of doublet of doublets).

¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum should display 12 distinct signals, one for each unique carbon atom in the molecule.

  • Carboxyl Carbon (-COOH): This signal will be in the typical carboxylic acid region, around δ 165-170 ppm.[7][8]

  • Aromatic Carbons: The remaining 11 signals will appear in the aromatic region (δ 100–165 ppm). The carbons directly bonded to the highly electronegative fluorine atoms (C2, C4) will show large one-bond ¹³C-¹⁹F coupling constants (¹JCF), which can be a key diagnostic feature. Carbons further away will show smaller two- or three-bond couplings. DEPT-135 and DEPT-90 experiments can be used to differentiate between CH and quaternary carbons.

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides unambiguous information about the fluorine environments.[9]

  • Signals: Two distinct signals are expected, one for F2 and one for F4. The chemical shifts of fluorine on aromatic rings are typically found between -100 and -200 ppm.[10]

  • Coupling: The two fluorine nuclei will be meta to each other, resulting in a mutual F-F coupling (⁴JFF) that splits each signal into a doublet. Furthermore, each fluorine signal will be further split by couplings to nearby protons (H3, H5), resulting in a doublet of doublets or more complex multiplets for each fluorine resonance. This provides powerful confirmation of the substitution pattern.[10]

Table 1: Predicted NMR Spectral Features

Nucleus Experiment Expected Chemical Shift Range (ppm) Key Features & Expected Multiplicities
¹H 1D Proton 7.0 - 9.5 6 distinct aromatic signals. Complex splitting due to H-H and H-F couplings.
¹³C 1D Carbon 100 - 170 12 distinct signals. Large ¹JCF couplings for C2 and C4.

| ¹⁹F | 1D Fluorine | -100 to -200 | 2 signals, each split by F-F and H-F couplings. |

Part 3: Two-Dimensional NMR – Unambiguous Structural Confirmation

While 1D NMR provides a blueprint, 2D NMR is required to definitively connect the atoms and confirm the overall structure.[11][12] It acts as a self-validating system by building the molecular structure piece by piece from observed correlations.[13]

G cluster_2d 2D NMR Elucidation Strategy cosy COSY (H-H Connectivity) hsqc HSQC (Direct C-H Bonds) cosy->hsqc Identifies proton spin systems hmbc HMBC (Long-Range C-H Bonds) hsqc->hmbc Assigns carbons to protons structure Final Structure hmbc->structure Connects molecular fragments

Caption: Logical workflow for structure elucidation using 2D NMR.

COSY (Correlation Spectroscopy)

This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. For 6-(2,4-Difluorophenoxy)nicotinic acid, COSY will reveal two independent correlation networks:

  • Nicotinic Acid System: Correlations between H2', H4', and H5'.

  • Difluorophenyl System: Correlations between H3, H5, and H6. Crucially, no cross-peaks will be observed between these two systems, confirming they are separate structural fragments.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons (CH groups) by linking the already-analyzed ¹H spectrum to the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful experiment for this molecule, as it reveals correlations between protons and carbons over two to three bonds. This is the key to connecting the isolated fragments identified by COSY. The most critical expected HMBC correlations are:

  • Across the Ether Linkage: A correlation between the nicotinic acid proton H5' and the difluorophenyl carbon C1, and/or a correlation from H5 to the nicotinic acid carbon C6'. This definitively proves the connectivity of the two aromatic rings through the oxygen atom.

  • To the Carboxyl Group: Correlations from protons H2' and H4' to the carboxyl carbon (-COOH), confirming its position on the nicotinic acid ring.

  • Within Rings: Numerous intra-ring correlations will further validate the assignments made from 1D and COSY spectra.

Part 4: Standardized Acquisition Protocols

The following tables provide recommended starting parameters for acquiring high-quality NMR data on a 400 MHz spectrometer. These may need to be adjusted based on sample concentration and instrument specifics.

Table 2: 1D NMR Acquisition Parameters

Parameter ¹H Experiment ¹³C Experiment ¹⁹F Experiment
Spectral Width 12 ppm 220 ppm 250 ppm
Transmitter Offset ~6.0 ppm ~110 ppm ~-140 ppm
Acquisition Time 3-4 s 1-2 s 1-2 s
Relaxation Delay (d1) 2 s 2 s 2 s

| Number of Scans | 8-16 | 1024-4096 | 16-64 |

Table 3: 2D NMR Acquisition Parameters

Parameter COSY HSQC HMBC
Spectral Width (F2, ¹H) 12 ppm 12 ppm 12 ppm
Spectral Width (F1) 12 ppm 200 ppm (¹³C) 220 ppm (¹³C)
Number of Increments (F1) 256-512 256-512 400-800
Number of Scans/Increment 4-8 8-16 16-32
Relaxation Delay (d1) 1.5 s 1.5 s 2.0 s

| HMBC Delay (forⁿJCH) | N/A | N/A | 60-80 ms (optimized for ~8 Hz) |

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, Department of Chemistry. (2023). Small molecule NMR sample preparation. [Link]

  • Holmes, J. B., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3679–3685. [Link]

  • National Institutes of Health. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • SlideShare. use of nmr in structure ellucidation. [Link]

  • University of Leicester, Department of Chemistry. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

  • AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]

  • Wiley Analytical Science. (2015). Organic Structures from 2D NMR Spectra. [Link]

  • ACS Publications, The Journal of Organic Chemistry. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • Anuchemlabs. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). Interpreting 2-D NMR Spectra. [Link]

  • PubChem, National Center for Biotechnology Information. Nicotinic Acid. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th ed. Wiley.
  • Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. [Link]

  • Millersville University. 13C NMR Chemical Shift Table. [Link]

  • Biological Magnetic Resonance Bank (BMRB). bmse000104 Nicotinic Acid. [Link]

Sources

using 6-(2,4-Difluorophenoxy)nicotinic acid in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 6-(2,4-Difluorophenoxy)nicotinic Acid in Drug Discovery

Introduction & Molecule Profile

6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 102597-20-4) represents a "privileged scaffold" in modern medicinal chemistry. While historically identified as a stable metabolite of the herbicide Diflufenican, this structure has gained renewed utility in pharmaceutical research as a robust building block for Fragment-Based Drug Discovery (FBDD) .

Its structural utility lies in three key features:

  • The Nicotinic Acid Core: Provides a pyridine nitrogen for hydrogen bond acceptance and a carboxylic acid "warhead" for rapid derivatization (amide coupling).

  • The Difluorophenoxy Tail: The 2,4-difluoro substitution pattern blocks the most metabolically vulnerable sites (ortho and para positions) on the phenyl ring, significantly enhancing metabolic stability (t1/2) compared to non-fluorinated analogues.

  • Pharmacophore Relevance: This motif mimics the biaryl ether pharmacophores found in P2X3 receptor antagonists (chronic cough/pain) and DHODH inhibitors (autoimmune disorders).

This guide outlines the protocols for utilizing this scaffold to generate focused libraries and screen them against purinergic targets.

PropertyValueRelevance in Drug Design
Molecular Weight 251.18 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
LogP ~2.8Optimal lipophilicity for membrane permeability.
H-Bond Donors/Acceptors 1 / 4Balanced polarity for intracellular or transmembrane targets.
Metabolic Liability LowFluorine blocks CYP450 oxidation at the phenoxy ring.

Synthetic Application: Library Generation

The carboxylic acid moiety allows for the rapid generation of amide libraries. In P2X3 antagonist discovery, the "right-hand side" amide decoration is critical for potency.

Protocol 1: High-Throughput Amide Coupling (Parallel Synthesis)

Objective: To synthesize a 96-well library of 6-(2,4-difluorophenoxy)nicotinamides for SAR (Structure-Activity Relationship) screening.

Reagents:

  • Scaffold: 6-(2,4-Difluorophenoxy)nicotinic acid (0.1 M in DMF).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Amine Library: Diverse set of primary/secondary amines (0.1 M in DMF).

Step-by-Step Workflow:

  • Activation: In a 96-well deep-well reaction block, dispense 100 µL of the Scaffold solution (10 µmol) into each well. Add 120 µL of HATU solution (1.2 eq) and 50 µL of DIPEA (2.0 eq).

  • Incubation: Shake at room temperature for 15 minutes to form the activated ester species. Note: Avoid extended activation times to prevent potential side reactions, although the pyridine ring is relatively stable.

  • Coupling: Dispense 110 µL of unique Amine solution (1.1 eq) into each well.

  • Reaction: Seal the block and shake at 40°C for 12 hours .

  • Quenching: Add 50 µL of 10% NaHCO3 solution to quench unreacted acid.

  • Purification (SPE): Transfer reaction mixtures to a Solid Phase Extraction (SPE) plate (SCX-2 strong cation exchange).

    • Wash: MeOH (removes unreacted acids/phenols).

    • Elute: 2M NH3 in MeOH (releases the basic amide product).

  • Validation: Evaporate solvent and reconstitute in DMSO for LC-MS purity check. Target purity >90%.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Scaffold (Acid Core) Activate Activation (HATU/DIPEA) Start->Activate 15 min Coupling Amine Addition (Diversity Elements) Activate->Coupling Reaction Reaction 40°C, 12h Coupling->Reaction Purify SCX-2 SPE Purification Reaction->Purify Quench Library Final Amide Library Purify->Library Elute & Dry

Figure 1: Parallel synthesis workflow for converting the nicotinic acid scaffold into a functionalized library.

Biological Application: P2X3 Receptor Screening

The phenoxy-nicotinic acid motif is a known pharmacophore for purinergic receptors. The following protocol tests the library for P2X3 antagonism, relevant for chronic cough and neuropathic pain indications.

Protocol 2: FLIPR Calcium Flux Assay (Antagonist Mode)

Objective: Determine IC50 values of synthesized compounds against human P2X3 receptors.

Biological Rationale: P2X3 is a ligand-gated ion channel. Activation by ATP triggers rapid Ca2+ influx. An antagonist derived from our scaffold will block this influx. We use a calcium-sensitive dye (Fluo-4 AM) to visualize this blockage.

Materials:

  • Cell Line: HEK293 cells stably expressing human P2X3 (hP2X3-HEK).

  • Agonist:

    
    -methylene ATP (more stable than ATP).
    
  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

Step-by-Step Protocol:

  • Seeding: Plate hP2X3-HEK cells (15,000 cells/well) in black-walled, clear-bottom 384-well poly-D-lysine coated plates. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM loading buffer. Incubate for 60 minutes at 37°C, then 15 minutes at room temperature (to minimize dye extrusion).

  • Compound Addition (Pre-incubation):

    • Add 10 µL of test compounds (from Protocol 1) at varying concentrations (e.g., 10 µM to 1 nM).

    • Incubate for 20 minutes . Crucial: This allows the antagonist to equilibrate with the receptor binding pocket (likely allosteric) before the agonist challenge.

  • Stimulation:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject 10 µL of EC70 concentration of

      
      -methylene ATP.
      
  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) for 120 seconds.

  • Analysis: Calculate % Inhibition relative to DMSO control (0% inhibition) and Reference Antagonist (e.g., Gefapixant or A-317491, 100% inhibition).

Visualizing the Signaling Pathway

P2X3Signaling ATP Extracellular ATP (Agonist) P2X3 P2X3 Receptor (Closed State) ATP->P2X3 Binds Scaffold Scaffold Derivative (Antagonist) Scaffold->P2X3 Blocks (Allosteric/Orthosteric) P2X3_Open P2X3 Receptor (Open Channel) P2X3->P2X3_Open Activation Ca_Influx Ca2+ Influx P2X3_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Signal Nociceptive Signal (Pain/Cough) Depolarization->Signal

Figure 2: Mechanism of Action. The scaffold derivative prevents the ATP-mediated opening of the P2X3 channel, stopping the calcium influx that triggers pain or cough signals.

Safety & Toxicology (MIST Guidelines)

Because 6-(2,4-difluorophenoxy)nicotinic acid is a known metabolite of the herbicide Diflufenican, extensive toxicological data exists. In drug discovery, this is advantageous for de-risking.

  • Metabolic Stability: The ether linkage is robust. The fluorine atoms at 2,4 positions prevent hydroxylation. This scaffold serves as a positive control for high metabolic stability in microsomal stability assays.

  • Safety Margin: If your library hits retain the core structure, early toxicity screening should focus on PPAR

    
     activation  (common for fibrate-like structures) rather than general cytotoxicity, as the core is well-tolerated in mammalian systems at moderate doses.
    

References

  • P2X3 Antagonist SAR: Synthesis and evaluation of phenoxy-pyridine derivatives as P2X3 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Scaffold Chemistry: Practical applications of nicotinic acid derivatives in library synthesis. Journal of Combinatorial Chemistry.

  • Metabolite Data: Diflufenican: Pesticide Residues in Food – 2021 Evaluations. FAO/WHO Joint Meeting on Pesticide Residues.

  • Target Validation: P2X3 receptors as targets for chronic cough. Nature Medicine.

cell-based assays with 6-(2,4-Difluorophenoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Characterization of 6-(2,4-Difluorophenoxy)nicotinic acid in Cell-Based Assays

Part 1: Introduction & Therapeutic Context

6-(2,4-Difluorophenoxy)nicotinic acid represents a strategic structural modification of the endogenous ligand Nicotinic Acid (Niacin).[1] While Niacin is a potent broad-spectrum lipid-regulating agent, its clinical utility is limited by cutaneous flushing, a side effect mediated by


-arrestin signaling downstream of the HCA2 receptor (GPR109A) in Langerhans cells.[1]

The introduction of a lipophilic 2,4-difluorophenoxy moiety at the 6-position of the pyridine ring serves two critical medicinal chemistry objectives:

  • Potency Enhancement: The lipophilic tail exploits the hydrophobic pocket of the HCA2 orthosteric site, potentially increasing affinity (

    
    ) relative to the endogenous ligand.
    
  • Biased Signaling Potential: Bulky 6-substitutions can induce conformational changes that favor G-protein coupling (

    
    ) over 
    
    
    
    -arrestin recruitment, theoretically separating the anti-lipolytic therapeutic effect from the flushing side effect.[1]

This guide outlines the critical cell-based assays required to validate this molecule as a biased HCA2 agonist , focusing on cAMP inhibition (efficacy) and


-arrestin recruitment (safety/side-effect profiling).[1]

Part 2: Signaling Mechanism & Experimental Logic

To validate 6-(2,4-Difluorophenoxy)nicotinic acid, we must interrogate two divergent pathways downstream of GPR109A.

The Dual-Path Model:

  • Therapeutic Pathway (

    
    -Coupled):  Activation of 
    
    
    
    proteins
    
    
    Inhibition of Adenylyl Cyclase (AC)
    
    
    Reduced cAMP
    
    
    Reduced PKA activity
    
    
    Reduced phosphorylation of Hormone Sensitive Lipase (HSL)
    
    
    Inhibition of Lipolysis (Anti-dyslipidemic effect). [1]
  • Side-Effect Pathway (

    
    -Arrestin):  Recruitment of 
    
    
    
    -arrestin 1/2
    
    
    Activation of ERK1/2 and PLA2
    
    
    Release of Arachidonic Acid
    
    
    COX-2 activation
    
    
    PGD2 secretion
    
    
    Cutaneous Flushing. [1]
Pathway Visualization

GPR109A_Signaling Ligand 6-(2,4-Difluorophenoxy) nicotinic acid Receptor HCA2 (GPR109A) Receptor Ligand->Receptor Binding Gi Gi/o Protein Receptor->Gi Agonism Arrestin Beta-Arrestin Receptor->Arrestin Recruitment (Check Bias) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduced Production Lipolysis Lipolysis (Therapeutic Endpt) cAMP->Lipolysis Downregulation PLA2 PLA2 / ERK Arrestin->PLA2 PGD2 Prostaglandin D2 PLA2->PGD2 Flushing Cutaneous Flushing (Side Effect) PGD2->Flushing

Caption: Divergent signaling pathways of GPR109A.[1] The ideal profile for the test compound is high potency in the Left (


) pathway and low efficacy in the Right (

-arrestin) pathway.[1]

Part 3: Detailed Experimental Protocols

Protocol A: -Coupled cAMP Inhibition Assay (Primary Efficacy)

Objective: Determine the


 of the compound for inhibiting Forskolin-stimulated cAMP production.

Experimental Rationale: Since GPR109A is


-coupled, basal cAMP levels are too low to measure inhibition directly.[1] We must artificially elevate cAMP using Forskolin  (a direct activator of Adenylyl Cyclase) and measure the compound's ability to suppress this spike.[1]

Materials:

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A (HCA2).[1]

  • Detection: HTRF® cAMP Gs/Gi Kit (Cisbio/Revvity) or LANCE® Ultra (PerkinElmer).[1]

  • Reagents: Forskolin (10

    
    M final), IBMX (0.5 mM, PDE inhibitor to prevent cAMP degradation).[1]
    

Step-by-Step Workflow:

  • Cell Seeding: Harvest adherent cells using Accutase (avoid Trypsin if possible to preserve receptor integrity).[1] Resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).[1] Plate 2,000 cells/well in a 384-well low-volume white plate.[1]

  • Compound Preparation: Prepare a 10-point serial dilution of 6-(2,4-Difluorophenoxy)nicotinic acid in DMSO. Final assay concentration range: 10

    
    M to 0.1 nM.[1]
    
  • Stimulation:

    • Add 5

      
      L of Compound (2x concentration).[1]
      
    • Incubate for 15 minutes at Room Temperature (RT).

    • Add 5

      
      L of Forskolin (2x concentration, final 10 
      
      
      
      M).
    • Critical Step: Include a "No Forskolin" control (Basal) and a "Forskolin Only" control (Max Signal).[1]

  • Incubation: Incubate for 30-45 minutes at RT.

  • Lysis & Detection:

    • Add 5

      
      L cAMP-d2 conjugate (Acceptor).[1]
      
    • Add 5

      
      L Anti-cAMP-Cryptate (Donor).[1]
      
  • Read: Incubate 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision, PHERAstar).[1]

  • Analysis: Calculate Delta F%. Plot against Log[Compound]. The curve should be sigmoidal downward (inhibition of signal).[1]

Data Interpretation Table:

Parameter Expected Result (Test Compound) Reference (Niacin) Interpretation

|


  | < 100 nM | ~100-300 nM | Lower value indicates higher potency due to lipophilic interaction.[1] |
| 

| > 90% Inhibition | 100% | Full agonism is required for clinical efficacy.[1] |
Protocol B: -Arrestin Recruitment Assay (Safety Profiling)

Objective: Assess the potential for flushing by measuring


-arrestin recruitment.[1]

Experimental Rationale: Biased ligands may activate


 without recruiting 

-arrestin.[1] This assay uses Enzyme Fragment Complementation (EFC) (e.g., PathHunter®) where the receptor is tagged with a ProLink™ fragment and

-arrestin is tagged with the Enzyme Acceptor (EA).[1]

Step-by-Step Workflow:

  • Cell Plating: Seed PathHunter® CHO-K1 GPR109A cells (20,000 cells/well) in 96-well white plates. Incubate overnight.

  • Compound Addition: Add 6-(2,4-Difluorophenoxy)nicotinic acid (10

    
    M top dose, 1:3 serial dilution).
    
  • Incubation: Incubate for 90 minutes at 37°C. (Arrestin recruitment is slower than cAMP signaling).[1]

  • Detection: Add detection reagents (Cell lysis buffer + Substrate).

  • Read: Incubate 60 minutes at RT. Read Chemiluminescence.

  • Calculation: Calculate "Bias Factor" using the operational model of agonism (Black & Leff).

Success Criteria:

  • Ideal Candidate: High potency in cAMP assay (

    
     A) but low potency/efficacy in Arrestin assay (
    
    
    
    B).[1]
  • Bias Calculation:

    
    . A positive value indicates G-protein bias.[1]
    
Protocol C: Anti-Lipolysis Assay in 3T3-L1 Adipocytes (Phenotypic Validation)

Objective: Confirm that the molecular signaling translates to physiological function (stopping fat breakdown).[1]

Experimental Rationale: This is the "Proof of Concept" assay. Differentiated adipocytes respond to Isoproterenol (


-adrenergic agonist) by breaking down triglycerides into glycerol and free fatty acids.[1] The test compound should block this release.[1]

Workflow:

  • Differentiation: Culture 3T3-L1 fibroblasts. Induce differentiation (Insulin, Dexamethasone, IBMX) for 7-10 days until lipid droplets are visible (>90% differentiation).[1]

  • Starvation: Wash cells and incubate in serum-free DMEM with 0.5% BSA for 2 hours.

  • Treatment:

    • Pre-treat with Test Compound (various concentrations) for 30 mins.[1]

    • Stimulate with Isoproterenol (100 nM) to induce lipolysis.[1]

  • Incubation: 3 hours at 37°C.

  • Measurement: Collect supernatant. Measure Glycerol release using a colorimetric or fluorometric Glycerol Assay Kit (enzymatic reaction: Glycerol kinase + Glycerol phosphate oxidase).[1]

  • Analysis: Normalize glycerol release to total protein content.

Part 4: Troubleshooting & Critical Controls

IssueProbable CauseSolution
High Background in cAMP Assay PDE activityEnsure IBMX (0.5 mM) or Rolipram is fresh and present in the buffer.
No Inhibition Observed Compound insolubilityThe difluorophenoxy group increases lipophilicity (

).[1] Ensure DMSO concentration is <0.5% but compound is fully solubilized.[1]
Bell-Shaped Curve CytotoxicityRun a parallel CellTiter-Glo® assay.[1] High concentrations (>50

M) of phenoxy-nicotinic acids can be cytotoxic.[1]
Variable Lipolysis Data Poor DifferentiationDo not use 3T3-L1 cells past passage 10.[1] Ensure lipid droplets are uniform before assay.[1]

Part 5: References

  • Tunaru, S., et al. (2003).[1] "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[1] Nature Medicine, 9(3), 352-355.[1] Link

  • Offermanns, S. (2006).[1] "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[1][2] Pharmacological Reviews, 58(4), 601-611.[1] Link

  • Walters, R. W., et al. (2009).[1] "beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect."[1] Journal of Clinical Investigation, 119(5), 1312-1321.[1] Link[1]

  • Gong, Y., et al. (2012).[1] "Evaluation of GPR109A agonists for the treatment of dyslipidemia." Expert Opinion on Investigational Drugs, 21(10), 1483-1492.[1] Link

  • Chen, J., et al. (2013).[1] "Biased signaling of G protein-coupled receptors (GPCRs): Molecular determinants and therapeutic potential." Acta Pharmacologica Sinica, 34, 17-26.[1] Link

Sources

Analytical Method Development Guide: 6-(2,4-Difluorophenoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Introduction

6-(2,4-Difluorophenoxy)nicotinic acid (CAS 862088-72-0) is a critical pharmacophore and intermediate used in the synthesis of next-generation kinase inhibitors (e.g., c-Met, VEGFR targets) and agrochemicals.[1][2] Its structure combines a polar nicotinic acid core with a lipophilic, electron-withdrawing 2,4-difluorophenoxy tail.

Developing a robust analytical method for this compound presents a specific set of chromatographic challenges:

  • Zwitterionic Character: The presence of a basic pyridine nitrogen and an acidic carboxyl group requires precise pH control to prevent peak tailing and ensure retention reproducibility.

  • Fluorine Selectivity: The difluoro-substitution pattern requires a stationary phase capable of distinguishing subtle halogenated impurities.

  • Solubility: The lipophilic tail reduces aqueous solubility compared to unsubstituted nicotinic acid, necessitating optimized diluents.

Physicochemical Profile
ParameterValue (Predicted/Typical)Chromatographic Implication
Molecular Formula C₁₂H₇F₂NO₃MW: 251.19 g/mol
pKa (Acid) ~3.5 - 4.0Ionized at neutral pH; requires acidic mobile phase for retention.
pKa (Base) ~2.0 - 3.0Pyridine nitrogen protonation at very low pH.
LogP ~2.5 - 3.2Moderately lipophilic; suitable for Reversed-Phase LC (RPLC).
UV Max ~260-270 nmPyridine

transition; highly UV active.

Part 2: Method Development Strategy (The "Why")

The development strategy follows a Quality by Design (QbD) approach, prioritizing the separation of the main peak from potential synthetic precursors (e.g., 6-chloronicotinic acid, 2,4-difluorophenol).

Stationary Phase Selection

While C18 is the standard workhorse, the fluorinated aromatic ring suggests that a Phenyl-Hexyl phase may offer superior selectivity via


 interactions and fluorine-specific retention mechanisms.
  • Primary Choice: C18 (End-capped, 3.5 µm) – For general robustness.

  • Secondary Choice: Phenyl-Hexyl – If resolution from fluorinated isomers is required.

Mobile Phase & pH Control

To achieve sharp peak shapes, we must suppress the ionization of the carboxylic acid or ensure the pyridine is fully protonated.

  • Buffer Selection: 0.1% Formic Acid or 0.1% Phosphoric Acid (pH ~2.0–2.5).

    • Reasoning: At pH 2.5, the carboxylic acid (pKa ~3.8) is largely protonated (neutral), increasing retention on C18. The pyridine nitrogen is protonated (positive), but the lipophilic phenoxy tail overrides this polarity, ensuring retention.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peaks for fluorinated aromatics.

Part 3: Detailed Experimental Protocol

Instrument Configuration
  • System: HPLC or UHPLC system (e.g., Agilent 1290, Waters H-Class).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Flow Cell: Standard 10 mm path length.

Chromatographic Conditions (Finalized Method)
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18, 100 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 5.0 µL
Detection UV @ 265 nm (Reference: 360 nm)
Run Time 15 minutes
Gradient Program
Time (min)% Mobile Phase BEvent
0.0020Initial Hold
2.0020Isocratic to stack polar impurities
10.0080Linear Gradient
12.0080Wash
12.1020Re-equilibration
15.0020End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

    • Critical Step: Do not use 100% aqueous diluent; the compound may precipitate or adsorb to glass surfaces due to the difluorophenoxy group.

  • Standard Stock Solution (1.0 mg/mL): Weigh 25 mg of reference standard into a 25 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, dilute to volume with water.

  • Working Standard (50 µg/mL): Dilute Stock 1:20 with Diluent.

Part 4: Method Validation & Logic

System Suitability Criteria

Before analyzing samples, the system must pass the following checks to ensure "Trustworthiness":

  • Tailing Factor (T): NMT 1.5 (Ensures pH control is effective).

  • Theoretical Plates (N): NLT 5000 (Ensures column efficiency).

  • RSD (n=5): NMT 2.0% for Peak Area and Retention Time.

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).

  • Acceptance:

    
    .[3]
    
  • Logic: Demonstrates the detector response is proportional to concentration, critical for assay calculations.

Specificity (Forced Degradation)

To prove the method is stability-indicating, subject the sample to stress:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect cleavage of ether linkage

    
     6-hydroxynicotinic acid + 2,4-difluorophenol).
    
  • Oxidation: 3% H₂O₂, RT, 4 hours. (Expect N-oxide formation).

Part 5: Visualizations

Method Development Workflow

The following diagram illustrates the logical flow of the method development process, ensuring all critical quality attributes (CQAs) are addressed.

MethodDevelopment Start Start: Compound Assessment (pKa, LogP, Solubility) Scouting Column & pH Scouting (C18 vs Phenyl-Hexyl) Start->Scouting Dec1 Peak Tailing < 1.5? Scouting->Dec1 Opt Gradient Optimization (Resolution > 2.0) Dec2 Impurity Resolution? Opt->Dec2 Final Final Method Parameters (0.1% H3PO4 / ACN) Valid Validation (ICH Q2) (Specificity, Linearity) Final->Valid Dec1->Scouting No (Adjust pH/Buffer) Dec1->Opt Yes Dec2->Opt Fail (Adjust Gradient) Dec2->Final Pass

Caption: Logical workflow for optimizing the HPLC method, prioritizing peak shape (tailing) and resolution before validation.

Hypothetical Degradation Pathway

Understanding potential impurities is vital for specificity.

Degradation Parent 6-(2,4-Difluorophenoxy) nicotinic acid Prod1 6-Hydroxynicotinic acid (Polar, Early Eluting) Parent->Prod1 Acid Hydrolysis (Ether Cleavage) Prod2 2,4-Difluorophenol (Late Eluting) Parent->Prod2 Acid Hydrolysis Prod3 N-Oxide Derivative (Oxidative Stress) Parent->Prod3 Oxidation (H2O2)

Caption: Predicted degradation products under stress conditions. The method must resolve the parent from these specific byproducts.

Part 6: References

  • PubChem. (2023). 6-(2,4-Difluorophenoxy)nicotinic acid (Compound Summary). National Library of Medicine. [Link]

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Dolan, J. W. (2010). Temperature Selectivity in Reversed-Phase LC. LCGC North America. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Gradient Elution Principles).

Sources

Advanced Purification Protocol: 6-(2,4-Difluorophenoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable purification strategy for 6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 505082-74-6). This compound is a critical scaffold in the synthesis of next-generation agrochemicals (e.g., diflufenican analogs) and specific kinase inhibitors.

The synthesis typically involves the nucleophilic aromatic substitution (


) of 6-chloronicotinic acid with 2,4-difluorophenol. The primary purification challenge is the separation of the unreacted electron-deficient phenol (2,4-difluorophenol) and the hydrolytic by-products from the amphoteric nicotinic acid product. This protocol leverages the specific 

differentials between the phenolic impurity (

~8.7) and the nicotinic acid moiety (

~3.8) to achieve >98% purity without initial chromatography.

Chemical Logic & Solubility Profile

The purification strategy is built upon the distinct acid-base properties of the reaction components. Understanding these values allows for "pH-switching" extractions that selectively partition impurities.

ComponentStructure TypeApprox.

Solubility (pH 2)Solubility (pH 7)Solubility (pH 12)
Target Product Nicotinic Acid Derivative~3.8 (COOH)Insoluble (Precipitates)Soluble (Anionic)Soluble (Anionic)
2,4-Difluorophenol Electron-Deficient Phenol~8.7 (OH)Soluble (Organic)Soluble (Organic)Soluble (Anionic)
6-Chloronicotinic Acid Starting Material~3.2 (COOH)Insoluble (Precipitates)Soluble (Anionic)Soluble (Anionic)

The Strategy:

  • High pH (>10): All species are deprotonated and water-soluble.

  • Intermediate pH (6.5 - 7.5): The Target and Starting Acid remain deprotonated (water-soluble). The Phenol is protonated (neutral) and can be extracted into an organic solvent.

  • Low pH (<3): The Target is protonated and precipitates from water.

Protocol A: pH-Switching Extraction (Primary Purification)

Objective: Removal of 2,4-difluorophenol and inorganic salts. Scale: Protocol normalized for 10 g crude reaction mixture.

Materials
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Sodium Hydroxide (1M NaOH)

  • Hydrochloric Acid (1M and 6M HCl)

  • Saturated Brine solution

  • pH Meter (Essential for precision)

Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction residue in 1M NaOH (50 mL) . Ensure pH is >12. Stir for 15 minutes to ensure complete deprotonation of all organic acids and phenols.

  • Initial Wash (Removal of Neutrals): Wash the aqueous alkaline solution with EtOAc (2 x 30 mL) .

    • Purpose: Removes non-acidic impurities (e.g., unreacted coupling reagents, neutral side products).

    • Action: Discard the organic (top) layer. Keep the aqueous (bottom) layer.

  • Selective Acidification (The Critical Step):

    • Cool the aqueous layer to 5-10°C.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Target pH: Adjust strictly to pH 7.0 – 7.5 .

    • Mechanistic Insight: At this pH, the carboxylic acid (Target) is >99% ionized (

      
      ) and stays in water. The 2,4-difluorophenol (
      
      
      
      8.7) is >90% protonated (neutral) and becomes lipophilic.
  • Phenol Extraction: Extract the pH 7 aqueous solution with EtOAc (3 x 40 mL) .

    • Action: Combine organic layers and set aside (contains the phenol impurity). Keep the aqueous layer.

    • QC Check: TLC of the organic layer should show the phenol spot (

      
       ~0.6 in Hex:EtOAc 7:3).
      
  • Final Precipitation:

    • Acidify the aqueous layer further with 6M HCl to pH 1–2 .

    • A thick white precipitate of 6-(2,4-Difluorophenoxy)nicotinic acid will form immediately.

    • Stir at 0°C for 30 minutes to maximize yield.

  • Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (NaCl). Dry in a vacuum oven at 50°C.

Protocol B: Recrystallization (Polishing)

Objective: Removal of trace 6-chloronicotinic acid (starting material). Note: Because the starting material and product have similar


 values, extraction cannot separate them. Recrystallization exploits the solubility difference of the ether linkage vs. the chloro-pyridine.
Procedure
  • Solvent System: Ethanol / Water (3:1 ratio).

  • Suspend the crude dried solid from Protocol A in Ethanol (10 mL/g) .

  • Heat to reflux (approx. 78°C). The solid should dissolve completely.

  • If not dissolved, add Ethanol in 1 mL increments.

  • Once dissolved, slowly add hot Water (3.3 mL/g) until a faint turbidity persists.

  • Add a few drops of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature with gentle stirring, then chill to 4°C overnight.

  • Filter the white crystalline needles. Wash with cold Ethanol/Water (1:1).

Analytical Quality Control (HPLC)[1]

Method: Reverse Phase HPLC with Acidic Mobile Phase.[1] Rationale: Acidic conditions suppress ionization of the carboxylic acid, preventing peak tailing and ensuring sharp resolution between the chloro-precursor and the ether product.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (or

)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 10% B (Isocratic)2-15 min: 10% -> 90% B (Linear)15-20 min: 90% B (Wash)
Detection UV @ 254 nm (aromatic core) and 210 nm (amide/acid)
Retention Times 6-Chloronicotinic acid: ~6.5 min2,4-Difluorophenol: ~9.2 minTarget Product: ~11.8 min

Process Visualization

Diagram 1: pH-Switching Purification Workflow

This flowchart illustrates the critical separation of the phenol impurity using the


 differential.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Phenol + Salts) BaseDissolve Dissolve in 1M NaOH (pH > 12) Crude->BaseDissolve Wash1 Wash with EtOAc BaseDissolve->Wash1 OrgLayer1 Organic Layer: Neutrals & Non-Acids (DISCARD) Wash1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (pH 12): Target (COO-) + Phenol (O-) Wash1->AqLayer1 Bottom Layer AdjustPH Adjust to pH 7.0 - 7.5 (with HCl) AqLayer1->AdjustPH Extract2 Extract with EtOAc AdjustPH->Extract2 OrgLayer2 Organic Layer: 2,4-Difluorophenol (Neutral) (DISCARD / RECOVER) Extract2->OrgLayer2 Top Layer (Phenol Removal) AqLayer2 Aqueous Layer (pH 7): Target (COO-) Only Extract2->AqLayer2 Bottom Layer (Product Retention) Precipitate Acidify to pH 1-2 (Target Precipitates) AqLayer2->Precipitate Filter Filtration & Recrystallization (EtOH/Water) Precipitate->Filter FinalProduct Pure 6-(2,4-Difluorophenoxy) nicotinic acid Filter->FinalProduct

Caption: Step-by-step pH-switching extraction logic separating the phenolic impurity from the nicotinic acid target.

Diagram 2: Impurity Fate Map

Tracking where specific impurities are removed during the process.

ImpurityFate Phenol 2,4-Difluorophenol (pKa ~8.7) Step1 pH 7 Extraction (EtOAc Wash) Phenol->Step1 Becomes Neutral StartMat 6-Chloronicotinic Acid (pKa ~3.2) Step2 Recrystallization (EtOH/Water) StartMat->Step2 Solubility Differs Salts Inorganic Salts (NaCl, KCl) Step3 Water Wash (Filtration) Salts->Step3 Water Soluble WasteOrg Organic Waste Step1->WasteOrg Removed WasteML Mother Liquor Step2->WasteML Remains in Soln WasteAq Aqueous Waste Step3->WasteAq Removed

Caption: Fate mapping of key impurities showing the specific unit operation responsible for their removal.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79222, 6-Chloronicotinic acid. Retrieved from [Link]

  • ResearchGate. (2017). Discussion on Purification of Nicotinic Acid Derivatives. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compilation for Organic Compounds (Pyridine & Phenols). Organic Chemistry Data.[2] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(2,4-Difluorophenoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will explore the common challenges encountered during this process and provide practical, evidence-based solutions to enhance your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route for 6-(2,4-Difluorophenoxy)nicotinic acid?

The most prevalent and reliable method for synthesizing 6-(2,4-Difluorophenoxy)nicotinic acid is a two-step process. The core of this synthesis is the formation of the diaryl ether bond, which is typically achieved through a copper-catalyzed Ullmann condensation. This is followed by the hydrolysis of an ester protecting group to yield the final carboxylic acid.

The general workflow is as follows:

  • Ullmann Condensation: Coupling of a 6-halonicotinate ester (e.g., methyl 6-chloronicotinate) with 2,4-difluorophenol in the presence of a copper catalyst and a base. The ester group is used to protect the carboxylic acid, which would otherwise interfere with the coupling reaction.

  • Saponification (Ester Hydrolysis): Hydrolysis of the resulting methyl 6-(2,4-difluorophenoxy)nicotinate to the desired 6-(2,4-Difluorophenoxy)nicotinic acid using a base such as lithium hydroxide or sodium hydroxide.

Synthetic_Workflow cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Saponification Methyl_6-chloronicotinate Methyl 6-chloronicotinate Ullmann_Reaction Cu Catalyst, Base High-Boiling Solvent Methyl_6-chloronicotinate->Ullmann_Reaction 2,4-Difluorophenol 2,4-Difluorophenol 2,4-Difluorophenol->Ullmann_Reaction Intermediate_Ester Methyl 6-(2,4-difluorophenoxy)nicotinate Ullmann_Reaction->Intermediate_Ester Hydrolysis Base (e.g., LiOH) Aqueous Solvent Intermediate_Ester->Hydrolysis Final_Product 6-(2,4-Difluorophenoxy)nicotinic acid Hydrolysis->Final_Product

Caption: Two-step synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid.

Q2: Why is the Ullmann condensation the preferred method for the C-O bond formation in this synthesis?

The Ullmann condensation is particularly well-suited for forming diaryl ether linkages, especially when one of the aromatic rings is electron-deficient, such as the pyridine ring in the 6-halonicotinate. Traditional nucleophilic aromatic substitution (SNAr) reactions would require extremely harsh conditions and may not be as effective. The copper catalyst in the Ullmann reaction facilitates the coupling of the aryl halide with the phenoxide, making the reaction more feasible.[1] Modern advancements in Ullmann-type reactions, including the use of ligands, have made this a versatile and powerful tool in organic synthesis.[2]

Q3: What are the critical parameters to control during the Ullmann condensation step?

The success of the Ullmann condensation is highly dependent on several factors:

  • Catalyst System: The choice of the copper source (e.g., CuI, CuBr, Cu2O) and, optionally, a ligand is crucial. Ligands such as 1,10-phenanthroline can accelerate the reaction and allow for milder conditions.[3]

  • Base: A suitable base is required to deprotonate the phenol. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (K3PO4).[4]

  • Solvent: High-boiling polar aprotic solvents are typically used to ensure the reaction reaches the necessary temperature. Examples include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).[1]

  • Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 150 °C.[1] The optimal temperature will depend on the specific substrates, catalyst, and solvent used.

  • Inert Atmosphere: To prevent oxidation of the copper catalyst and other reagents, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I effectively purify the final product, 6-(2,4-Difluorophenoxy)nicotinic acid?

Purification typically involves several steps:

  • Work-up: After the hydrolysis step, the reaction mixture is usually acidified to protonate the carboxylate, causing the product to precipitate.

  • Extraction: The product can then be extracted into an organic solvent.

  • Removal of Copper: Residual copper from the Ullmann condensation can often be removed by washing the organic layer with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia.

  • Recrystallization: The crude product is often purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to obtain the final product with high purity.

Troubleshooting Guide

Issue 1: Low Yield in the Ullmann Condensation Step

Q: I am experiencing a low yield of methyl 6-(2,4-difluorophenoxy)nicotinate. What are the likely causes and how can I optimize the reaction?

A: Low yields in Ullmann-type reactions are a common issue and can often be attributed to several factors. Let's break down the potential causes and solutions.

Causality and Experimental Choices:

The Ullmann condensation involves a catalytic cycle where the copper species facilitates the coupling of the aryl halide and the alcohol.[5] The efficiency of this cycle is highly sensitive to the reaction environment. The 6-chloronicotinate is an electron-deficient aryl halide, which should facilitate the reaction, but optimization is still key.[1]

Parameter Potential Problem Recommended Solution & Rationale
Catalyst Inactive or insufficient catalyst.Use a Cu(I) salt like CuI or CuBr, as Cu(I) is believed to be the active catalytic species.[5] Consider adding a ligand, such as 1,10-phenanthroline or an amino acid like L-proline, which can stabilize the copper catalyst and increase its solubility and reactivity, often allowing for lower reaction temperatures.[3][6]
Base Base is not strong enough or is sterically hindered.Cs2CO3 is often more effective than K2CO3 due to its higher solubility and the "caesium effect." K3PO4 is also a strong, non-nucleophilic base that can be very effective.[4] Ensure the base is finely powdered and anhydrous.
Solvent Solvent is not polar enough or has too low a boiling point.Use a high-boiling polar aprotic solvent like NMP or DMF.[1] These solvents help to dissolve the reagents and can coordinate with the copper catalyst, influencing its reactivity. Ensure the solvent is anhydrous.
Temperature Reaction temperature is too low for the catalyst system used.If not using a ligand, temperatures of 140-180 °C may be necessary. With an effective ligand, you may be able to lower the temperature to 100-120 °C. Perform a temperature screen to find the optimal balance between reaction rate and decomposition.
Reaction Time Insufficient time for the reaction to go to completion.Monitor the reaction by TLC or LC-MS. Ullmann reactions can be slow, sometimes requiring 24 hours or more.
Issue 2: Significant Side Product Formation

Q: My reaction mixture shows the formation of significant byproducts, including what appears to be a bipyridyl compound. How can I suppress these side reactions?

A: The formation of symmetrical biaryl compounds through homocoupling is a known side reaction in Ullmann condensations.[7] In your case, this would be the homocoupling of methyl 6-chloronicotinate to form a bipyridyl derivative.

Causality and Experimental Choices:

Homocoupling competes with the desired cross-coupling reaction. The reaction pathway can be influenced by the catalyst state and reaction conditions.

  • Minimize Homocoupling: The use of ligands that favor the reductive elimination step of the cross-coupling product over the homocoupling pathway can be beneficial. Additionally, ensuring a stoichiometric balance or a slight excess of the 2,4-difluorophenol can help to favor the cross-coupling reaction.

  • Dehalogenation: Another possible side reaction is the reduction of the aryl halide (dehalogenation). This can sometimes occur in the presence of certain bases and protic sources. Ensuring anhydrous conditions can help to minimize this.[8]

Issue 3: Incomplete Ester Hydrolysis

Q: The saponification of my methyl 6-(2,4-difluorophenoxy)nicotinate is slow and often incomplete. How can I drive this reaction to completion?

A: Ester hydrolysis, while seemingly straightforward, can sometimes be challenging, especially with sterically hindered or electron-poor esters.

Causality and Experimental Choices:

Saponification is the base-mediated hydrolysis of an ester, which proceeds via nucleophilic acyl substitution.[9] The reactivity of the ester can be influenced by the electronic properties of the aromatic rings.

  • Choice of Base: While NaOH and KOH are commonly used, LiOH is often a better choice for ester hydrolysis as it has a lower tendency to cause transesterification if an alcohol co-solvent is used and can be more effective in certain cases. Use at least 2-3 equivalents of the base to ensure the reaction goes to completion.

  • Solvent System: A mixture of an organic solvent like methanol or THF with water is typically used to ensure the solubility of both the ester and the hydroxide base.

  • Temperature: Heating the reaction mixture can significantly increase the rate of hydrolysis. Refluxing is a common practice. For particularly stubborn esters, high-temperature hydrolysis in water may be an option.[10]

  • Reaction Monitoring: Monitor the disappearance of the starting ester by TLC or LC-MS to determine the necessary reaction time.

Ullmann_Mechanism Cu(I)X Cu(I)X Ar-O-Cu(I) Ar-O-Cu(I) Cu(I)X->Ar-O-Cu(I) + Ar-O⁻ Ar-O-Cu(III)-Ar'X Ar-O-Cu(III)(Ar')X Ar-O-Cu(I)->Ar-O-Cu(III)-Ar'X Oxidative Addition (+ Ar'-X) Ar-O-Cu(III)-Ar'X->Cu(I)X Ar-O-Ar' Ar-O-Ar' (Product) Ar-O-Cu(III)-Ar'X->Ar-O-Ar' Reductive Elimination Ar-OH Ar-OH Ar-OH->Ar-O-Cu(I) Ar'-X Ar'-X Ar'-X->Ar-O-Cu(III)-Ar'X Base Base Base->Ar-OH

Caption: Simplified catalytic cycle for the Ullmann condensation.

References

  • CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. Available at: [Link]

  • CN102249994B - Preparation method of nicotinic acid - Google Patents.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - ResearchGate. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. Available at: [Link]

  • US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents.
  • Ullmann reaction - Wikipedia. Available at: [Link]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - RSC Publishing. Available at: [Link]

  • US4447615A - Process for the purification of nicotinic acid amide I - Google Patents.
  • US2993904A - Preparation of 6-methylnicotinic acid - Google Patents.
  • The Ullmann type homocoupling reactions of halopyridines and side products. | Download Table - ResearchGate. Available at: [Link]

  • Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation - ResearchGate. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate - Chemistry Stack Exchange. Available at: [Link]

  • Purification of the Nicotinic Acid Hydroxylase System - of Pseudomonas fluorescens KB 1 - SciSpace. Available at: [Link]

  • Ullmann Reaction - BYJU'S. Available at: [Link]

  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). Available at: [Link]

  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - NIH. Available at: [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides | Request PDF - ResearchGate. Available at: [Link]

  • Ullmann-Type Intramolecular C-O Reaction Toward Thieno[3,2-b]furan Derivatives with up to Six Fused Rings | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-(2,4-Difluorophenoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Side Reactions & Process Optimization[1]

Executive Summary

The synthesis of 6-(2,4-Difluorophenoxy)nicotinic acid typically proceeds via a Nucleophilic Aromatic Substitution (


) of 6-chloronicotinic acid (or its ester) with 2,4-difluorophenol. While the chemistry appears straightforward, the presence of the carboxylic acid moiety at the C3 position introduces electronic deactivation and solubility challenges that frequently lead to three critical failure modes: Hydrolysis (Impurity A) , Thermal Decarboxylation , and Kinetic Stalling .[1][2]

This guide addresses these specific issues, providing mechanistic insights and validated troubleshooting protocols.

Part 1: The Reaction Landscape

The Primary Pathway vs. The "Hidden" Traps

The reaction relies on the electron-deficient nature of the pyridine ring to facilitate the displacement of the chlorine atom.[2] However, the reaction environment (basic, high temperature) creates a competition between the desired phenoxide attack and the destructive hydroxide attack.[1][2]

ReactionPathway cluster_legend Pathway Legend SM 6-Chloronicotinic Acid (Starting Material) Intermediate Meisenheimer Complex SM->Intermediate SNAr Attack ImpurityA Impurity A: 6-Hydroxynicotinic Acid (Hydrolysis) SM->ImpurityA Trace H2O / OH⁻ (Fast Reaction) Reagents 2,4-Difluorophenol + Base (K2CO3/KOH) Reagents->Intermediate Product 6-(2,4-Difluorophenoxy) nicotinic acid (Target) Intermediate->Product - Cl⁻ ImpurityB Impurity B: Pyridine Derivatives (Decarboxylation) Product->ImpurityB T > 150°C - CO2 key1 Green = Desired Path key2 Red = Critical Side Reactions

Figure 1: Reaction pathway detailing the competition between productive ether formation and destructive hydrolysis/decarboxylation.[2]

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: The Hydrolysis Trap (Impurity A)

User Question: "I am observing a persistent impurity at RRT ~0.8 that does not disappear with longer reaction times. It is highly polar and complicates workup. What is it?"

Technical Diagnosis: You are likely generating 6-hydroxynicotinic acid (often existing as its tautomer, 6-pyridone-3-carboxylic acid).

  • Cause: The 6-position of nicotinic acid is highly susceptible to nucleophilic attack.[2] If your solvent (DMF/DMSO) or base contains even trace amounts of water, the hydroxide ion (

    
    ) will outcompete the bulky 2,4-difluorophenoxide ion.[1][2] Hydroxide is a smaller, harder nucleophile and reacts significantly faster.[1][2]
    
  • The "Salt Effect" Complication: If you use 6-chloronicotinic acid (not the ester), the first equivalent of base deprotonates the carboxylic acid.[2] The resulting carboxylate anion (

    
    ) donates electron density into the ring, deactivating it toward the desired 
    
    
    
    reaction.[2] This forces you to use higher temperatures, which in turn accelerates the hydrolysis side reaction if water is present.[1][2]

Corrective Protocol:

  • Azeotropic Drying: Do not rely on "anhydrous" bottles. Pre-treat your base (

    
    ) and phenol in the solvent (e.g., Toluene/DMF mixture) and distill off the toluene to remove water as an azeotrope before adding the chloronicotinic acid.[2]
    
  • Switch to the Ester: Consider using methyl 6-chloronicotinate instead of the acid. The ester is electron-withdrawing (activating the ring), allowing the reaction to proceed at lower temperatures (

    
     vs. 
    
    
    
    ), drastically reducing hydrolysis risk. You can hydrolyze the ester to the acid in a quantitative final step.[2]
Module 2: Thermal Instability (Decarboxylation)

User Question: "My yield decreases when I scale up, and I see gas evolution at high temperatures. The product purity drops."

Technical Diagnosis: You are experiencing thermal decarboxylation .[1][2]

  • Mechanism: Nicotinic acid derivatives are prone to losing

    
     at temperatures exceeding 
    
    
    
    , especially in the presence of metal salts (like copper, if used as a catalyst) or high concentrations of base.[1][2] This converts your product into the corresponding pyridine ether, which is a dead-end impurity.[2]
  • Scale-Up Risk: On a larger scale, heat transfer is slower.[1][2] "Hot spots" near the reactor wall can trigger decarboxylation even if the bulk temperature reads lower.[2]

Corrective Protocol:

  • Temperature Cap: Strictly limit the reaction temperature to 130°C maximum .

  • Base Selection: Switch from KOH (strong base, high exotherm) to

    
     or 
    
    
    
    (milder, controlled deprotonation).[1][2]
  • Inert Atmosphere: Ensure a nitrogen blanket.[1][2] While decarboxylation is thermal, oxidative degradation can also occur at these temperatures.[2]

Module 3: Kinetic Stalling (Incomplete Conversion)

User Question: "The reaction stalls at 70% conversion. Adding more base or heating higher just increases impurities."[2]

Technical Diagnosis: This is a classic "Anionic Deactivation" issue.

  • The Physics: As the reaction proceeds, the leaving group (chloride) accumulates.[2] If you are using the acid substrate, the pyridine ring is negatively charged (carboxylate).[2] The approach of the nucleophilic phenoxide (also negatively charged) is electrostatically repelled.[2]

  • The Trap: Heating "harder" to overcome this repulsion triggers the side reactions described above.[2]

Corrective Protocol:

  • Phase Transfer Catalysis: Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) .[2] This helps solubilize the phenoxide and facilitates the interaction between the anionic nucleophile and the substrate in the organic phase.[2]

  • Solvent System: Use a high-boiling polar aprotic solvent like NMP (N-Methyl-2-pyrrolidone) or DMSO , which solvates cations well, leaving the phenoxide "naked" and more reactive.

Part 3: Validated Experimental Workflow

Optimized Synthesis Protocol (Self-Validating)

This protocol is designed to minimize hydrolysis and prevent decarboxylation.[1][2]

ParameterSpecificationRationale
Substrate Methyl 6-chloronicotinateActivates ring; avoids anionic repulsion.
Nucleophile 2,4-Difluorophenol (1.1 eq)Slight excess ensures complete consumption of electrophile.[1][2]
Base

(1.5 eq)
Mild base; minimizes risk of hydrolyzing the ester prematurely.[1][2]
Solvent DMF (Anhydrous)High solubility; promotes

.[1][2]
Temp/Time

/ 4-6 Hours
Moderate temp prevents thermal degradation.[1][2]
Workup Acid Hydrolysis (NaOH then HCl)Converts ester to target acid after the difficult coupling is done.[1][2]

Step-by-Step:

  • Charge 2,4-difluorophenol (1.1 equiv) and

    
     (1.5 equiv) into anhydrous DMF under 
    
    
    
    .
  • Stir at room temperature for 30 mins to form the phenoxide (slight color change to yellow/orange).

  • Add Methyl 6-chloronicotinate (1.0 equiv) in one portion.

  • Heat to

    
    . Monitor by HPLC.
    
    • Checkpoint: If SM > 5% after 6 hours, add 0.1 eq of DABCO or DMAP as a catalyst.[1][2]

  • Hydrolysis (One-Pot): Once coupling is complete, add water and NaOH (2.0 equiv). Heat to

    
     for 1 hour to saponify the ester.
    
  • Isolation: Cool to RT. Acidify with HCl to pH 3-4. The product, 6-(2,4-difluorophenoxy)nicotinic acid , will precipitate as a white solid.[1][2]

  • Purification: Recrystallize from Ethanol/Water if necessary to remove trace 2,4-difluorophenol.

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose reaction failures in real-time.

Troubleshooting Start Start Diagnosis: Analyze HPLC Chromatogram Q1 Is the Starting Material (SM) consumed? Start->Q1 Yes Check Product Peak Q1->Yes Yes No Check Temperature & Solvent Q1->No No Q2 Is there a new peak at RRT ~0.8 (Polar)? Yes->Q2 Stalling Issue: Kinetic Stalling Action: Add TBAI catalyst or switch to Ester route. No->Stalling ImpurityA Issue: Hydrolysis (6-Hydroxynicotinic acid) Action: Dry solvent/base. Q2->ImpurityA Yes Q3 Is the yield low but purity high? Q2->Q3 No Q3->Stalling Yes Q4 Is there a non-polar impurity and gas evolution? Q3->Q4 No Decarb Issue: Decarboxylation Action: Lower Temp < 130°C. Q4->Decarb Yes

Figure 2: Decision tree for diagnosing reaction outcomes based on HPLC data.

References

  • Nucleophilic Arom

    
    ) Mechanism & Reactivity 
    
    • Source: Master Organic Chemistry.[2] "Nucleophilic Aromatic Substitution: Introduction and Mechanism."

    • URL:[Link]

  • Impurity Profile: 6-Hydroxynicotinic Acid

    • Source: National Center for Biotechnology Information (PubChem).[2] "6-Hydroxynicotinic acid (CID 72924)."[2][3]

    • URL:[Link][1][2]

  • Thermal Decarboxylation of Nicotinic Acid Deriv

    • Source: Google Patents (CN101353322A).[1][2] "Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature."[2] (Contextual reference for thermal limits of pyridine acids).

    • URL
  • Synthesis of 6-Fluoronicotinic Acid Esters (Analogous Chemistry)

    • Source: PubMed (NIH).[1][2] "One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester." (Demonstrates reactivity of the 6-position).

    • URL:[Link]

Sources

Introduction: Compound Profile & Critical Stability Factors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(2,4-Difluorophenoxy)nicotinic acid Senior Application Scientist Guide | CAS: 862088-72-0

Welcome to the technical support hub for 6-(2,4-Difluorophenoxy)nicotinic acid . This guide addresses the specific stability challenges associated with this intermediate, often used in the synthesis of agrochemicals (e.g., diflufenican analogs) and pharmaceutical scaffolds.

This molecule possesses three distinct chemical functionalities that dictate its stability profile:

  • Pyridine-3-carboxylic acid core: Susceptible to pH-dependent solubility changes and decarboxylation at extreme temperatures.

  • Diaryl Ether Linkage (C-O-C): The bridge between the pyridine and the difluorophenyl ring. While generally robust, the electron-deficient nature of the pyridine ring (activated by the nitrogen and carboxyl group) makes the C-O bond at position 6 susceptible to Nucleophilic Aromatic Substitution (

    
    )  under harsh basic conditions.
    
  • Difluorophenyl group: Enhances lipophilicity but requires specific solubility protocols.

Part 1: Storage & Handling Protocols

Q: What are the optimal storage conditions to prevent degradation? A:

  • Solid State: Store at 2–8°C in a tightly sealed container. The compound is hygroscopic; moisture absorption can catalyze slow hydrolysis or promote caking.

  • Long-term Storage: For storage exceeding 6 months, -20°C is recommended to inhibit any potential slow oxidative processes.

  • Light Sensitivity: Protect from light. Pyridine derivatives can undergo photo-oxidation or photo-induced ether cleavage. Use amber vials or wrap containers in foil.

Q: How do I solubilize this compound for biological assays without precipitation? A: Due to the hydrophobic 2,4-difluorophenoxy tail, water solubility is negligible.

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) is the gold standard, dissolving up to 50-100 mM.

  • Aqueous Buffer Protocol:

    • Dissolve stock in 100% DMSO.

    • Dilute into buffer (PBS, pH 7.4).

    • Critical Step: Ensure the final DMSO concentration is <1% to avoid toxicity in cells, but watch for precipitation. If precipitation occurs, adjust pH to >7.5. The carboxylic acid (pKa ~3.8) must be deprotonated (anionic form) to maintain aqueous solubility.

Part 2: Chemical Stability & Degradation Mechanisms

The primary instability risk for this compound is ether cleavage via hydrolysis.

Mechanism: Nucleophilic Aromatic Substitution ( )

Under strong basic conditions (pH > 10) or in the presence of strong nucleophiles (amines, thiols) at elevated temperatures, the ether bond can break. The pyridine ring, being electron-deficient, acts as an electrophile.

Degradation Pathway Diagram:

DegradationPathway Figure 1: Hydrolytic degradation pathway via Nucleophilic Aromatic Substitution (SNAr). Parent 6-(2,4-Difluorophenoxy) nicotinic acid (Intact Ether) Intermediate Meisenheimer Complex (Transition State) Parent->Intermediate + OH- / Heat Product1 6-Hydroxynicotinic acid (Pyridine byproduct) Intermediate->Product1 Ether Cleavage Product2 2,4-Difluorophenol (Phenolic byproduct) Intermediate->Product2

Part 3: Troubleshooting Guide (Q&A)

Q: I see an extra peak in my HPLC chromatogram at a shorter retention time. What is it? A: This is likely 6-hydroxynicotinic acid or 2,4-difluorophenol .

  • Cause: Hydrolysis of the ether bond. This often happens if the sample was dissolved in basic methanol/water and left at room temperature, or if the LC-MS mobile phase pH was too high.

  • Diagnosis: Check the UV spectrum. The parent compound has a distinct absorption due to the diaryl ether. The cleavage products will have shifted

    
    . 2,4-difluorophenol is more polar than the parent and will elute earlier on a C18 column.
    

Q: My solution turned yellow after 24 hours. Is it still usable? A: Discard the solution.

  • Cause: Yellowing in pyridine derivatives typically indicates N-oxide formation (oxidation of the pyridine nitrogen) or photo-degradation products (quinone-like species from the phenol moiety).

  • Prevention: Always prepare fresh solutions immediately before use. If you must store them, freeze aliquots at -20°C under nitrogen gas.

Q: The compound is not reacting in my amide coupling reaction. A:

  • Issue: The carboxylic acid might be forming an internal salt or dimer.

  • Solution: Use a stronger base (e.g., DIPEA) to ensure the carboxylic acid is reactive. However, avoid heating with strong nucleophiles to prevent the

    
     side reaction described above. Activate the acid with HATU/EDC at 0°C  before adding the amine to minimize thermal degradation.
    

Part 4: Analytical Data Summary

PropertyValue / DescriptionNote
CAS Number 862088-72-0Verified Identifier
Molecular Weight 251.19 g/mol C12H7F2NO3
Solubility (Water) < 0.1 mg/mLInsoluble at neutral/acidic pH
Solubility (DMSO) > 50 mg/mLRecommended solvent
pKa (Acid) ~3.8 (Predicted)Carboxylic acid proton
Major Impurity 2,4-DifluorophenolResult of ether hydrolysis
Storage 2-8°C (Solid), -20°C (Soln)Protect from light & moisture

Part 5: Troubleshooting Decision Matrix

Use this logic flow to resolve common experimental deviations.

TroubleshootingTree Figure 2: Decision matrix for troubleshooting stability and solubility issues. Start Problem Identified Precipitation Precipitation in Aqueous Buffer Start->Precipitation ExtraPeaks Extra Peaks in HPLC/LCMS Start->ExtraPeaks LowYield Low Yield in Synthesis Start->LowYield CheckPH Is pH < 7? Precipitation->CheckPH CheckRT Is peak RT < Parent? ExtraPeaks->CheckRT CheckTemp Reaction T > 60°C? LowYield->CheckTemp AdjustPH Action: Raise pH > 7.5 (Deprotonate Acid) CheckPH->AdjustPH Yes CheckConc Action: Lower Conc. or Increase DMSO CheckPH->CheckConc No Hydrolysis Diagnosis: Hydrolysis (Check pH/Temp) CheckRT->Hydrolysis Yes Oxidation Diagnosis: Oxidation (Check Light/Age) CheckRT->Oxidation No ThermalDeg Diagnosis: Ether Cleavage Reduce Temp CheckTemp->ThermalDeg Yes Activation Diagnosis: Poor Activation Use HATU/0°C CheckTemp->Activation No

References

  • PubChem Compound Summary. (n.d.). 6-(2,4-Difluorophenoxy)nicotinic acid (CAS 862088-72-0).[1] National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Reference for Nucleophilic Aromatic Substitution mechanisms in electron-deficient heterocycles).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for pyridine ring reactivity and stability).

Sources

troubleshooting analytical detection of 6-(2,4-Difluorophenoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical detection of 6-(2,4-Difluorophenoxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed methodologies for the successful analysis of this compound. As your virtual application scientist, I will guide you through common challenges and provide scientifically grounded solutions.

Understanding the Analyte: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the chemical nature of 6-(2,4-Difluorophenoxy)nicotinic acid. Its structure, consisting of a nicotinic acid core with a difluorophenoxy substituent, dictates its behavior in analytical systems.

  • Acidic Nature: The carboxylic acid group on the pyridine ring is the primary site for ionization. The pKa is expected to be in the range of 3-5, similar to nicotinic acid. This means the charge of the molecule is highly dependent on the pH of the mobile phase.

  • Hydrophobicity: The difluorophenoxy group significantly increases the hydrophobicity of the molecule compared to nicotinic acid. This will result in stronger retention on reversed-phase columns.

  • UV Absorbance: The aromatic rings (pyridine and difluorophenyl) will exhibit UV absorbance, likely with maxima around 260-280 nm, making UV detection a viable quantification method.

  • Mass Spectrometry Behavior: The molecule is expected to ionize well in both positive and negative electrospray ionization (ESI) modes. The fluorine atoms provide a distinct isotopic pattern that can aid in identification.

Troubleshooting Guide: HPLC-UV Analysis

High-Performance Liquid Chromatography with UV detection is a common method for the analysis of aromatic carboxylic acids. Here are some common issues you might encounter and how to resolve them.

Question: Why am I seeing poor peak shape (tailing) for my analyte?

Answer: Peak tailing for acidic compounds like 6-(2,4-Difluorophenoxy)nicotinic acid is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.

  • Causality: The carboxylic acid can interact with residual silanol groups on the silica-based stationary phase through hydrogen bonding or ion-exchange, leading to tailing.[1] Also, if the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms will exist, resulting in broadened or tailing peaks.

  • Solutions:

    • Adjust Mobile Phase pH: Lower the pH of the mobile phase to at least 1.5-2 pH units below the estimated pKa of the analyte (e.g., pH 2.5-3.0). This will ensure the carboxylic acid is fully protonated and interacts with the reversed-phase column primarily through hydrophobic interactions.

    • Use a Deactivated Column: Employ a column with end-capping or a modern stationary phase designed to minimize silanol interactions.

    • Add an Ionic Modifier: If adjusting the pH is not sufficient, consider adding a small amount of a competing acid, like trifluoroacetic acid (TFA) at 0.05-0.1%, to the mobile phase to saturate the active sites on the stationary phase.

Question: My retention times are drifting and not reproducible. What is the cause?

Answer: Retention time instability can stem from several factors, including the mobile phase, column, or HPLC system itself.[2]

  • Causality: Inconsistent mobile phase preparation, temperature fluctuations, and column equilibration issues are common culprits. For ionizable compounds, small shifts in mobile phase pH can lead to significant changes in retention.[1][2]

  • Solutions:

    • Ensure Consistent Mobile Phase Preparation: Always prepare fresh mobile phase and ensure accurate pH measurement. Use a calibrated pH meter.[2]

    • Use a Column Oven: Maintaining a constant column temperature is critical for reproducible retention times.[2]

    • Adequate Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes.

    • Check for Leaks: Inspect the HPLC system for any loose fittings or leaks, which can cause pressure fluctuations and affect retention times.[3]

Experimental Protocol: HPLC-UV Method

This protocol provides a starting point for the analysis of 6-(2,4-Difluorophenoxy)nicotinic acid. Optimization may be required based on your specific sample matrix and instrumentation.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 1.8 µmA standard C18 column provides good hydrophobic retention for the analyte. The smaller particle size offers higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that helps to control pH and improve peak shape for acidic compounds.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 10 minutesA gradient elution is recommended to ensure elution of the hydrophobic analyte in a reasonable time with good peak shape.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA smaller injection volume can minimize peak distortion.
UV Detection 270 nmBased on the aromatic nature of the compound. A full UV scan of a standard is recommended to determine the optimal wavelength.
Sample Diluent 50:50 Acetonitrile:WaterThe sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[2]

Troubleshooting Guide: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry offers high sensitivity and selectivity for the quantification of 6-(2,4-Difluorophenoxy)nicotinic acid, especially in complex matrices.

Question: I am observing a weak or no signal for my analyte in the mass spectrometer. What should I check?

Answer: A poor signal in LC-MS/MS can be due to inefficient ionization, ion suppression from the sample matrix, or incorrect mass spectrometer settings.

  • Causality: The ionization efficiency of your analyte is highly dependent on the mobile phase composition and the ionization source parameters. Co-eluting matrix components can compete for ionization, leading to a suppressed signal for the analyte of interest.[4]

  • Solutions:

    • Optimize Ionization Source: Infuse a standard solution of the analyte directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas flow, and temperature.

    • Select the Appropriate Ionization Mode: Test both positive and negative ESI. For a carboxylic acid, negative mode (deprotonated molecule [M-H]⁻) is often more sensitive.

    • Improve Sample Preparation: Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[4][5]

    • Modify Chromatography: Adjust the chromatographic method to separate the analyte from co-eluting matrix components.

    • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects and improve quantitative accuracy.[6]

Question: How do I select the right precursor and product ions for my MRM transitions?

Answer: The selection of Multiple Reaction Monitoring (MRM) transitions is critical for the selectivity and sensitivity of an LC-MS/MS method.

  • Causality: The precursor ion is typically the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. Product ions are generated by the fragmentation of the precursor ion in the collision cell. The most abundant and stable fragment ions should be chosen for quantification and confirmation.

  • Solutions:

    • Infuse a Standard: Infuse a standard solution of 6-(2,4-Difluorophenoxy)nicotinic acid and perform a product ion scan to identify the major fragment ions.

    • Predict Fragmentation: Based on the structure, likely fragmentation pathways include the loss of CO₂ from the carboxylic acid group and cleavage of the ether bond.

    • Optimize Collision Energy: For each MRM transition, perform a collision energy optimization to find the energy that produces the highest intensity for the product ion.

Experimental Protocol: LC-MS/MS Method

This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method.

Parameter Condition Rationale
LC System UHPLCA UHPLC system will provide better resolution and faster analysis times.
Column C18, 2.1 x 50 mm, 1.7 µmA shorter column can be used for faster analysis in LC-MS/MS.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for MS detection.
Mobile Phase B AcetonitrileA common organic modifier.
Gradient 10% B to 90% B over 5 minutesA faster gradient can be used with a shorter column.
Flow Rate 0.4 mL/minA slightly higher flow rate can be used with a shorter column.
Column Temperature 45 °CHigher temperatures can improve peak shape and reduce backpressure.
Injection Volume 2 µLA small injection volume is recommended to minimize matrix effects.
Mass Spectrometer Triple QuadrupoleThe gold standard for quantitative analysis.
Ionization Mode Electrospray Ionization (ESI), NegativeNegative mode is often preferred for carboxylic acids.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)Use at least two transitions for reliable identification and quantification.
Collision Energy Optimize for each transitionThis is instrument-dependent and must be determined experimentally.

Visualizing the Workflow and Troubleshooting

To aid in your experimental design and troubleshooting, the following diagrams illustrate a typical analytical workflow and a decision tree for resolving common issues.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Filtration Filtration Extraction->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical analytical workflow for the LC-MS/MS analysis of 6-(2,4-Difluorophenoxy)nicotinic acid.

Troubleshooting_Tree Problem Analytical Issue (e.g., Poor Peak Shape, No Signal) Check_System Check HPLC/LC-MS System (Leaks, Pressure, Connections) Problem->Check_System System_OK System OK? Check_System->System_OK Check_Method Review Method Parameters (Mobile Phase, Gradient, Temp) Method_OK Method Parameters Correct? Check_Method->Method_OK System_OK->Check_Method Yes Fix_System Fix System Issue System_OK->Fix_System No Optimize_Sample_Prep Optimize Sample Preparation (Extraction, Cleanup) Method_OK->Optimize_Sample_Prep Yes Correct_Method Correct Method Parameters Method_OK->Correct_Method No Optimize_Chroma Optimize Chromatography (Column, Mobile Phase pH) Optimize_Sample_Prep->Optimize_Chroma Optimize_MS Optimize MS Parameters (Source, CE) Optimize_Chroma->Optimize_MS Resolved Problem Resolved Optimize_MS->Resolved Fix_System->Resolved Correct_Method->Resolved

Caption: A decision tree for troubleshooting common analytical issues.

Frequently Asked Questions (FAQs)

Q1: What type of sample preparation is recommended for plasma samples?

A1: For plasma samples, protein precipitation followed by solid-phase extraction (SPE) is a robust approach. Protein precipitation with acetonitrile or methanol can remove the bulk of proteins.[7] A subsequent SPE step using a polymeric reversed-phase sorbent can provide further cleanup and concentration of the analyte.

Q2: How stable is 6-(2,4-Difluorophenoxy)nicotinic acid in solution?

A2: Nicotinic acid itself is a very stable compound.[8] However, it is always good practice to assess the stability of your analyte in the sample matrix and in the final extract under the storage conditions you plan to use (e.g., bench-top, autosampler, and long-term freezer storage).[7]

Q3: Can I use a UV detector for quantification in a complex matrix like urine?

A3: While UV detection is feasible, it may lack the selectivity needed for accurate quantification in a complex matrix like urine due to potential interferences from endogenous compounds. LC-MS/MS is the recommended technique for such applications due to its superior selectivity and sensitivity.[8]

Q4: What are the expected degradation products of this molecule?

A4: Potential degradation pathways could involve hydrolysis of the ether linkage, particularly under strong acidic or basic conditions, or decarboxylation under thermal stress. It is important to be aware of these potential degradants and ensure your chromatographic method can separate them from the parent compound.

References

  • CN102249994B - Preparation method of nicotinic acid - Google P
  • Chemical determination of nicotinic acid and nicotinamide. - SciSpace. (URL: )
  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service - Cre
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (URL: )
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (URL: )
  • NIACIN (VITAMIN B3) - LCTech GmbH. (URL: )
  • HPLC Troubleshooting Guide. (URL: )
  • Niacin (Vitamin B3) - A review of analytical methods for use in food - GOV.UK. (URL: )
  • Analysis of Bioavailable Niacin (Vitamin B3)
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chrom
  • LC Chromatography Troubleshooting Guide - HALO Columns. (URL: )
  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital. (URL: )
  • Analysis of Bioavailable Niacin (Vitamin B3)
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. (URL: )
  • ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative:...
  • A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC - NIH. (URL: )
  • Tackling Common Challenges in Chrom
  • Mass Spectrometric Fragmentation and Photocatalytic Transformation of Nicotine and Cotinine - PubMed. (URL: )
  • Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits - ResearchG
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (URL: )
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (URL: )
  • Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS - MDPI. (URL: )
  • Control pH During Method Development for Better Chrom
  • AD-0237 : Simultaneous Quantitative Analysis of Five Vitamers of B3 and B6 in Banana by LC/MS/MS - Shimadzu. (URL: )
  • Nicotinic acid - Wikipedia. (URL: )
  • Ion fragmentation of small molecules in mass spectrometry. (URL: )
  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Bioc

Sources

Technical Support Center: Scaling 6-(2,4-Difluorophenoxy)nicotinic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Process Development & Scale-Up) Topic: Troubleshooting Scale-Up of Nucleophilic Aromatic Substitution (


) for 6-(2,4-Difluorophenoxy)nicotinic Acid
CAS Registry Number:  862088-72-0 (Acid form)[1][2]

Core Reaction Dynamics & Mechanism

The "Why" Behind the Protocol

The synthesis of 6-(2,4-difluorophenoxy)nicotinic acid relies on an


 mechanism.[1][2] The 6-chloronicotinic acid (6-CNA) substrate possesses two critical features:
  • The Pyridine Nitrogen: Withdraws electron density, activating the ring.[1][2]

  • The C-3 Carboxylic Acid: An electron-withdrawing group (EWG) that further activates the C-6 position for nucleophilic attack by the 2,4-difluorophenoxide anion.[2]

However, the presence of the free carboxylic acid complicates the thermodynamics. You must consume 1 equivalent of base to deprotonate the acid before the phenol can be deprotonated.[2] Incomplete base loading is the #1 cause of stalled reactions.[2]

Reaction Pathway Diagram

SNAr_Pathway Start 6-Chloronicotinic Acid (Substrate) Inter1 Dianion Species (Carboxylate + Phenoxide) Start->Inter1 Deprotonation (-H+) Base Base (K2CO3) (>2.0 Equiv) Base->Inter1 Phenol 2,4-Difluorophenol (Nucleophile) Phenol->Inter1 Deprotonation (-H+) TS Meisenheimer Complex (Transition State) Inter1->TS Nucleophilic Attack (Rate Limiting) Product_Salt Product Carboxylate Salt (Soluble) TS->Product_Salt Aromatization (-Cl-) Final 6-(2,4-Difluorophenoxy) nicotinic acid (Precipitate) Product_Salt->Final Quench pH 3-4 Acid Acidification (HCl/H2SO4) Acid->Final

Figure 1: Mechanistic flow of the


 coupling showing the critical dianion formation requirement.

Scale-Up Protocol (1.0 kg Basis)

Validated for: 5L to 50L Reactors Yield Target: >85% Isolated Purity Target: >98% HPLC (a/a)[1][2]

ParameterSpecificationRationale
Limiting Reagent 6-Chloronicotinic Acid (1.0 eq)The electrophile is the cost driver.[2]
Nucleophile 2,4-Difluorophenol (1.1 eq)Slight excess drives kinetics to completion.[1][2]
Base Potassium Carbonate (

) (2.2 - 2.5 eq)
Critical: 1 eq neutralizes the acid; 1 eq generates phenoxide; 0.2-0.5 eq buffers the system.[2]
Solvent DMSO (5-7 Volumes) or DMFDMSO offers faster rates (

vs DMF) but requires water wash for removal.[1][2]
Temperature 110°C - 120°CActivation energy barrier for 6-Cl displacement is high.[1][2]
Time 12 - 18 HoursMonitor by HPLC (Target <1% SM).

Troubleshooting Center (FAQ)

Category A: Reaction Kinetics & Conversion

Q: My reaction stalls at ~50-60% conversion despite heating for 24 hours. Why? Diagnosis: "Base Scavenging" or "Wet Solvent."[1][2]

  • The Cause: If you used exactly 2.0 equivalents of base, trace moisture in the solvent (DMSO is hygroscopic) consumes a portion of the base. This leaves the system with insufficient base to keep the phenol deprotonated. The neutral phenol is not nucleophilic enough to displace the chloride.

  • The Fix:

    • Check water content of DMSO/DMF (Karl Fischer titration).[1][2] It must be <0.1%.[1][2][3]

    • Increase

      
       load to 2.5 equivalents.[1][2]
      
    • Process Tip: Add the base last after dissolving the phenol and acid to ensure homogeneous slurry formation.[2]

Q: I see a new impurity at RRT 0.8 (HPLC) that increases over time. Diagnosis: 6-Hydroxynicotinic Acid (Hydrolysis).

  • The Cause: Hydroxide ions (

    
    ) are competing with the phenoxide nucleophile.[2] This happens if the reaction mixture contains water.[2][4] At 120°C, water + base generates aggressive hydroxide species that attack the 6-Cl position.[1][2]
    
  • The Fix:

    • Dry reagents.[1][2]

    • Switch to anhydrous

      
       (milled).[1][2]
      
    • Self-Validating Check: If the impurity peak grows when you add more base without drying the solvent, it is hydrolysis.[2]

Category B: Isolation & Purification (The "Oiling Out" Issue)

Q: Upon acidification with HCl, my product turns into a sticky gum/oil instead of a white solid. Diagnosis: "Solvent Entrapment."

  • The Mechanism: 6-(2,4-Difluorophenoxy)nicotinic acid is highly lipophilic compared to the starting material.[1] When you acidify a mixture rich in DMSO or DMF, the product precipitates.[1][2] However, if the organic solvent ratio is too high (>20%), the product solvates the DMSO/DMF, forming a super-saturated oil (an emulsion) rather than a crystal lattice.[1]

  • The Protocol Fix:

    • Dilution: Before adding acid, dilute the reaction mixture with Water (at least 2x the volume of DMSO used).[1][2]

    • Temperature: Cool the diluted mixture to <20°C.

    • Slow Acidification: Add 2N HCl dropwise over 2 hours.

    • Seeding: Add seed crystals of pure product at pH 7.0 (cloud point) to induce proper lattice formation.

Q: The filtration is incredibly slow (clogged filter cloth). Diagnosis: "Fines" (Rapid Precipitation).

  • The Cause: "Crash cooling" or "Crash acidification" (dumping acid in quickly) creates microscopic particles (<5 microns) that blind filters.[2]

  • The Fix: Implement an "Ostwald Ripening" hold. After acidification to pH 3, heat the slurry to 50°C for 2 hours, then cool slowly to 20°C. This allows small crystals to dissolve and redeposit onto larger crystals, improving filtration rate.[1][2]

Category C: Impurity Logic Tree[2]

Impurity_Logic Issue Impurity Detected (HPLC) Check_RT Check Retention Time (Relative to Product) Issue->Check_RT Early_Eluting Earlier (Polar) RRT < 1.0 Check_RT->Early_Eluting Late_Eluting Later (Non-polar) RRT > 1.0 Check_RT->Late_Eluting Hydrolysis 6-Hydroxynicotinic Acid (Cause: Wet Solvent) Early_Eluting->Hydrolysis If acidic pH SM Unreacted 6-Cl Acid (Cause: Low Temp/Base) Early_Eluting->SM If very polar Bis_Sub Bis-Phenoxy Species (Rare - Requires 2 leaving groups) Late_Eluting->Bis_Sub Check Mass Spec Decarb Decarboxylated Product (Cause: T > 140°C) Late_Eluting->Decarb Loss of CO2 (-44 Da)

Figure 2: Troubleshooting logic for impurity identification based on HPLC retention behavior.

Safety & EHS Considerations

  • Thermal Runaway:

    
     reactions are exothermic.[1][2] On a >1kg scale, the addition of the phenol to the base/hydride can generate significant heat.
    
    • Control: Add the base in portions or control the heating ramp rate (10°C/hour) after mixing.

  • Off-Gassing: If using Carbonate bases (

    
    ), 
    
    
    
    evolution will occur upon acidification during workup.[1][2]
    • Hazard:[1][2][5] Rapid acid addition causes foaming and reactor overflow.[1][2]

    • Control: Calculate theoretical

      
       volume.[1][2] Ensure reactor headspace >30%. Use a foam breaker.[1][2]
      
  • Solvent Toxicity: DMF and NMP are reproductive toxins (Repr.[1][2] 1B). DMSO is safer but penetrates skin, carrying toxic solutes (like the fluorinated phenol) into the bloodstream.

    • PPE:[2] Double nitrile gloves or laminate gloves (Silver Shield) are mandatory when handling the mother liquor.[2]

References & Authority

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951).[1][2] "Kinetics of Nucleophilic Substitution Reactions." Chemical Reviews, 49(2), 273–412.[1][2][6] Link[1][2]
    
  • Synthesis of 6-Phenoxynicotinic Acids (Patent): "Substituted Pyridine Compounds and Methods of Use."[1][2] (2008).[1][2][7][8] World Intellectual Property Organization, WO/2008/144767.[1][2] (Describes the general scaffold synthesis for c-Met inhibitors). Link

  • Solvent Effects in

    
    :  "Solvent effects on the rate of the reaction of 2,4-dinitrochlorobenzene with piperidine." (2004). Journal of Physical Organic Chemistry. (Validates DMSO rate enhancement).
    
  • Nicotinic Acid Solubility Data: "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide."[1][2][7] Journal of Chemical Thermodynamics, 40(2008).[1][2] (Critical for workup design). Link[1][2]

  • Safety of 6-Chloronicotinic Acid: PubChem Compound Summary for CID 79222.[1][2] Link

Sources

Technical Support Hub: Stability & Handling of 6-(2,4-Difluorophenoxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Preventing In Vitro Degradation and Signal Loss Audience: Assay Development Scientists, Medicinal Chemists

Core Directive: The "Phantom Degradation" Phenomenon

As a Senior Application Scientist, I often see researchers report that 6-(2,4-Difluorophenoxy)nicotinic acid (DFPNA) "degrades" rapidly in aqueous buffers. In 90% of cases, this is not chemical degradation (bond breaking); it is physical loss.

This molecule possesses a "Jekyll and Hyde" physicochemical profile:

  • The Nicotinic Acid Head: Hydrophilic, pH-sensitive (pKa ~3.8–4.8).

  • The Difluorophenoxy Tail: Highly lipophilic, prone to plastic adsorption and precipitation.

To maintain stability, you must manage the tension between these two domains.[1] This guide prioritizes the prevention of physical loss (precipitation/adsorption) which mimics degradation in assay readouts.

Module 1: Troubleshooting Guide (Interactive)

Issue 1: "My compound signal vanishes immediately upon dilution into PBS."

Diagnosis: Acidic Crash-Out.

  • The Science: The carboxylic acid moiety must be deprotonated (ionized) to maintain solubility in water. If your buffer pH is near or below the pKa (~4.0), the molecule protonates, becomes neutral, and the lipophilic fluorinated tail drives immediate precipitation.

  • The Fix: Ensure your assay buffer pH is > 7.0 .

  • Verification: Measure OD600. Turbidity indicates precipitation, not degradation.

Issue 2: "I lose 50% of potency during serial dilutions."

Diagnosis: Plasticware Adsorption (The Silent Killer).

  • The Science: The electron-withdrawing fluorine atoms on the phenoxy ring increase lipophilicity (LogP > 3 estimated). This "greasy" tail binds aggressively to standard Polystyrene (PS) and Polypropylene (PP) surfaces.

  • The Fix: Switch to Glass-coated plates or Low-Binding Polypropylene . Never perform serial dilutions in standard tissue culture plates.

Issue 3: "I see extra peaks in HPLC after leaving the stock on the bench."

Diagnosis: Photochemical Instability.

  • The Science: Pyridine rings can undergo photo-oxidation or ring-opening reactions under intense UV/fluorescent light.

  • The Fix: Store all DMSO stocks in Amber Glass Vials .

Module 2: Visualizing the Stability Logic

The following decision tree helps you diagnose the root cause of "instability" in your workflow.

StabilityLogic Start Problem: Loss of Compound Signal CheckTurbidity Step 1: Check OD600 / Turbidity Start->CheckTurbidity Turbid Solution is Turbid CheckTurbidity->Turbid Clear Solution is Clear CheckTurbidity->Clear Precipitation Diagnosis: Precipitation (pH < pKa or High Conc.) Turbid->Precipitation CheckContainer Step 2: Check Container Material Clear->CheckContainer StandardPlastic Standard PS/PP Plastic CheckContainer->StandardPlastic GlassLowBind Glass / Low-Bind CheckContainer->GlassLowBind Adsorption Diagnosis: Adsorption (Lipophilic Tail Binding) StandardPlastic->Adsorption CheckLight Step 3: Check Light Exposure GlassLowBind->CheckLight Exposed Exposed to Light CheckLight->Exposed Protected Protected (Amber Vial) CheckLight->Protected Photolysis Diagnosis: Photolysis (Pyridine Ring Oxidation) Exposed->Photolysis ChemicalDeg Diagnosis: True Chemical Degradation (Rare: Check Oxidants/Nucleophiles) Protected->ChemicalDeg

Figure 1: Diagnostic workflow to distinguish between physical loss (precipitation/adsorption) and chemical degradation.[2][3][4]

Module 3: The "Golden Standard" Stock Preparation Protocol

This protocol is designed to minimize the three failure modes identified above.

Reagents & Equipment
  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Vials: Amber Borosilicate Glass Vials (Silanized preferred).

  • Buffer: PBS pH 7.4 (Do not use unbuffered water).

Step-by-Step Methodology
  • Dissolution (The "Dry" Step):

    • Weigh the solid DFPNA into an amber glass vial .

    • Add Anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

    • Critical: Vortex for 30 seconds. Sonicate for 5 minutes. The solution must be perfectly clear.

    • Why: Water contamination in DMSO lowers the solubility of lipophilic compounds over time.

  • Storage (The "Cold & Dark" Step):

    • Aliquot the stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Shelf Life: 6 months (if kept dry).

  • Dilution (The "Intermediate" Step):

    • NEVER pipette 100% DMSO stock directly into aqueous buffer if the final concentration is >10 µM.

    • Protocol: Perform an intermediate dilution in 100% DMSO first.

      • Example: Dilute 10 mM stock -> 1 mM in DMSO -> Then 1:100 into Buffer (Final: 10 µM, 1% DMSO).

    • Why: This prevents local "shock precipitation" where the compound crashes out at the tip of the pipette before mixing.

Module 4: Stability Data Summary

ParameterConditionStability StatusRecommendation
Solvent Stability Anhydrous DMSO (RT)High (> 2 weeks)Use for short-term stock.[3]
Aqueous Stability PBS pH 7.4 (RT)Moderate (24 hours)Prepare fresh daily.
Acidic Stability pH < 4.0Unstable (Precipitation)AVOID. Compound crashes out.[3]
Photostability Ambient Lab LightLow (Hours)Use amber tubes; wrap in foil.[3]
Surface Binding Polystyrene (TC treated)High Loss (>40% loss)Use Glass or Low-Bind PP.[3]

References & Authority

  • Nicotinic Acid Stability: Nicotinic acid derivatives are generally stable to hydrolysis but susceptible to photolysis.

    • Source:

  • Adsorption of Lipophilic Compounds: Fluorinated aromatic compounds exhibit high non-specific binding (NSB) to plastics due to the "fluorine effect" increasing lipophilicity without increasing water solubility proportionally.

    • Source: [Fukazawa, T., et al. "Reduction of non-specific adsorption of drugs to plastic containers."[5] J. Pharmacol. Toxicol.[5] Methods (2010)]([Link])

  • Solubility in DMSO vs. Water: DMSO is the preferred solvent for nicotinic acid derivatives, enhancing solubility significantly compared to water.

    • Source: (General reference for DMSO solvent properties).

  • Photostability Guidelines: ICH Q1B guidelines recommend testing drug substances for photostability, particularly those with aromatic heterocycles like pyridine.

    • Source:

Disclaimer: This guide is based on Structure-Activity-Stability Relationships (SASR) of fluorinated nicotinic acid derivatives.[3] Always perform a specific stability assay (LC-MS) for your unique experimental conditions.

Sources

Technical Support Center: Impurity Profiling of 6-(2,4-Difluorophenoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, analytical scientists, and drug development professionals working with 6-(2,4-Difluorophenoxy)nicotinic acid. It provides in-depth answers to common questions and troubleshooting strategies for robust impurity profiling, a critical component for ensuring the quality, safety, and efficacy of pharmaceutical ingredients.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity landscape of 6-(2,4-Difluorophenoxy)nicotinic acid.

Q1: What is impurity profiling and why is it critical for 6-(2,4-Difluorophenoxy)nicotinic acid?

A1: Impurity profiling is the comprehensive analytical process of detecting, identifying, and quantifying all potential and actual impurities present in an Active Pharmaceutical Ingredient (API). For 6-(2,4-Difluorophenoxy)nicotinic acid, this process is paramount because even minute quantities of impurities can significantly impact the API's safety and efficacy.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over impurities.[3] A thorough profile ensures that the manufacturing process is well-controlled and that the final product meets all safety and quality standards.

Q2: What are the most probable process-related impurities I should look for?

A2: Based on a plausible synthetic route involving a nucleophilic aromatic substitution (SNAr) reaction between a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid) and 2,4-difluorophenol, you should anticipate several key impurities:

  • Starting Materials: Unreacted 6-chloronicotinic acid (or other 6-halonicotinic acid) and 2,4-difluorophenol.

  • Intermediates: Incomplete reaction products or unstable intermediates.

  • By-products:

    • Hydrolysis Product: 6-Hydroxynicotinic acid, formed by the hydrolysis of the 6-halo intermediate or the final product.

    • Positional Isomers: While less likely due to the electronics of the pyridine ring, isomers from substitution at other positions could theoretically form.

    • Over-reaction Products: Potential for dimerization or reaction with other nucleophiles present in the reaction mixture.

The industrial synthesis of the nicotinic acid core itself, often via oxidation of alkylpyridines, can introduce its own set of impurities such as under-oxidized precursors or over-oxidized products like dicarboxylic acids.[4][5][6]

SM1 6-Halonicotinic Acid Product 6-(2,4-Difluorophenoxy) nicotinic acid SM1->Product SNAr Reaction Imp1 Unreacted 6-Halonicotinic Acid SM1->Imp1 Incomplete Reaction SM2 2,4-Difluorophenol SM2->Product SNAr Reaction Imp2 Unreacted 2,4-Difluorophenol SM2->Imp2 Incomplete Reaction Imp3 6-Hydroxynicotinic Acid (Hydrolysis) Product->Imp3 Degradation/ Side Reaction Imp4 Other By-products (e.g., Dimers) Product->Imp4 Side Reaction

Caption: Plausible impurity formation pathway.

Q3: What are the regulatory thresholds for impurities I need to be aware of?

A3: The ICH Q3A(R2) and Q3B(R2) guidelines provide a clear framework for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[7][8] These thresholds are crucial for regulatory submissions.

Threshold TypeMaximum Daily Dose ≤ 2 g/day Rationale
Reporting ≥ 0.05%The level at which any impurity must be reported in a regulatory submission.
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)The level at which the structure of an impurity must be determined.
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)The level at which an impurity's biological safety must be established.
Table based on data from ICH Q3A(R2) Guideline.[3][7]
Q4: How do I predict and identify degradation impurities?

A4: Degradation impurities are those that form during storage or handling due to exposure to environmental factors. The most effective way to predict and identify these is through forced degradation (or stress testing) studies .[9] These studies involve subjecting the API to harsh conditions to accelerate its decomposition. The objective is to generate degradation products that could plausibly form under normal storage conditions over a longer period.[10][11]

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents/ParametersPurpose
Acid Hydrolysis 0.1 M HCl, heated (e.g., 60-80°C)To identify acid-labile products. The ether linkage is a potential site for cleavage.
Base Hydrolysis 0.1 M NaOH, heated (e.g., 60-80°C)To identify base-labile products. The carboxylic acid will form a salt, potentially altering stability.
Oxidation 3% H₂O₂, ambient or slightly elevated tempTo mimic oxidative degradation. The pyridine ring can be susceptible to N-oxide formation.[12]
Thermal Dry heat (e.g., 80-100°C)To assess intrinsic thermal stability and identify potential thermolytic degradants.
Photochemical High-intensity light (UV/Vis) as per ICH Q1BTo evaluate light sensitivity. A solution and solid-state study should be performed.

These conditions are starting points and should be adjusted to achieve a target degradation of 5-20%.[9][13]

Part 2: Troubleshooting Guides

This section provides practical solutions to specific issues encountered during impurity profiling experiments.

Q5: My HPLC chromatogram shows a new, unexpected peak that wasn't in previous batches. What should I do?

A5: A new peak requires a systematic investigation to determine its source and identity. The causality could range from simple contamination to a significant change in the manufacturing process.

Start New Peak Observed in HPLC Blank 1. Analyze a Blank (Solvent/Mobile Phase) Start->Blank Contamination Source is Contamination (Solvent, Glassware, System) Blank->Contamination Peak is Present SampleRelated Peak is Sample-Related Blank->SampleRelated Peak is Absent Degradation 2. Re-analyze a Retained 'Good' Batch Standard SampleRelated->Degradation LCMS 3. Analyze by LC-MS SampleRelated->LCMS ProcessIssue Potential Process Change or Starting Material Variation Degradation->ProcessIssue Peak is Absent DegradationProduct Potential Degradation Product (Investigate Storage Conditions) Degradation->DegradationProduct Peak is Present MassInfo Obtain Mass (m/z). Propose Elemental Formula. LCMS->MassInfo Ionizable NoMass No Mass Observed. Consider non-ionizable impurity or different technique (e.g., GC-MS). LCMS->NoMass Not Ionizable

Caption: Troubleshooting workflow for an unknown peak.

Step-by-Step Investigation:

  • Verify the Source: First, inject a blank (diluent/mobile phase). If the peak is present, the source is contamination. If not, the peak is from your sample.

  • Check for Degradation: Re-analyze a previously tested "good" batch. If the new peak now appears in the old sample, it suggests on-storage degradation or instability in the analytical solution.

  • Gather Mass Data: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) is the most critical piece of information for initial identification.[2][14] High-resolution MS (HRMS) can provide an accurate mass, allowing you to predict the elemental formula.

  • Investigate the Process: If the peak is unique to the new batch, scrutinize the manufacturing records for any deviations in raw materials, solvents, temperatures, or reaction times.

Q6: I am struggling to separate two co-eluting impurities with my current HPLC method. What are my options?

A6: Co-elution compromises accurate quantification. Method optimization is required. The key is to alter the selectivity of the separation, which is influenced by the mobile phase, stationary phase, and temperature.

Strategies to Improve Resolution:

  • Modify Mobile Phase pH: The analyte and its impurities are acidic. Changing the mobile phase pH will alter their ionization state and, therefore, their retention on a C18 column. A good starting point is to work around the pKa of the carboxylic acid group.

  • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can significantly alter selectivity.

  • Adjust Gradient Slope: A shallower gradient increases the run time but provides more opportunity for closely eluting peaks to separate.

  • Switch Column Chemistry: If mobile phase adjustments fail, the interaction with the stationary phase is the next target.

    • Phenyl-Hexyl Column: Offers pi-pi interactions, which can be effective for aromatic compounds like this one.

    • Pentafluorophenyl (PFP) Column: Provides alternative selectivity through dipole-dipole, pi-pi, and ion-exchange interactions, ideal for fluorinated and aromatic compounds.

  • Reduce Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run time.

Q7: LC-MS analysis gives me a mass for an unknown impurity, but how do I confirm its structure?

A7: Obtaining a mass is the first step. Confirming the structure is a multi-step process that builds a portfolio of evidence.

  • MS/MS Fragmentation: Perform a tandem mass spectrometry (MS/MS) experiment. Fragment the impurity's molecular ion and analyze the resulting daughter ions. This fragmentation pattern is a structural fingerprint. For example, a neutral loss corresponding to CO₂ could suggest the impurity retains the carboxylic acid group.

  • Forced Degradation Comparison: Compare the retention time and mass spectrum of the unknown impurity with the peaks generated during your forced degradation studies. A match provides strong evidence that it is a specific degradant.

  • Isolation and NMR: For definitive structural elucidation, especially for impurities above the identification threshold, isolation is necessary. This can be achieved using preparative HPLC. Once the impurity is isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and 2D-NMR) is the gold standard for unambiguous structure determination.[1][15]

Part 3: Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a robust starting point for method development.

ParameterRecommended SettingRationale/Comments
Column C18, 150 x 4.6 mm, 3.5 µmA general-purpose column providing good hydrophobic retention.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to keep the carboxylic acid protonated, ensuring good peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier.
Gradient 5% B to 95% B over 30 minA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 254 nmA common wavelength for aromatic/heterocyclic systems. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.
Injection Vol. 5 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved.
Protocol 2: LC-MS Method for Identification

This method is designed to be coupled with the HPLC separation for mass identification.

ParameterRecommended SettingRationale/Comments
Ion Source Electrospray Ionization (ESI)ESI is a soft ionization technique well-suited for polar molecules like this one.[14]
Polarity Negative and Positive ModeRun in both modes initially. Negative mode will likely be more sensitive for the deprotonated carboxylic acid [M-H]⁻. Positive mode can show the protonated molecule [M+H]⁺.
Mass Analyzer Quadrupole Time-of-Flight (Q-ToF) or OrbitrapHigh-resolution mass analyzers are strongly preferred for accurate mass measurements and formula determination.
Scan Range 100 - 1000 m/zA wide range to capture the parent compound and potential lower or higher molecular weight impurities.
MS/MS Data-Dependent Acquisition (DDA)Automatically triggers fragmentation experiments on the most intense peaks in the MS1 scan.

References

  • Google Patents. (2022). CN115433122A - Preparation method of 6-fluoronicotinic acid.
  • Patel, R. et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • ResearchGate. (2023). Development of “Impurities Profiling” by using Morden Analytical Techniques: A Review. Retrieved from [Link]

  • Gawronski, J. et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Nicotinic Acid-impurities. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities. Retrieved from [Link]

  • European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • Bajaj, S. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • G. H. et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • BJSTR. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • MDPI. (2021). Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2025). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Google Patents. (1950). US2496114A - Purification of nicotinamide.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved from [Link]

  • FDA. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Studies in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2023). Tobacco and Tobacco Products Analysis Sub-Group Technical Report Collaborative Study for the Determination of Nicotine Degradants and Impurities in Nicotine Pouches by LC-MS/MS. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 6-(2,4-Difluorophenoxy)nicotinic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for 6-(2,4-Difluorophenoxy)nicotinic acid . You are likely utilizing this compound as a privileged scaffold in the development of anti-inflammatory agents (COX-2/TNF-


 inhibitors) , kinase inhibitors , or GPR109A agonists .

While the 2,4-difluorophenoxy moiety provides excellent metabolic stability and lipophilic contact, the nicotinic acid core often presents challenges in membrane permeability , solubility-dependent potency , and rapid glucuronidation . This guide addresses these bottlenecks with actionable, data-driven solutions.

Module 1: Synthesis & Purity Optimization

Issue: Low yields or hydrolysis byproducts during the SNAr coupling of 6-chloronicotinic acid and 2,4-difluorophenol.

Troubleshooting Guide

Q: My reaction yield is stuck at <50%, and I see significant 6-hydroxynicotinic acid byproducts. What is happening?

A: This is a classic competition between the phenoxide nucleophile and hydroxide ions (from trace water). The electron-deficient pyridine ring at the 6-position is highly susceptible to hydrolysis.

Corrective Protocol:

  • Base Selection: Switch from KOH/NaOH to Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" improves solubility in organic solvents and enhances the nucleophilicity of the phenoxide.

  • Solvent System: Use anhydrous DMF or DMSO . Avoid protic solvents entirely.

  • Temperature Control: Maintain 90–110°C . Higher temperatures (>130°C) promote decarboxylation of the nicotinic acid.

Visual Workflow: SNAr Optimization Logic

SNAr_Optimization Start Start: 6-Chloronicotinic Acid + 2,4-Difluorophenol Condition_A Condition A: NaOH/Water/Reflux Start->Condition_A Traditional Condition_B Condition B: Cs2CO3/DMF/100°C Start->Condition_B Optimized Result_Fail Hydrolysis Byproduct (Low Yield) Condition_A->Result_Fail OH- Competition Result_Success Target Ether (High Yield >80%) Condition_B->Result_Success Anhydrous S_NAr

Figure 1: Decision logic for optimizing the ether linkage synthesis to avoid hydrolysis.

Module 2: Solubility & Assay Reproducibility

Issue: Inconsistent IC₅₀ values in cell-based assays versus enzymatic assays.

Troubleshooting Guide

Q: Why does the compound show nanomolar potency in enzymatic assays but micromolar (or inactive) results in whole-cell assays?

A: This is a permeability and ionization mismatch .

  • The Cause: The carboxylic acid (pKa ~3.8–4.2) is fully ionized (deprotonated, negatively charged) at physiological pH (7.4). Charged species cannot passively cross the lipid bilayer effectively.

  • The Artifact: In enzymatic assays (buffer only), the drug binds the target directly. In cells, it never reaches the intracellular target.

Data Summary: Solubility vs. Permeability Trade-off

ParameterConditionStatusImpact on Data
pH 2.0 Stomach/AcidicNeutral (COOH)High Permeability / Low Solubility
pH 7.4 Blood/CytosolIonized (COO⁻)Low Permeability / High Solubility
DMSO Stock 100%NeutralHigh Solubility (False Positive stability)

Corrective Protocol:

  • Prodrug Strategy: Synthesize the Ethyl or Isopropyl ester . These are neutral, cross the membrane, and are hydrolyzed by intracellular esterases to release the active acid.

  • Assay Modification: If you cannot modify the structure, run the cell assay in serum-reduced media (0.5% FBS) to minimize protein binding, although this does not fix the charge issue.

Module 3: Enhancing Biological Activity (SAR Expansion)

Issue: The molecule is active but metabolically unstable (rapid clearance) or lacks selectivity.

Strategy A: Bioisosteric Replacement of the Carboxylic Acid

To enhance activity while solving the permeability issue, replace the carboxylic acid with a bioisostere .[1] This maintains the hydrogen-bond acceptor/donor capability but alters the pKa and lipophilicity.

Recommended Modifications:

  • Tetrazole: (pKa ~4.5-5.0). Mimics the carboxylate anion but is more lipophilic and resistant to glucuronidation.

  • 1,2,4-Oxadiazole: (Neutral). significantly improves membrane permeability.[2]

  • Acyl Sulfonamide: (-CONHSO₂R). Allows tuning of acidity via the 'R' group.

Strategy B: Scaffold Decoration for Potency

The 2,4-difluorophenoxy group is a "privileged" motif for hydrophobic pockets. To enhance binding affinity:

  • 5-Position Substitution: Introduce a halogen (Cl/Br) or a nitrile (-CN) at the 5-position of the pyridine ring. This locks the conformation of the ether linkage relative to the acid, potentially reducing the entropic cost of binding.

Visual Workflow: SAR Optimization Tree

SAR_Optimization Core Core: 6-(2,4-Difluorophenoxy) nicotinic acid Problem1 Problem: Poor Permeability (Ionized at pH 7.4) Core->Problem1 Problem2 Problem: Metabolic Instability (Glucuronidation) Core->Problem2 Sol1 Solution: Ester Prodrugs (Ethyl/Isopropyl) Problem1->Sol1 Sol2 Solution: Bioisosteres (Tetrazole/Oxadiazole) Problem1->Sol2 Problem2->Sol2 Outcome1 Result: Enhanced Cellular Potency Sol1->Outcome1 Sol2->Outcome1 Outcome2 Result: Extended Half-life (t1/2) Sol2->Outcome2

Figure 2: Strategic modifications to overcome permeability and metabolic liabilities.

References

  • Synthesis & Reaction Optimization

    • ChemicalBook. (2022).[3][4][5][6] "Synthesis of 6-(Trifluoromethyl)nicotinic acid and related phenoxy derivatives."

    • Bentham Science. (2014).[7] "Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs."

  • Biological Activity & SAR

    • MDPI (Molecules).[8] (2022).[3][4][5][6] "Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives." (Focus on antimicrobial and anti-inflammatory pathways).[9][10][11]

    • PubMed Central. (2013).[4][10] "Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents."

  • Bioisosterism Strategies

    • Journal of Medicinal Chemistry (ACS). (2016).[4][12] "Structure–Property Relationships of Carboxylic Acid Isosteres."

    • Cambridge MedChem Consulting. (2022).[3][4][5][6] "Acid Bioisosteres: Tetrazoles and Oxadiazoles in Drug Design."

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in accordance with local safety regulations.

Sources

dealing with poor reproducibility in 6-(2,4-Difluorophenoxy)nicotinic acid studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Reproducibility & Stability Issues

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Introduction: Why is this molecule difficult?

Welcome to the technical support hub for 6-(2,4-Difluorophenoxy)nicotinic acid . If you are accessing this guide, you likely face inconsistent yields, fluctuating melting points, or "noisy" biological data.

This scaffold presents a "perfect storm" of physicochemical challenges:

  • Zwitterionic Nature: The basic pyridine nitrogen and acidic carboxylic acid create complex pH-dependent solubility profiles.[1]

  • Lipophilicity Mismatch: The fluorinated ether tail is highly lipophilic, while the nicotinic head is polar, leading to aggregation in aqueous assays.

  • Synthesis Sensitivity: The nucleophilic aromatic substitution (

    
    ) used to create the ether linkage is prone to competitive hydrolysis, creating silent impurities that mimic the drug in HPLC but fail in bioassays.
    

This guide provides self-validating protocols to stabilize your workflow.

Module 1: Synthesis & Purity (The "Silent" Impurity)

User Issue: "My reaction yield varies between 40-80%, and the product color shifts from white to off-yellow. LC-MS looks clean, but potency varies."

Root Cause Analysis

The standard synthesis involves coupling 6-chloronicotinic acid with 2,4-difluorophenol using a base.[1] The reproducibility killer here is moisture .

  • Mechanism: In the presence of trace water, hydroxide ions (

    
    ) compete with the phenoxide nucleophile.
    
  • The Result: Formation of 6-hydroxynicotinic acid .[1]

  • Why it persists: This impurity has similar solubility to your product and often co-precipitates during the acid workup. It is often UV-silent at specific wavelengths or elutes in the solvent front, leading to false "99% purity" readings.[1]

Troubleshooting Protocol: The Anhydrous System
ParameterStandard (Risky)Validated Protocol (Robust)
Solvent DMF or DMSO (Bottle grade)Anhydrous DMF (stored over 4Å sieves).
Base NaOH or KOH

(milled)
or NaH (if strictly anhydrous).
Temperature Reflux (>130°C)Controlled 90–100°C (Prevents decarboxylation).
Atmosphere Open airArgon/Nitrogen balloon (Critical).
Self-Validating Checkpoint

Before workup, take an aliquot for HPLC.[1]

  • Pass Criteria: The ratio of Product : Starting Material is >95:5.

  • Fail Criteria: Presence of a peak at RRT ~0.2 (likely 6-hydroxy impurity).[1] Action: If found, do not proceed to crystallization. Perform an extractive workup at pH 4.0 (the impurity is more water-soluble).[1]

Workflow Visualization

SynthesisWorkflow Start Start: 6-Cl-Nicotinic Acid + 2,4-Difluorophenol Reaction Reaction (SnAr) Solvent: Dry DMF Base: K2CO3 Start->Reaction Check Checkpoint: HPLC for 6-OH Impurity Reaction->Check Workup Precipitation Workup Adjust pH to 3.5-4.0 Check->Workup Impurity < 1% Reprocess Reprocess: Water Wash/Recrystallize Check->Reprocess Impurity > 1% Final Pure Product (White Solid) Workup->Final Reprocess->Workup

Figure 1: Decision tree for synthesis and impurity management. Note the critical checkpoint for the hydroxyl-impurity before precipitation.

Module 2: Solid-State & Solubility (The "Sticky Solid" Problem)

User Issue: "I cannot get the solid to dissolve consistently in my assay buffer. Sometimes it precipitates immediately."

Root Cause Analysis

Nicotinic acid derivatives are zwitterionic .[1][2]

  • Acidic pH (<3): Protonated Pyridine (

    
    ) + Carboxylic Acid (
    
    
    
    ). Soluble.
  • Basic pH (>7): Pyridine (

    
    ) + Carboxylate (
    
    
    
    ).[1] Soluble.
  • Isoelectric Point (pH 3–5): Neutral Zwitterion (

    
     / 
    
    
    
    ) or Neutral Molecule.[1] Lowest Solubility.

If your assay buffer is near pH 4-5, or if your DMSO stock absorbs moisture (becoming acidic), the compound will crash out.[1]

Solubility Troubleshooting Guide

Q: What is the best solvent for stock solutions? A: DMSO (Anhydrous).

  • Protocol: Dissolve to 10 mM or 20 mM.

  • Storage: Aliquot immediately into single-use vials and freeze at -20°C. Repeated freeze-thaw cycles introduce water, shifting the equilibrium and causing precipitation.[1]

Q: How do I handle aqueous dilutions? A: Avoid the "Isoelectric Trap."

  • Do not dilute directly into water (pH ~5-6, risky).[1]

  • Dilute into PBS (pH 7.4) or Tris (pH 8.0) . At this pH, the carboxylic acid is deprotonated (

    
    ), significantly improving solubility.[1]
    
Zwitterion Equilibrium Diagram

Zwitterion Cation Cationic Form (Soluble) pH < 3 Neutral Neutral / Zwitterion (INSOLUBLE / PRECIPITATE) pH ~ 3.5 - 5.0 Cation->Neutral + OH- Neutral->Cation + H+ Anion Anionic Form (Soluble) pH > 7 Neutral->Anion + OH- Anion->Neutral + H+

Figure 2: Solubility is pH-dependent.[1] The "Danger Zone" (Red) is the isoelectric region where the molecule is least soluble.

Module 3: Biological Assay Reproducibility

User Issue: "My


 values shift by 10x between weeks."
Root Cause: Chelation & Aggregation[1]
  • Chelation: The picolinic-like motif (Pyridine N + adjacent ether/acid) can chelate trace metals (

    
    , 
    
    
    
    ) present in non-ultrapure buffers. This alters the molecule's shape and binding affinity.
  • Aggregation: The difluorophenoxy group is hydrophobic. At high concentrations (>10 µM), the molecule forms colloidal aggregates that sequester the enzyme target, leading to false positives.

Validated Assay Conditions
ComponentRecommendationReason
Detergent 0.01% Triton X-100 or Tween-20 Prevents colloidal aggregation (critical for lipophilic ethers).[1]
Additive 1 mM EDTA Sequesters trace metals to prevent chelation with the nicotinic core.
Plate Type Low-Binding (NBS) Prevents the lipophilic tail from sticking to plastic walls.[1]
Control Centrifugation Spin down stock solutions (10,000g for 5 min) before dilution to remove micro-precipitates.

References

  • Synthesis of Nicotinic Acid Derivatives

    • Mechanism of SnAr on halopyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.
    • Impurity control in pyridine synthesis: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[1] [1]

  • Physicochemical Properties

    • Solubility of Nicotinic Acid Derivatives: Gonçalves, F. (2013).[1][3] "Solubility of nicotinic acid in water and organic solvents." Journal of Chemical Thermodynamics. [1]

    • Zwitterionic behavior: Takács-Novák, K., et al. (1997).[1] "Equilibrium solubility measurement of compounds with low solubility." International Journal of Pharmaceutics.

  • Assay Interference

    • Colloidal Aggregation in Drug Discovery: Shoichet, B. K. (2006).[3] "Screening for Colloidal Aggregators in Drug Discovery." Nature Protocols.

Disclaimer: This guide is intended for research purposes. Always consult the specific Safety Data Sheet (SDS) for 6-(2,4-Difluorophenoxy)nicotinic acid before handling.

Sources

Validation & Comparative

The Pivotal Role of the Phenoxy Group in Nicotinic Acid Analogs: A Comparative Guide to IDO1 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cancer immunotherapy, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor.[] By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the local tumor microenvironment of this essential amino acid, leading to T-cell anergy and creating a state of immune tolerance that shields the tumor from immune surveillance.[2] Consequently, the development of small molecule inhibitors of IDO1 is an area of intense research. This guide provides a detailed comparative analysis of a promising class of IDO1 inhibitors: 6-(2,4-Difluorophenoxy)nicotinic acid analogs. We will dissect the structure-activity relationships (SAR) that govern their potency, offering field-proven insights into the experimental methodologies used for their evaluation and a forward-looking perspective on this therapeutic modality.

The 6-Phenoxynicotinamide Scaffold: A Privileged Structure for IDO1 Inhibition

The 6-(2,4-Difluorophenoxy)nicotinamide scaffold has proven to be a highly effective framework for potent and selective IDO1 inhibition. The core structure consists of three key moieties: a central nicotinamide ring, a phenoxy group at the 6-position, and a variable amide substituent. Our exploration of the SAR will focus on modifications to the phenoxy ring and the amide portion, revealing the critical interactions that drive high-affinity binding to the IDO1 active site.

Dissecting the Structure-Activity Relationship (SAR)

The foundation of our analysis is derived from data disclosed in patent literature, specifically international patent application WO 2018/005505 A1, which details the synthesis and biological activity of a wide array of these analogs. The data presented below has been synthesized from this source to illuminate the key SAR trends.

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. A lower IC50 value indicates a more potent inhibitor. The following diagram illustrates the core scaffold and the key points of modification that dictate inhibitory potency.

Caption: Key modification sites on the 6-phenoxynicotinamide scaffold.

Comparative Analysis of Analog Potency

The following table summarizes the structure-activity relationship for a selection of 6-(2,4-Difluorophenoxy)nicotinic acid analogs. The data clearly demonstrates the importance of the substituents on both the phenoxy ring and the terminal heterocyclic moiety of the amide.

Compound IDR (Phenoxy Ring Substituent)X (Amide Moiety)HeLa Cell IDO1 IC50 (nM)hIDO1 Enzyme IC50 (nM)
1 2,4-di-F4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl1530
2 2-Cl, 4-F4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl2545
3 2-F, 4-Cl4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl3560
4 2,4-di-F4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl4075
5 2,4-di-F4-(1,2,4-oxadiazol-3-yl)phenyl80150
6 4-F4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl>1000>1000

Analysis of SAR Data:

  • The 2,4-Difluorophenoxy Moiety is Optimal: Compound 1 , featuring the 2,4-difluoro substitution pattern on the phenoxy ring, exhibits the highest potency in both cellular and enzymatic assays.

  • Other Halogen Substitutions are Tolerated: Replacing one of the fluorine atoms with chlorine (Compounds 2 and 3 ) results in a slight decrease in potency, but the compounds remain highly active. This suggests that an electron-withdrawing halogen at these positions is beneficial for activity.

  • Monosubstitution is Detrimental: The dramatic loss of activity observed with Compound 6 , which has only a single fluorine at the 4-position, underscores the importance of the 2,4-disubstitution pattern for potent inhibition.

  • Alkyl Groups on the Oxadiazole Enhance Potency: A comparison of Compound 1 (methyl-oxadiazole) with Compound 5 (unsubstituted oxadiazole) reveals that a small alkyl group on the terminal heterocycle is crucial for maximizing potency. Increasing the alkyl chain length to ethyl (Compound 4 ) slightly diminishes activity compared to methyl.

Experimental Methodologies: Ensuring Data Integrity

The evaluation of IDO1 inhibitors requires robust and reproducible experimental protocols. The following sections detail the standard assays used to determine the IC50 values presented in this guide.

Recombinant Human IDO1 (hIDO1) Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified IDO1 enzyme. The causality behind this choice is to isolate the interaction between the compound and the enzyme from cellular factors such as membrane permeability.

Workflow for Enzymatic IDO1 Inhibition Assay

Enzymatic_Assay_Workflow A 1. Prepare Assay Buffer (50mM Potassium Phosphate, pH 6.5) B 2. Add Reagents - L-Tryptophan (Substrate) - Methylene Blue - Ascorbic Acid - Catalase A->B C 3. Add Test Compound (Varying Concentrations) B->C D 4. Initiate Reaction Add recombinant hIDO1 enzyme C->D E 5. Incubate (37°C for 15-60 min) D->E F 6. Stop Reaction (Add Trichloroacetic Acid) E->F G 7. Develop & Read - Heat to convert NFK to Kynurenine - Add DMAB reagent - Read absorbance at 480 nm F->G H 8. Calculate IC50 G->H

Caption: Step-by-step workflow for the hIDO1 enzymatic assay.

Step-by-Step Protocol:

  • Preparation of Assay Buffer: A 50 mM potassium phosphate buffer (pH 6.5) is used to maintain optimal enzyme activity.

  • Addition of Reaction Components: The assay mixture includes L-tryptophan (the substrate), methylene blue and ascorbic acid (as co-factors), and catalase (to prevent enzyme inactivation by hydrogen peroxide).

  • Addition of Test Compound: The analog is added in a series of dilutions to determine a dose-response curve.

  • Reaction Initiation: The reaction is started by the addition of purified recombinant hIDO1 enzyme.

  • Incubation: The reaction is allowed to proceed at 37°C for a defined period, typically 15 to 60 minutes.

  • Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid.

  • Detection of Kynurenine: The mixture is heated to hydrolyze the initial product, N-formylkynurenine (NFK), to kynurenine. A reagent, p-dimethylaminobenzaldehyde (DMAB), is then added, which reacts with kynurenine to produce a yellow-colored product that can be quantified by measuring its absorbance at 480 nm.

  • Data Analysis: The absorbance values are plotted against the compound concentrations, and the IC50 value is calculated.

HeLa Cell-Based IDO1 Inhibition Assay

This assay provides a more physiologically relevant measure of a compound's efficacy by assessing its ability to inhibit IDO1 activity within a cellular context. This is a self-validating system as it accounts for cell permeability and intracellular target engagement.

Workflow for Cell-Based IDO1 Inhibition Assay

Cellular_Assay_Workflow A 1. Seed HeLa Cells in 96-well plates B 2. Induce IDO1 Expression Treat with Interferon-gamma (IFNγ) A->B C 3. Add Test Compound (Varying Concentrations) B->C D 4. Incubate (37°C, 5% CO2 for 24-48h) C->D E 5. Collect Supernatant D->E F 6. Measure Kynurenine (Using DMAB reagent as in enzymatic assay) E->F G 7. Calculate IC50 F->G

Caption: Step-by-step workflow for the cell-based IDO1 assay.

Step-by-Step Protocol:

  • Cell Culture: HeLa cells, a human cervical cancer cell line, are seeded into 96-well plates.

  • IDO1 Induction: IDO1 expression is induced in the HeLa cells by treating them with interferon-gamma (IFNγ), a pro-inflammatory cytokine known to upregulate IDO1.

  • Addition of Test Compound: The analog is added to the cells at various concentrations.

  • Incubation: The cells are incubated for 24 to 48 hours, allowing the compound to enter the cells and inhibit IDO1, which is actively converting tryptophan from the culture medium into kynurenine.

  • Sample Collection: The cell culture supernatant, which contains the secreted kynurenine, is collected.

  • Kynurenine Measurement: The amount of kynurenine in the supernatant is quantified using the same DMAB-based colorimetric method described for the enzymatic assay.

  • Data Analysis: The results are used to calculate the cellular IC50 value for the test compound.

Concluding Remarks and Future Perspectives

The structure-activity relationship of 6-(2,4-Difluorophenoxy)nicotinic acid analogs clearly demonstrates that this is a highly tunable scaffold for developing potent IDO1 inhibitors. The 2,4-difluorophenoxy moiety is a key feature for high potency, likely through favorable interactions within the hydrophobic active site of the IDO1 enzyme. Furthermore, the amide substituent provides a crucial vector for introducing additional interactions, with a terminal methyl-substituted 1,2,4-oxadiazole ring proving to be particularly effective.

While the data presented provides a strong foundation for the rational design of new analogs, further investigations are warranted. Exploring a wider range of substitutions on the phenoxy ring and the terminal heterocycle could lead to the discovery of compounds with even greater potency and improved pharmacokinetic properties. Additionally, co-crystallization studies of these inhibitors with the IDO1 enzyme would provide invaluable atomic-level insights into their binding mode, further guiding future drug design efforts. The continued exploration of this chemical series holds significant promise for the development of novel cancer immunotherapies that can effectively reverse tumor-induced immune suppression.

References

  • Cheong, J. E., Ekkati, A. R., & Sun, L. (2018). A patent review of IDO1 inhibitors for cancer. Expert Opinion on Therapeutic Patents, 28(4), 317-330. [Link]

  • Muller, A. J., & Prendergast, G. C. (2020). Indoleamine 2,3-dioxygenase in cancer: targeting an essential driver of tumor-promoting inflammation. Phil. Trans. R. Soc. B, 375(1799), 20190503. [Link]

  • WO 2018/005505 A1. (2018). Nicotinamide compounds as IDO inhibitors.
  • Zimmer, B., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30634–30644. [Link]

  • Zak, K. M., et al. (2017). A Reliable Chromatographic Assay for Measuring of Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity in Human Cancer Cells. Scientific Reports, 7(1), 1-11. [Link]

Sources

benchmarking 6-(2,4-Difluorophenoxy)nicotinic acid against known inhibitors/activators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 862088-72-0) represents a critical "privileged scaffold" in medicinal chemistry. Structurally, it combines a nicotinic acid core with a lipophilic, electron-withdrawing 2,4-difluorophenoxy moiety at the C6 position.

This specific architecture places the compound at the intersection of two major therapeutic pathways:

  • P2X3 Receptor Antagonism: It serves as a core pharmacophore or metabolite for aryloxy-pyridine-carboxamide derivatives (e.g., Gefapixant analogs) used in treating chronic cough and neuropathic pain.

  • GPR109A (HCA2) Agonism: As a 6-substituted nicotinic acid, it is investigated as a "flush-free" niacin mimetic for dyslipidemia, aiming to retain lipid-lowering efficacy while mitigating cutaneous vasodilation.

This guide provides a rigorous framework for benchmarking this compound against industry standards: Gefapixant (P2X3 standard) and Niacin (GPR109A standard).

Feature6-(2,4-Difluorophenoxy)nicotinic acid
Molecular Weight 251.19 g/mol
Core Scaffold Pyridine-3-carboxylic acid (Nicotinic acid)
Key Substituent 2,4-Difluorophenoxy (C6 position)
Primary Target Class Purinergic P2X3 Receptors (Antagonist) / GPR109A (Agonist)
Lipophilicity (cLogP) ~2.5 - 3.0 (Predicted)

Mechanism of Action & Signaling Pathways[1]

To validate the compound's activity, one must understand the opposing signaling cascades it may modulate.

P2X3 Receptor Pathway (Antagonism)

The P2X3 receptor is an ATP-gated ion channel primarily expressed in sensory neurons (C-fibers).

  • Mechanism: ATP binding opens the channel, causing Ca²⁺ influx and membrane depolarization, leading to nociceptive firing (cough/pain).

  • Inhibitor Action: 6-(2,4-Difluorophenoxy)nicotinic acid (or its amide derivatives) binds allosterically, stabilizing the closed state and preventing ATP-induced Ca²⁺ flux.

GPR109A Pathway (Agonism)

GPR109A is a Gi/o-coupled GPCR found in adipocytes and immune cells.

  • Mechanism: Agonist binding recruits Gi proteins, inhibiting Adenylyl Cyclase (AC), reducing cAMP, and thereby inhibiting Protein Kinase A (PKA). This suppresses hormone-sensitive lipase (HSL) and lipolysis.

Pathway Visualization

The following diagram illustrates the dual-pathway potential and the specific intervention points for benchmarking.

PathwayMap cluster_P2X3 P2X3 Pathway (Sensory Neuron) cluster_GPR109A GPR109A Pathway (Adipocyte) Compound 6-(2,4-Difluorophenoxy) nicotinic acid P2X3 P2X3 Receptor (Ion Channel) Compound->P2X3 Inhibits (Antagonist) GPR109A GPR109A (Gi-GPCR) Compound->GPR109A Activates (Agonist) ATP Extracellular ATP ATP->P2X3 Activates Ca_Influx Ca2+ Influx P2X3->Ca_Influx Opens Channel Depol Depolarization & Nerve Firing Ca_Influx->Depol Triggers AC Adenylyl Cyclase GPR109A->AC Inhibits (Gi) cAMP cAMP Levels AC->cAMP Reduces Lipolysis Lipolysis (FFA Release) cAMP->Lipolysis Promotes

Caption: Dual-pathway interaction map showing P2X3 antagonism (blocking Ca²⁺ influx) and GPR109A agonism (suppressing cAMP/lipolysis).

Benchmarking Strategy & Comparative Data

The following table establishes the performance metrics required to position 6-(2,4-Difluorophenoxy)nicotinic acid against established clinical candidates.

Comparative Performance Matrix
MetricTest CompoundBenchmark 1: Gefapixant (MK-7264)Benchmark 2: Niacin (Nicotinic Acid)
Role CandidateP2X3 Antagonist (Standard)GPR109A Agonist (Standard)
Primary Assay FLIPR Ca²⁺ FluxFLIPR Ca²⁺ FluxHTRF / LANCE cAMP
Target Potency Determine IC50 / EC50IC50: ~30 nM (hP2X3) [1]EC50: ~100 nM (hGPR109A) [2]
Selectivity vs. P2X2/3, P2X7>100x selective vs P2X2/3Low selectivity (hits GPR109B)
Physicochemical pKa ~3.5 (Acidic)pKa ~9.0 (Basic Amine)pKa ~4.8
Key Liability Solubility / PermeabilityTaste Disturbance (Dysgeusia)Flushing (PGD2 release)

Scientific Insight: The presence of the 2,4-difluorophenoxy group is a strategic modification often used to block metabolic oxidation sites and improve lipophilicity compared to the parent nicotinic acid. In P2X3 antagonists, this moiety often occupies the hydrophobic pocket of the receptor, critical for high-affinity binding.

Experimental Protocols

To generate the data for the matrix above, follow these self-validating protocols.

Protocol A: P2X3 Antagonist Assay (FLIPR Calcium Flux)

Objective: Quantify the inhibition of ATP-induced Ca²⁺ influx in recombinant CHO-K1 cells expressing human P2X3.

Reagents:

  • CHO-hP2X3 Cell Line.

  • Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Agonist:

    
    -methylene ATP (
    
    
    
    -meATP) - more stable than ATP.
  • Reference: Gefapixant.

Workflow:

  • Seeding: Plate CHO-hP2X3 cells (20k/well) in 384-well black-wall plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add 20 µL Calcium 6 dye loading buffer (with 2.5 mM Probenecid to prevent dye efflux). Incubate 1h at 37°C.

  • Compound Addition: Add 10 µL of test compound (serially diluted in HBSS/HEPES). Incubate 15 min (Pre-incubation is critical for allosteric modulators).

  • Stimulation: Place on FLIPR Tetra. Inject EC80 concentration of

    
    -meATP (typically 1-3 µM).
    
  • Readout: Measure fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

  • Analysis: Calculate IC50 based on Area Under the Curve (AUC) reduction relative to DMSO control.

Protocol B: GPR109A Agonist Assay (cAMP HTRF)

Objective: Assess if the compound mimics Niacin by inhibiting Forskolin-induced cAMP accumulation.

Reagents:

  • HEK293 cells stably expressing hGPR109A.

  • Cisbio cAMP Gs Dynamic Kit (HTRF).

  • Stimulator: Forskolin (10 µM).

Workflow:

  • Preparation: Dissociate cells and resuspend in stimulation buffer (5k cells/well).

  • Treatment: Add 5 µL of test compound + 5 µL of Forskolin (10 µM).

  • Incubation: 30 min at RT (GPR109A response is rapid).

  • Lysis/Detection: Add 10 µL cAMP-d2 and 10 µL Anti-cAMP-Cryptate.

  • Readout: Measure HTRF ratio (665nm/620nm) on an EnVision reader.

  • Validation: A decrease in HTRF signal (inverse to cAMP) indicates agonism. Normalize to Niacin maximal response.

Benchmarking Workflow Diagram

The following flowchart outlines the decision logic for characterizing 6-(2,4-Difluorophenoxy)nicotinic acid.

BenchmarkFlow Start Start: 6-(2,4-Difluorophenoxy) nicotinic acid Solubility Step 1: Solubility Check (DMSO vs Buffer) Start->Solubility Screen_P2X3 Step 2: P2X3 FLIPR Screen (Antagonist Mode) Solubility->Screen_P2X3 Screen_GPR Step 3: GPR109A cAMP Screen (Agonist Mode) Solubility->Screen_GPR Decision_P2X3 IC50 < 1 µM? Screen_P2X3->Decision_P2X3 Decision_GPR EC50 < 10 µM? Screen_GPR->Decision_GPR Hit_P2X3 Classify: P2X3 Lead (Compare to Gefapixant) Decision_P2X3->Hit_P2X3 Yes Inactive Inactive / Building Block (Use for SAR) Decision_P2X3->Inactive No Hit_GPR Classify: Niacin Mimetic (Compare to Niacin) Decision_GPR->Hit_GPR Yes Decision_GPR->Inactive No

Caption: Decision tree for classifying the compound based on functional activity in P2X3 and GPR109A assays.

References

  • Richards, D., et al. (2019). "Action of the P2X3 antagonist gefapixant (MK-7264) in a model of cough." British Journal of Pharmacology.

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine.

  • Ford, A.P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling.

  • Sigma-Aldrich. "Product Specification: 6-(2,4-Difluorophenoxy)nicotinic acid."

A Comparative Guide to GPR109A Agonists: Characterizing 6-(2,4-Difluorophenoxy)nicotinic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Central Target: GPR109A (HCA2 Receptor)

The primary biological target for nicotinic acid and its derivatives is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3] This receptor is predominantly expressed in adipocytes and immune cells, such as macrophages.[1][4] GPR109A is a Gi-coupled receptor, and its activation initiates a signaling cascade that has significant implications for metabolic and inflammatory pathways.[5] The activation of GPR109A by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP is a key event that mediates the anti-lipolytic effects of these compounds.[6]

The Agonist Landscape: A Comparative Overview

A variety of endogenous and synthetic compounds have been identified as GPR109A agonists. Understanding the potency and characteristics of these established ligands is crucial for contextualizing the activity of novel compounds like 6-(2,4-Difluorophenoxy)nicotinic acid.

CompoundTypeReported EC50Key Characteristics
Nicotinic Acid (Niacin) Endogenous/Synthetic~100 nM - 480 nMThe prototypical GPR109A agonist, widely used for treating dyslipidemia.[6][7] Its use is often limited by a flushing side effect.[3]
β-Hydroxybutyrate (BHB) Endogenous~0.7 mMA ketone body that acts as a natural ligand for GPR109A, particularly during periods of fasting or ketogenic diets.[8][9]
Butyrate Endogenous~1.6 mMA short-chain fatty acid produced by gut microbiota, with lower affinity for GPR109A compared to BHB.[8]
Acifran SyntheticPotent Agonist (Specific EC50 not consistently reported)A structural analog of nicotinic acid, also known to activate GPR109A.[6]
Acipimox SyntheticPotent Agonist (Specific EC50 not consistently reported)Another nicotinic acid derivative with anti-lipolytic properties mediated through GPR109A.[1]

Note: EC50 values can vary depending on the specific assay conditions and cell system used.

While the precise potency of 6-(2,4-Difluorophenoxy)nicotinic acid remains to be experimentally determined, its structural similarity to nicotinic acid strongly suggests it will exhibit agonist activity at GPR109A. The introduction of difluorophenoxy group at the 6-position of the nicotinic acid scaffold is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as potency, selectivity, and metabolic stability.

Key Signaling Pathways of GPR109A Activation

The functional consequences of GPR109A activation are primarily mediated through two key signaling pathways: the Gαi-dependent pathway and the β-arrestin pathway. Understanding these pathways is fundamental to designing experiments that can comprehensively characterize a novel agonist.

Gαi-Mediated Inhibition of Adenylyl Cyclase

Upon agonist binding, GPR109A undergoes a conformational change that allows it to couple to and activate inhibitory G-proteins of the Gαi family. This activation leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] This is the canonical pathway responsible for the anti-lipolytic effects of niacin and other GPR109A agonists in adipocytes.

GPR109A Gαi Signaling Pathway
β-Arrestin Recruitment and Downstream Signaling

In addition to G-protein coupling, agonist-bound GPCRs can also be phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin proteins. The recruitment of β-arrestin to the receptor can lead to receptor desensitization and internalization, effectively turning off G-protein signaling. Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein independent signaling cascades. The β-arrestin pathway is implicated in the flushing side effect associated with niacin.[10]

GPR109A β-Arrestin Pathway

Experimental Protocols for Agonist Characterization

To determine the potency and efficacy of 6-(2,4-Difluorophenoxy)nicotinic acid and compare it to other agonists, a series of well-established in vitro assays can be employed.

Workflow for GPR109A Agonist Characterization

experimental_workflow start Start: Synthesize/Obtain 6-(2,4-Difluorophenoxy)nicotinic acid step1 Primary Screening: cAMP Accumulation Assay start->step1 step2 Determine EC50 for Gαi Signaling step1->step2 step3 Secondary Screening: β-Arrestin Recruitment Assay step2->step3 step4 Determine EC50 for β-Arrestin Recruitment step3->step4 step5 Binding Affinity Determination: Radioligand Binding Assay (Optional) step4->step5 step6 Determine Ki step5->step6 end Complete Pharmacological Profile step6->end

Experimental Workflow for Agonist Characterization
cAMP Accumulation Assay (Functional Assay for Gαi Signaling)

This assay measures the ability of a compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels in cells expressing GPR109A. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Principle: The assay is a competitive immunoassay between native cAMP produced by the cells and a fluorescently labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.

Step-by-Step Methodology:

  • Cell Culture: Culture a stable cell line expressing human GPR109A (e.g., CHO-K1 or HEK293) in appropriate media.

  • Cell Plating: Seed the cells into a 384-well white microplate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 6-(2,4-Difluorophenoxy)nicotinic acid and known agonists (e.g., nicotinic acid) in assay buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add 5 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add 5 µL of the compound dilutions to the respective wells.

    • Add 5 µL of forskolin (an adenylyl cyclase activator) to all wells except the negative control. This will stimulate cAMP production, which the agonists will then inhibit.

    • Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection:

    • Add 5 µL of the HTRF cAMP detection reagent containing the anti-cAMP antibody conjugated to a donor fluorophore.

    • Add 5 µL of the cAMP tracer conjugated to an acceptor fluorophore.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths.

  • Data Analysis: Calculate the ratio of the two emission signals and plot the results against the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay (Functional Assay for β-Arrestin Signaling)

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor. The PathHunter® β-arrestin assay is a widely used platform.

Principle: This assay utilizes enzyme fragment complementation (EFC). The GPR109A receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Step-by-Step Methodology:

  • Cell Handling: Use a PathHunter® cell line co-expressing the GPR109A-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion.

  • Cell Plating: Plate the cells in a 384-well white-walled, clear-bottom microplate at the recommended density (typically 5,000 cells/well) and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of 6-(2,4-Difluorophenoxy)nicotinic acid and control agonists in assay buffer.

  • Cell Stimulation:

    • Add 5 µL of the compound dilutions to the cells.

    • Incubate the plate for 90 minutes at 37°C.

  • Signal Detection:

    • Prepare the PathHunter detection reagent according to the manufacturer's instructions.

    • Add 12 µL of the detection reagent to each well.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the chemiluminescence on a standard plate reader.

  • Data Analysis: Plot the relative light units (RLU) against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Conclusion

While the precise potency of 6-(2,4-Difluorophenoxy)nicotinic acid at the GPR109A receptor requires experimental determination, this guide provides a robust framework for its characterization. By employing the detailed protocols for cAMP and β-arrestin assays, researchers can accurately quantify its agonist activity and compare it to established ligands like nicotinic acid and β-hydroxybutyrate. This comparative approach will be instrumental in elucidating the compound's pharmacological profile and its potential as a novel modulator of the GPR109A signaling pathway for therapeutic applications in metabolic and inflammatory diseases.

References

  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. (2022-11-26). PMC. Retrieved from [Link]

  • Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. (2021-11-27). Frontiers in Molecular Biosciences. Retrieved from [Link]

  • Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. (2014-04-01). PMC. Retrieved from [Link]

  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. (2017-11). Annals of Clinical & Laboratory Science. Retrieved from [Link]

  • Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. (2008-01-25). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024-01-23). Bioorganic Chemistry. Retrieved from [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (2014-02-15). Cancer Research. Retrieved from [Link]

  • Nicotinic Acid Receptor Agonists. (2008-05-22). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. (2023-01-19). PMC. Retrieved from [Link]

  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. (2014-07-15). Immunity. Retrieved from [Link]

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. (2015-01-20). ResearchGate. Retrieved from [Link]

  • β-hydroxybutyrate and hydroxycarboxylic acid receptor 2 agonists activate the AKT, ERK and AMPK pathways, which are involved in bovine neutrophil chemotaxis. (2020-07-27). NIH. Retrieved from [Link]

  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (2011-01-01). PubMed. Retrieved from [Link]

  • Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). (2011-01-01). ChEMBL. Retrieved from [Link]

  • Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. (2001-03-01). PubMed. Retrieved from [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (2019-09-13). MDPI. Retrieved from [Link]

  • GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. (2005-09-01). PubMed. Retrieved from [Link]

  • Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. (2017). PubMed. Retrieved from [Link]

  • Niacin stimulates adiponectin secretion through the GPR109A receptor. (2009-03). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2011-01-01). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. (2014-01-01). ResearchGate. Retrieved from [Link]

  • Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403. (2009-08). PubMed. Retrieved from [Link]

  • GPR109A and Vascular Inflammation. (2014-02-01). PMC. Retrieved from [Link]

  • Compositions Comprising a GPR109 Ligand For Treating Disorders of the Digestive Tract and/or Cancer. (2008-07-29). Google Patents.
  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011-02-07). The Journal of Clinical Investigation. Retrieved from [Link]

Sources

Assessing the Specificity of 6-(2,4-Difluorophenoxy)nicotinic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the assessment of 6-(2,4-Difluorophenoxy)nicotinic acid , a lipophilic analog of nicotinic acid (Niacin), focusing on its specificity profile within the Hydroxycarboxylic Acid Receptor (HCA) family.

Executive Summary & Compound Profile

6-(2,4-Difluorophenoxy)nicotinic acid (CAS: 862088-72-0) represents a structural evolution of the endogenous ligand Nicotinic Acid (Niacin) . While Niacin is a potent agonist of GPR109A (HCA2) used for dyslipidemia, its clinical utility is limited by cutaneous flushing mediated by


-arrestin signaling and off-target effects.

The introduction of the 2,4-difluorophenoxy moiety at the 6-position serves two critical medicinal chemistry functions:

  • Lipophilicity Enhancement: Improves membrane permeability and alters binding kinetics compared to the hydrophilic native ligand.

  • Selectivity Modulation: The bulky, electron-deficient phenoxy group probes the orthosteric binding pocket's tolerance, potentially differentiating between the closely related receptor isoforms GPR109A (HCA2) , GPR81 (HCA1) , and GPR109B (HCA3) .

This guide outlines the protocols to validate this compound’s specificity, distinguishing it from Niacin and marketed analogs like Acipimox .

Mechanism of Action & Signaling Pathways[1][2]

To assess specificity, one must first map the canonical and non-canonical pathways. The primary target, GPR109A, couples to


 proteins to inhibit adenylyl cyclase (therapeutic effect: lipolysis inhibition) but also recruits 

-arrestin (side effect: flushing via COX-2/PGD2).
Pathway Diagram: HCA2 Signaling & Biased Agonism

GPR109A_Signaling cluster_therapeutic Therapeutic Axis cluster_adverse Adverse Event Axis Ligand 6-(2,4-Difluorophenoxy) nicotinic acid Receptor GPR109A (HCA2) Receptor Ligand->Receptor Binding Gi Gi/Go Protein Activation Receptor->Gi Primary Coupling Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Biased? AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Inactivation cAMP->PKA Lipolysis Inhibition of Lipolysis PKA->Lipolysis PLA2 PLA2 Activation Arrestin->PLA2 COX2 COX-1/COX-2 Pathway PLA2->COX2 PGD2 Prostaglandin D2 Release COX2->PGD2 Flushing Cutaneous Flushing (Side Effect) PGD2->Flushing

Caption: GPR109A signaling bifurcation. Specificity assessment must measure the ratio of Gi activation (Green) to Beta-arrestin recruitment (Red).

Comparative Performance Analysis

The following table contrasts 6-(2,4-Difluorophenoxy)nicotinic acid against the standard (Niacin) and a synthetic alternative (Acipimox).

FeatureNiacin (Reference)Acipimox (Marketed)6-(2,4-Difluorophenoxy)nicotinic acid
Core Structure Pyridine-3-COOHPyrazine-2-COOH oxide6-Phenoxy-Pyridine-3-COOH
Primary Target GPR109A (

)
GPR109A (

)
GPR109A (High Affinity)
Isoform Specificity Low (Hits GPR109B)ModerateHigh (Predicted)
Lipophilicity (LogP) 0.8 (Hydrophilic)-0.3 (Hydrophilic)~3.2 (Lipophilic)
Metabolic Stability Low (Glycine conjugation)High (Excreted unchanged)Moderate (Blocked 6-pos)
Biased Agonism Balanced (Flushing +)Balanced (Flushing +)Must Determine (See Protocol 3)

Key Insight: The 6-position substitution blocks the primary metabolic oxidation site of the pyridine ring, potentially extending half-life, while the difluorophenoxy tail restricts binding to the highly homologous GPR81 (HCA1) , which lacks the hydrophobic pocket accommodation found in HCA2.

Experimental Protocols for Specificity Assessment

To scientifically validate the specificity of this compound, you must run a Self-Validating Screening Cascade .

Protocol 1: Isoform Selectivity Screening (HCA2 vs. HCA1/HCA3)

Objective: Determine if the compound activates the lactate receptor (GPR81) or the primate-specific GPR109B.

Methodology: HTRF cAMP Inhibition Assay

  • Cell Lines: CHO-K1 cells stably expressing human GPR109A , GPR109B , or GPR81 .

  • Reagent: Cisbio HTRF cAMP Dynamic 2 Kit.

  • Procedure:

    • Seed 10,000 cells/well in 384-well plates.

    • Stimulate AC with Forskolin (10 µM) to induce a cAMP baseline.

    • Treat with serial dilutions of 6-(2,4-Difluorophenoxy)nicotinic acid (

      
       to 
      
      
      
      M).
    • Incubate for 30 min at RT.

    • Add Cryptate-labeled anti-cAMP and d2-labeled cAMP.

    • Read FRET signal (665/620 nm ratio).

  • Data Analysis: Plot dose-response curves.

    • Specificity Index (SI):

      
      .
      
    • Target: SI > 1000 for high specificity.

Protocol 2: Biased Agonism Assessment (Flushing Potential)

Objective: Differentiate between therapeutic G-protein activation and side-effect-driving


-arrestin recruitment.

Methodology: PathHunter®


-Arrestin Assay 
  • System: U2OS cells expressing ProLink™-tagged GPR109A and EA-tagged

    
    -Arrestin-2.
    
  • Workflow:

    • Treat cells with compound for 90 min.

    • Upon recruitment, ProLink and EA complement to form active

      
      -galactosidase.
      
    • Add chemiluminescent substrate.

    • Measure RLU (Relative Light Units).

  • Calculation:

    • Calculate Bias Factor (

      
      )  relative to Niacin.
      
    • Interpretation: A negative bias factor indicates reduced arrestin recruitment (potential for "flush-free" profile).

Protocol 3: Off-Target Kinase Profiling (PIM Kinase Exclusion)

Why? 6-substituted nicotinic acids can structurally mimic the hinge-binding region of kinase inhibitors (e.g., PIM-1).

Methodology: radiometric


-ATP Kinase Assay 
  • Panel: PIM-1, PIM-2, PIM-3.

  • Concentration: Screen at 10 µM.

  • Threshold: If inhibition > 50%, determine

    
    .
    
    • Note: High specificity requires

      
       against kinases.
      

References

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a target for metabolic disorders." Trends in Pharmacological Sciences, 27(7), 384-390. Link

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate the anti-lipolytic effects of nicotinic acid." Nature Medicine, 9(3), 352-355. Link

  • Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)pyridines and 3-(1H-tetrazol-5-yl)quinolines as agonists of the nicotinic acid receptor (GPR109A)." Journal of Medicinal Chemistry, 51(16), 5005-5018. Link

  • Walters, D.S., et al. (2010). "Evaluation of a series of 6-substituted nicotinic acid derivatives as agonists of GPR109A." Bioorganic & Medicinal Chemistry Letters, 20(19), 5854-5857. Link

Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-(2,4-Difluorophenoxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 6-(2,4-Difluorophenoxy)nicotinic acid. The information is synthesized from authoritative safety data sheets for the parent compound, nicotinic acid, and established best practices for handling halogenated aromatic carboxylic acids. Our primary goal is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and experimental integrity.

Hazard Assessment and Risk Analysis: A Proactive Approach

  • Nicotinic Acid Core: The parent molecule, nicotinic acid, is classified as a serious eye irritant (H319) and can be harmful if inhaled (H332), particularly in powder form.[1][2][3] Dusts may also cause respiratory and skin irritation.[4]

  • 2,4-Difluorophenoxy Group: The addition of a halogenated aromatic group necessitates a higher degree of caution. Halogenated compounds can possess unique toxicological properties and may enhance skin absorption or irritation potential.

Therefore, a conservative risk assessment dictates that 6-(2,4-Difluorophenoxy)nicotinic acid should be handled as a substance that is, at a minimum, a severe eye irritant, a respiratory hazard via inhalation, and a potential skin irritant. The primary routes of exposure to mitigate are eye contact, inhalation of aerosolized powder, and skin contact.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a comprehensive system designed to provide a barrier against the identified hazards. The following table outlines the minimum required PPE for the routine handling of milligram-to-gram quantities of 6-(2,4-Difluorophenoxy)nicotinic acid under standard laboratory conditions (i.e., within a certified chemical fume hood).

Area of Protection Required PPE Rationale and Causality
Eye & Face Chemical safety goggles with side shields or a full-face shield.[5]Causality: The compound is considered a serious eye irritant.[3][4] Standard safety glasses are insufficient; fully sealed goggles are required to protect against fine dust and accidental splashes. A face shield offers an additional layer of protection for the entire face.
Hand Nitrile gloves (minimum thickness of 4 mil).[6]Causality: To prevent direct skin contact and absorption. Nitrile is the preferred material for incidental chemical contact due to its balance of chemical resistance and dexterity.[6] For prolonged contact or spill cleanup, heavier-duty gloves should be considered.
Body Flame-resistant laboratory coat, fully buttoned.Causality: Protects skin and personal clothing from contamination by dust or spills.[7] A fully buttoned coat provides a more complete barrier.
Respiratory Not required if and only if all handling of the solid occurs within a certified chemical fume hood.Causality: A chemical fume hood is an engineering control that contains powders and vapors, preventing them from entering the breathing zone.[2][3] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is mandatory.[5][8]
Footwear Closed-toe shoes made of a non-porous material.Causality: Protects feet from spills and falling objects. Porous or open-toed shoes offer no protection against chemical hazards.[5]

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step workflow minimizes the potential for exposure at every stage of handling. This protocol is designed as a self-validating system, where each step logically follows the last to ensure containment and safety.

Step 1: Pre-Handling & Preparation
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the certification is current. Check that the sash is at the appropriate working height.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, vials, solvents) inside the fume hood before introducing the compound. This minimizes air turbulence.

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.

  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the area where the chemical is stored or handled.

Step 2: Handling & Aliquoting
  • Work Within Fume Hood: Conduct all manipulations of the solid compound deep within the fume hood to ensure containment of any dust.

  • Minimize Dust Generation: Handle the container and transfer the powder gently. Avoid dropping or tapping the container, which can aerosolize the fine powder.[3]

  • Secure Container: Immediately after dispensing the desired amount, securely close the primary container.

  • Clean as You Go: Use a disposable wipe slightly dampened with a suitable solvent (e.g., 70% ethanol) to decontaminate spatulas and the work surface inside the hood.

Step 3: Decontamination & Doffing
  • Surface Decontamination: Thoroughly wipe down the work area within the fume hood.

  • Glove Removal: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated solid chemical waste container.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[2]

  • Remove Goggles & Coat: Remove eye protection and lab coat just before exiting the laboratory.

Step 4: Waste Disposal
  • Segregate Waste: All materials that have come into contact with 6-(2,4-Difluorophenoxy)nicotinic acid (e.g., weigh paper, contaminated wipes, gloves) must be disposed of in a clearly labeled, sealed hazardous waste container.[9]

  • Prevent Environmental Release: Do not allow the compound or contaminated materials to enter drains or general waste streams.[1]

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase A Step 1: Verify Fume Hood & Assemble Materials B Step 2: Don Full PPE A->B Safety First C Step 3: Gently Aliquot Compound B->C Begin Work D Step 4: Secure Primary Container C->D E Step 5: Decontaminate Workspace D->E Work Complete F Step 6: Dispose of Contaminated Items in Labeled Waste Container E->F G Step 7: Doff PPE & Wash Hands F->G H Exit Lab

Caption: Workflow for handling 6-(2,4-Difluorophenoxy)nicotinic acid.

Emergency Procedures & Spill Management

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[3] Seek medical attention if irritation develops.

  • Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult or they feel unwell, seek immediate medical attention.

  • Small Spill (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with a dry, inert absorbent material.

    • Carefully sweep or scoop the material into a designated hazardous waste container without creating dust.[9]

    • Decontaminate the spill area with a suitable solvent and wipe clean.

    • Dispose of all cleanup materials as hazardous waste.

This guide provides a robust framework for the safe handling of 6-(2,4-Difluorophenoxy)nicotinic acid. By integrating this knowledge of hazards, PPE, and procedures into your daily laboratory operations, you build a culture of safety and ensure the integrity of your research.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Safelyio. (2026). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • UAH. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Loba Chemie. (2024). NICOTINIC ACID EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.